4-Ethynylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBOZVXBXBRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-58-3 | |
| Record name | 4-ethynylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 4-Ethynylpyrimidine from 4-Chloropyrimidine via Sonogashira Cross-Coupling
Abstract
4-Ethynylpyrimidine is a pivotal building block in contemporary drug discovery and materials science, prized for the reactive ethynyl group that serves as a versatile handle for molecular elaboration. This guide provides an in-depth technical overview of its synthesis, starting from the commercially available and cost-effective 4-chloropyrimidine. The core of this transformation is the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[1][2] We will dissect the strategic decision to employ a two-step protocol involving a protected alkyne, detail the underlying reaction mechanisms, provide field-proven experimental procedures, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic route.
Strategic Overview: The Challenge and the Solution
The direct coupling of a terminal alkyne with an aryl halide is the textbook definition of the Sonogashira reaction.[3][4][5] However, the synthesis of this compound from 4-chloropyrimidine presents two principal challenges that necessitate a more nuanced approach:
-
Reactivity of Aryl Chlorides: The carbon-chlorine bond in heteroaryl chlorides like 4-chloropyrimidine is significantly stronger and less reactive compared to its bromide or iodide counterparts.[3][6] This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult, requiring carefully selected catalysts and conditions.
-
Alkyne Homocoupling: The desired terminal alkyne product, this compound, can itself participate in undesirable side reactions, primarily oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.
To circumvent these issues, a robust, two-step strategy is the industry-standard approach. This involves:
-
Sonogashira Coupling with a Protected Alkyne: 4-Chloropyrimidine is first coupled with a terminal alkyne bearing a protecting group, most commonly a trimethylsilyl (TMS) group from trimethylsilylacetylene (TMSA). The TMS group prevents homocoupling and other side reactions of the acidic acetylenic proton.[6]
-
Deprotection: The resulting 4-((trimethylsilyl)ethynyl)pyrimidine is then selectively deprotected under mild conditions to unveil the terminal alkyne, yielding the final product.
This two-stage workflow provides a more reliable and higher-yielding pathway to the target molecule.
Caption: High-level workflow for the two-step synthesis.
Part I: The Sonogashira Coupling of 4-Chloropyrimidine
This section focuses on the critical C-C bond-forming reaction. The success of the entire synthesis hinges on the efficient execution of this step.
The Catalytic Machinery: Mechanism of Action
The Sonogashira reaction famously operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4][6] Understanding these cycles is paramount for rational optimization.
-
The Palladium Cycle (The Engine): This is where the C-C bond is forged.
-
Reductive Activation: A Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The electron-deficient 4-chloropyrimidine undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-pyrimidine complex. This is the most challenging step for aryl chlorides.[6]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers its ethynyl group to the palladium complex.
-
Reductive Elimination: The desired product, 4-((trimethylsilyl)ethynyl)pyrimidine, is ejected from the palladium center, which regenerates the active Pd(0) catalyst to restart the cycle.
-
-
The Copper Cycle (The Feeder): This cycle prepares the alkyne for coupling.
-
π-Complex Formation: The Cu(I) salt coordinates with the triple bond of trimethylsilylacetylene.
-
Deprotonation: In the presence of an amine base, the acidic acetylenic proton is removed to form a key copper(I) acetylide intermediate. This species is now primed for the transmetalation step.
-
Caption: The dual catalytic cycles of the Sonogashira reaction.
Reagent Selection and Rationale
The choice of each component is critical for overcoming the low reactivity of 4-chloropyrimidine.
| Component | Recommended Choice(s) | Role & Justification |
| Aryl Halide | 4-Chloropyrimidine | Starting material. Ensure high purity and dryness. |
| Alkyne | Trimethylsilylacetylene (TMSA) | Protected alkyne source. Prevents side reactions and is commercially available.[6] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, reliable precatalysts. For difficult couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., involving t-Bu₃P) can significantly accelerate the oxidative addition step.[6][7] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate. Must be high purity; discoloration indicates oxidation and reduced activity.[8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as an acid scavenger for the generated HCl and facilitates the deprotonation of the alkyne. Often used in excess, sometimes as the solvent.[8] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Must be anhydrous and deoxygenated. The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote homocoupling. |
Experimental Protocol: Sonogashira Coupling
This protocol is a representative example. Researchers should optimize based on their specific scale and equipment.
Safety Precaution: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous and degassed prior to use.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the pyrimidine) via cannula or syringe.
-
Reagent Addition: Add triethylamine (3.0 eq) followed by trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the resulting mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the pad thoroughly with additional ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-((trimethylsilyl)ethynyl)pyrimidine.
Part II: Deprotection to this compound
With the protected intermediate in hand, the final step is a straightforward but crucial deprotection to reveal the terminal alkyne.
Mechanism and Reagent Choice
The cleavage of the robust Si-C(sp) bond is typically achieved using one of two mild and efficient methods.
-
Fluoride-Mediated Cleavage: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the extreme strength of the Silicon-Fluorine bond that forms.[9] However, TBAF is hygroscopic and relatively expensive.
-
Base-Catalyzed Methanolysis: This is often the preferred method due to its simplicity, low cost, and mildness. A catalytic amount of a simple base like potassium carbonate (K₂CO₃) in methanol generates the methoxide ion (MeO⁻), which is nucleophilic enough to attack the silicon center, cleaving the Si-C bond.[10][11]
| Method | Reagents | Solvent | Advantages | Considerations |
| Methanolysis | K₂CO₃ (catalytic) | Methanol (MeOH) | Inexpensive, mild, simple work-up.[10][11] | Can be slower than fluoride methods. |
| Fluoride Cleavage | TBAF (1.1 eq) | THF | Fast and highly effective.[9] | More expensive, hygroscopic reagent. |
Experimental Protocol: K₂CO₃-Mediated Deprotection
-
Setup: To a round-bottom flask containing 4-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq), add methanol to dissolve the material (approx. 0.3 M).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to afford this compound.
-
-
Purification & Storage: The product is often of high purity after work-up. If needed, it can be filtered through a short plug of silica gel. Note: this compound can be unstable. It should be stored under an inert atmosphere at low temperature (-20 °C) to prevent degradation or polymerization.
References
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A Technical Guide to the Sonogashira Coupling for 4-Ethynylpyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine-Alkyne Motif
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and countless compounds in the discovery pipeline.[1][2][3] Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][4] The introduction of an alkynyl group, particularly at the C4 position, transforms the pyrimidine into a highly versatile building block. This C(sp)-hybridized handle enables further molecular elaboration through reactions like click chemistry, cyclizations, or additional cross-couplings, making 4-ethynylpyrimidines prized intermediates in the synthesis of complex, biologically active molecules.[5]
Among the most powerful methods for forging the C(sp²)-C(sp) bond required for this synthesis is the Sonogashira cross-coupling reaction.[6][7] Developed in 1975, this palladium- and copper-cocatalyzed reaction provides a direct and efficient route to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[8][9][10] This guide offers an in-depth exploration of the Sonogashira coupling as applied to the synthesis of 4-ethynylpyrimidine, focusing on mechanistic principles, practical parameter optimization, and detailed experimental protocols.
The Sonogashira Reaction: A Mechanistic Dissection
The elegance of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like electron-deficient pyrimidines. The reaction is generally understood to proceed via the steps of oxidative addition, transmetalation, and reductive elimination.[11]
The Dual Catalytic Cycles
The palladium cycle is where the C(sp²)-C(sp) bond is ultimately formed, while the copper cycle serves to activate the terminal alkyne, preparing it for coupling.[8][12]
-
Palladium Cycle:
-
Oxidative Addition: The cycle begins with an active, 14-electron Pd(0) complex, which undergoes oxidative addition with the 4-halopyrimidine. This step inserts the palladium into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[9] The reactivity of the halide is critical here, following the order I > Br > OTf >> Cl.[8]
-
Transmetalation: The Pd(II)-pyrimidine complex then receives the activated acetylide from the copper cycle. This step, often considered the rate-determining step, transfers the alkynyl group to the palladium center and regenerates the copper catalyst.[13]
-
Reductive Elimination: Following a cis-trans isomerization, the Pd(II) complex undergoes reductive elimination, expelling the final this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne to form a π-alkyne-copper complex.[9]
-
Deprotonation & Acetylide Formation: The formation of this complex increases the acidity of the terminal alkyne's proton, facilitating its removal by a mild amine base (e.g., triethylamine).[12][14] This generates a copper(I) acetylide species, the key nucleophile that participates in the transmetalation step with the palladium center.[9]
-
Core Components & Parameter Optimization
Achieving high yields and purity in the synthesis of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Selection / Typical Range | Rationale & Field Insights |
| Pyrimidine Substrate | 4-Iodo- or 4-Bromopyrimidine | The C-X bond strength dictates reactivity (C-I < C-B < C-Cl). 4-Iodopyrimidines react readily at room temperature or with mild heating. 4-Bromopyrimidines are often more cost-effective but may require higher temperatures or more active catalysts.[8] 4-Chloropyrimidines are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalyst systems.[15] |
| Alkyne Partner | Trimethylsilylacetylene (TMSA) | For the synthesis of the parent this compound, direct use of acetylene gas is hazardous and technically challenging. TMSA is a commonly used, stable liquid surrogate.[8] The TMS protecting group is easily cleaved in-situ or in a subsequent step using a mild base (e.g., K₂CO₃ in methanol) or fluoride source. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ (0.5-5 mol%) | Both are workhorse catalysts. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in-situ to the active Pd(0) species.[8][9] Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air and oxidation. Catalyst loading should be minimized to reduce cost and residual metal contamination. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-10 mol%) | CuI is essential for the activation of the alkyne and accelerates the reaction, allowing for milder conditions.[6][10] Crucial Insight: The presence of oxygen can lead to copper-catalyzed homocoupling of the alkyne (Glaser coupling), forming undesired diynes.[8] Therefore, reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Base | Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH) | An amine base is required to deprotonate the alkyne in the copper cycle.[16] It often serves as the solvent or co-solvent. The choice of base can influence reaction rates; more hindered bases can sometimes suppress side reactions.[17] |
| Solvent | Tetrahydrofuran (THF)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF) | The solvent must solubilize all components of the reaction.[18] THF is a common choice for reactions at or near room temperature. For less reactive substrates (e.g., bromides) that require heating, higher-boiling point solvents like DMF or MeCN are often used.[19][20] |
| Temperature | Room Temp to 80 °C | Highly dependent on the reactivity of the 4-halopyrimidine. Iodides often proceed efficiently at room temperature, while bromides may require heating to 50-80 °C to achieve a reasonable reaction rate.[20] |
Copper-Free Sonogashira: A Note on Purity
While the copper co-catalyst dramatically increases reaction rates, it is the primary culprit in the formation of alkyne homocoupling byproducts.[8] In cases where these impurities are difficult to separate or the substrate is particularly sensitive, a "copper-free" Sonogashira coupling can be employed.[16] These protocols typically require higher temperatures, different bases (e.g., Cs₂CO₃), and often more sophisticated phosphine ligands to facilitate the direct reaction of the alkyne with the palladium center.[21]
Detailed Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)pyrimidine
This protocol provides a representative, self-validating procedure for the coupling of a 4-halopyrimidine with TMSA.
Materials & Reagents:
-
4-Chloropyrimidine (or 4-Bromopyrimidine)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation and Glaser homocoupling.[22]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution) and anhydrous Et₃N (2.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at 60 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting 4-chloropyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((trimethylsilyl)ethynyl)pyrimidine.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final, purified product.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 4-ethynylpyrimidines, providing a reliable and high-yielding pathway to these valuable synthetic intermediates. A thorough understanding of the dual palladium-copper catalytic mechanism allows for rational optimization of reaction parameters, including the choice of halide, catalyst system, base, and solvent. By carefully controlling the reaction environment, particularly by maintaining an inert atmosphere to suppress side reactions, researchers can efficiently access a wide range of functionalized pyrimidines, paving the way for the discovery of next-generation therapeutics.
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Introduction: The Strategic Importance of 4-Ethynylpyrimidine
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethynylpyrimidine
Prepared by a Senior Application Scientist, this guide offers a comprehensive exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the synthesis, reactivity, and practical applications of this compound, grounding technical protocols in established chemical principles.
This compound is a heterocyclic compound featuring a pyrimidine ring functionalized with a terminal alkyne group at the C4 position. The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The strategic placement of the ethynyl group (—C≡CH) imparts unique reactivity, transforming the molecule into a highly versatile synthon. This terminal alkyne serves as a reactive handle for a suite of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and azide-alkyne cycloaddition reactions.
This combination of a biologically relevant core and a synthetically versatile functional group makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery and the development of novel organic materials.[2][4]
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[5][6]
Synthetic Rationale and Mechanism
The synthesis typically starts from a 4-halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine. The choice of halide influences reactivity, with iodides being more reactive than bromides or chlorides.[5] The alkyne source is often trimethylsilylacetylene (TMSA), where the TMS group serves as a protecting group that is cleaved in situ or in a subsequent step.
The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyrimidine.
-
Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The final step regenerates the Pd(0) catalyst and yields the desired 4-alkynylpyrimidine product.
The diagram below illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a typical synthesis of this compound from 4-chloropyrimidine and TMSA.
-
Inert Atmosphere : To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%). Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition : Add 4-chloropyrimidine (1.0 equiv.) to the flask. Dissolve the solids in anhydrous, degassed THF or DMF. Add triethylamine (3.0 equiv.), which acts as both a solvent and the base required for the catalytic cycle.
-
Alkyne Introduction : Add trimethylsilylacetylene (1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction : Stir the mixture at 50-60 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloropyrimidine is consumed.
-
TMS Deprotection : Cool the reaction to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.) or a methanolic solution of K₂CO₃ and stir for 1-2 hours to cleave the trimethylsilyl group.
-
Workup : Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.[8] The aqueous washes remove the amine salt and other water-soluble impurities.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.[8]
Core Chemical Reactivity
The chemical utility of this compound is primarily driven by the reactivity of its terminal alkyne, which serves as a linchpin for constructing more elaborate molecules.
Sonogashira Cross-Coupling Reactions
Having been synthesized via a Sonogashira reaction, this compound can itself participate as the alkyne component in a second Sonogashira coupling. This allows for the direct attachment of the pyrimidine ring to various aryl or vinyl halides, providing a powerful tool for extending molecular frameworks. The reaction is invaluable in synthesizing precursors for pharmaceuticals and organic electronic materials.[9]
Caption: Sonogashira coupling using this compound as the alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "Click Chemistry," is arguably the most significant application of this compound.[10][11] This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (R-N₃) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.
Causality and Advantages:
-
Thermodynamically Favorable : The reaction is highly exothermic, leading to high yields.[11]
-
High Specificity : It is bio-orthogonal, meaning the reacting groups (alkyne and azide) are largely inert to biological functional groups, allowing the reaction to proceed cleanly in complex environments, including in living systems.[12]
-
Mild Conditions : The reaction typically proceeds at room temperature in benign solvents, often including water.[13]
This reaction is extensively used in drug discovery for fragment-based lead discovery, in bioconjugation to label proteins and nucleic acids, and in materials science for creating functional polymers.[12][14]
Caption: The CuAAC "Click" reaction with this compound.
Protocol: General Procedure for CuAAC Reaction
-
Solution Preparation : In a vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.1 equiv.) in a suitable solvent system, such as a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation : In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of sodium ascorbate (0.2-0.3 equiv.) to a solution of copper(II) sulfate pentahydrate (0.1 equiv.). The ascorbate reduces Cu(II) to the active Cu(I) species.
-
Reaction Initiation : Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Progress : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup and Isolation : Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.
Cycloaddition Reactions
The electron-deficient nature of the pyrimidine ring, combined with the presence of the alkyne (a dienophile), allows this compound to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[15][16] In an inverse-electron-demand Diels-Alder reaction, the pyrimidine ring can act as the diene component, reacting with an electron-rich alkene. More commonly, the ethynyl group can act as a dienophile, reacting with a conjugated diene. These reactions are powerful methods for constructing complex polycyclic systems.[17][18] The specific conditions (thermal or Lewis acid catalysis) and outcomes depend heavily on the reaction partner.[19]
Spectroscopic and Physical Properties
Proper characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic data.[20]
| Property | Data | Rationale and Interpretation |
| Molecular Formula | C₆H₄N₂ | As determined by its structure. |
| Molecular Weight | 104.11 g/mol | Calculated from the atomic masses. |
| Appearance | White to light yellow solid | Typical for small, aromatic heterocyclic compounds. |
| ¹H NMR | δ ~8.9-9.2 (H2), ~8.6-8.8 (H6), ~7.4-7.6 (H5), ~3.2-3.5 (≡C-H) ppm | The pyrimidine protons are deshielded due to the electronegativity of the nitrogen atoms. The acetylenic proton appears as a distinct singlet in the upfield region.[21] |
| ¹³C NMR | δ ~150-160 (C2, C6), ~120-130 (C5), ~80-85 (C≡CH), ~75-80 (C≡CH) | The pyrimidine carbons appear in the aromatic region, while the sp-hybridized alkyne carbons are found in the characteristic range of 70-90 ppm.[22] |
| IR Spectroscopy | ν ~3300 cm⁻¹ (≡C-H stretch), ν ~2100 cm⁻¹ (C≡C stretch) | These are sharp, characteristic peaks for a terminal alkyne and are crucial for confirming its presence. The C≡C stretch is often weak.[23] |
| Mass Spectrometry | [M+H]⁺ = 105.04 | The molecular ion peak in high-resolution mass spectrometry will confirm the elemental composition. |
Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool across multiple scientific disciplines.
Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a cornerstone of modern pharmacology.[3][24] this compound allows for the rapid generation of diverse molecular libraries through "click" chemistry and Sonogashira coupling. By attaching the this compound core to various fragments (peptides, sugars, other heterocycles), researchers can efficiently explore structure-activity relationships (SAR) to develop novel therapeutic agents, including kinase inhibitors, antiviral compounds, and antibacterial agents.[2][4][25]
Materials Science and Chemical Biology
In materials science, the rigid, linear nature of the ethynyl group makes this compound an excellent building block for creating conjugated polymers and metal-organic frameworks (MOFs) with interesting photophysical or electronic properties. In chemical biology, the ability to "click" this moiety onto biomolecules enables the development of probes for imaging, activity-based protein profiling, and understanding complex biological processes.[14]
Conclusion
This compound stands out as a strategically designed molecular building block that marries the biological relevance of the pyrimidine ring with the synthetic versatility of a terminal alkyne. Its accessibility through robust synthetic methods like the Sonogashira coupling and its predictable reactivity in cornerstone reactions such as CuAAC make it an indispensable tool for scientists. This guide has detailed the fundamental chemical properties, provided field-tested protocols, and highlighted the broad applicability of this compound, empowering researchers to leverage its full potential in the pursuit of novel drugs and advanced materials.
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Introduction: The Significance of 4-Ethynylpyrimidine in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility and Stability of 4-Ethynylpyrimidine
This compound is a heterocyclic compound featuring a pyrimidine core functionalized with a terminal alkyne group. This unique combination of a nitrogen-rich aromatic system and a highly reactive chemical handle makes it a valuable building block in medicinal chemistry and drug development. The pyrimidine scaffold is a ubiquitous feature in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key biological interactions. The terminal alkyne serves as a versatile anchor for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of the pyrimidine core to other molecules.
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of a starting material is paramount. Solubility and stability are not mere data points; they are critical parameters that dictate every subsequent stage of development, from initial reaction setup and biological screening to formulation and long-term storage. Poor solubility can hinder accurate biological assessment and create significant formulation challenges, while instability can lead to loss of potency, the generation of potentially toxic degradants, and a shortened shelf life.
This guide provides a comprehensive technical overview of the solubility and stability of this compound. It moves beyond simple data presentation to explain the underlying chemical principles, offering field-proven experimental protocols and practical insights to empower researchers to handle this versatile compound with confidence and precision.
Physicochemical Properties of Pyrimidine Derivatives
A foundational understanding begins with the basic physicochemical characteristics of the molecule and its close structural analogs. While specific data for this compound is sparse in public literature, we can infer its likely properties from related, well-characterized compounds such as 2-ethynylpyrimidine and 4-ethynylpyridine.
`dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; pyrimidine [label=<
This compound
Structure
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
CAS NumberNot directly available; structural analogs exist
Physical StateLikely a solid at room temperature
]; } ` Caption: Chemical structure and key identifiers for this compound.
Solubility Profile
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and solvent determine the extent of dissolution.
Theoretical Solubility Assessment
This compound possesses a moderately polar character. The two nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors. The terminal alkyne C-H bond is weakly acidic but does not contribute significantly to polarity. The molecule is relatively small and rigid. Based on this structure, we can predict:
-
Polar Protic Solvents (e.g., Water, Ethanol): Limited to moderate solubility is expected. While the nitrogen atoms can interact with water's hydrogen atoms, the overall molecule is dominated by its carbon framework, limiting aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Good solubility is anticipated. These solvents can effectively solvate the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the significant mismatch in polarity.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can accommodate moderately polar compounds.
Experimental Solubility Data
While quantitative public data for this compound is not available, studies on similar pyrimidine derivatives confirm these general trends. For instance, a study on various substituted pyrimidines demonstrated their solubility in solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate, with solubility generally increasing with temperature.[1] A supplier of the related compound, 4-ethynylpyridine, notes that it is a solid soluble in most organic solvents.[2]
Table 1: Predicted and Inferred Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Supporting Data |
| Aqueous | Water, PBS (pH 7.4) | Low | Moderately polar structure, limited H-bond donating ability. |
| Polar Protic | Ethanol, Methanol | Moderate to High | "Like dissolves like"; capable of H-bonding interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. Often used as solvents for chemical reactions involving pyrimidines.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Good solvation for moderately polar heterocycles.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Effective at dissolving a wide range of organic compounds.[1] |
| Nonpolar | Hexanes, Toluene | Very Low | Mismatch in polarity. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a technique noted for its reliability with sparingly soluble compounds.[3][4]
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough so that undissolved solid remains visible) to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium. The presence of undissolved solid at the end of this period is essential.[3]
-
Sampling: Cease agitation and allow the vials to stand until the excess solid has settled.
-
Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved micro-particles. This step is critical for accuracy.
-
Quantification: Prepare a precise dilution of the clear filtrate. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration. The concentration is calculated by comparing the peak area to a standard curve prepared from known concentrations of this compound.
Stability Profile
The stability of an Active Pharmaceutical Ingredient (API) is its capacity to retain its quality, safety, and efficacy over time under the influence of environmental factors like temperature, humidity, and light.[5] For this compound, stability concerns center on both the pyrimidine ring and the terminal alkyne group.
Factors Influencing Stability and Potential Degradation Pathways
The inherent reactivity of the molecule dictates its stability. Stress testing, which involves exposing the compound to harsh conditions, is used to identify likely degradation pathways.[6]
-
Hydrolytic Stability (pH): The pyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The degradation of pyrimidines in biological systems often involves enzymatic ring opening.[7] For this compound, a plausible non-enzymatic degradation could involve hydrolytic cleavage of the ring to form acyclic derivatives.
-
Oxidative Stability: Terminal alkynes can be susceptible to oxidation.[8] Exposure to atmospheric oxygen or oxidizing agents could potentially lead to the formation of various oxygenated species, including carboxylic acids or dicarbonyl compounds at the alkyne position.
-
Photostability: Aromatic and conjugated systems can absorb UV or visible light, leading to photochemical degradation. Photostability testing is an integral part of stress testing to determine if the compound requires protection from light.[5]
-
Thermal Stability: The stability of the compound at elevated temperatures provides insight into its shelf-life under accelerated conditions and helps identify potential issues during manufacturing processes that involve heat (e.g., drying).[9]
Recommended Handling and Storage
Based on the chemical nature of this compound and general best practices for handling reactive chemical intermediates, the following conditions are recommended:
-
Storage Temperature: For long-term storage, keeping the material in a freezer (e.g., -20°C) is advisable to minimize thermal degradation.[10] For routine lab use, refrigeration (2-8°C) is often sufficient.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect the terminal alkyne from potential oxidation.[2]
-
Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.[2]
-
Moisture: Keep in a tightly sealed container in a dry environment (desiccator) to prevent hydrolysis.
Experimental Protocol: Forced Degradation (Stress) Study
This protocol is designed to identify degradation products and demonstrate the specificity of the analytical method, a critical step in early drug development.[6][11]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store vials of the stock solution and of the solid compound in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which can be rapid, shorter time points may be necessary. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). The method must be able to resolve the parent peak from all major degradation product peaks.
-
Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the relative percentage of each degradation product.
-
Attempt to identify the structure of major degradants using mass spectrometry data.
-
Assess the mass balance to ensure all major components are accounted for.
-
Conclusion and Recommendations
This compound is a compound of significant interest, but its utility is fundamentally linked to its solubility and stability. This guide establishes that while quantitative data is not widely published, a strong predictive understanding can be achieved through knowledge of its chemical structure and comparison with related molecules.
-
Solubility: The compound is predicted to have high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols and chlorinated solvents, with low solubility in water and nonpolar hydrocarbons. The provided shake-flask protocol is recommended for generating precise, quantitative data for specific solvent systems.
-
Stability: The primary stability concerns are potential hydrolysis of the pyrimidine ring and reactions involving the terminal alkyne, such as oxidation. To ensure integrity, this compound should be stored under cold, dry, inert, and dark conditions . The forced degradation protocol is a critical tool for identifying potential liabilities early in the development process and for developing robust analytical methods.
By applying the principles and protocols detailed in this guide, researchers, scientists, and drug development professionals can mitigate risks associated with poor solubility and unexpected degradation, thereby accelerating their research and development timelines and ensuring the quality and reliability of their scientific outcomes.
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Spectroscopic Profile of Ethynylpyrimidine: A Technical Guide for Researchers
Introduction: The Significance of Ethynylpyrimidines in Modern Research
4-Ethynylpyrimidine and its isomers, such as 2-ethynylpyrimidine, are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block of nucleobases, making its derivatives prime candidates for investigation as anticancer, antiviral, and antimicrobial agents.[1][2] The introduction of a reactive ethynyl group (–C≡CH) provides a versatile handle for further chemical modification, particularly through well-established coupling reactions like the Sonogashira reaction or click chemistry. This functional group allows for the construction of complex molecular architectures, making ethynylpyrimidines valuable precursors in drug development and the synthesis of novel organic materials.[3]
This guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of ethynylpyrimidine. By understanding the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently verify the synthesis and purity of these important building blocks. The data presented herein is primarily based on the characterization of the 2-ethynylpyrimidine isomer, a close structural analogue that provides a reliable spectroscopic blueprint for this class of compounds.[3]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following molecular structure and numbering scheme for ethynylpyrimidine will be used throughout this guide. The diagram below illustrates the key atoms for NMR correlation.
Caption: Molecular structure of 2-Ethynylpyrimidine with atom numbering for NMR assignments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For ethynylpyrimidine, ¹H NMR confirms the identity and electronic environment of the protons, while ¹³C NMR provides information on the carbon backbone.
Experimental Protocol (¹H & ¹³C NMR)
A standard protocol for acquiring high-quality NMR spectra involves dissolving the analyte in a deuterated solvent, typically deuterochloroform (CDCl₃), which has a residual proton signal at δ 7.26 ppm and a carbon signal at δ 77.16 ppm used for spectral calibration.[4] Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[3][5]
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by distinct signals for the pyrimidine ring protons and the acetylenic proton. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields the ring protons, causing them to resonate in the downfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2/H6 (Pyrimidine) | ~8.6 | Doublet (d) | ~5.0 | 2H |
| H5 (Pyrimidine) | ~7.1 | Triplet (t) | ~5.0 | 1H |
| H (Ethynyl) | ~3.1 | Singlet (s) | - | 1H |
Note: Data is interpreted based on characterization of 2-ethynylpyrimidine. Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Interpretation and Causality:
-
Pyrimidine Protons (H2/H6 and H5): The protons at the 2 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 5 position. Their significant downfield shift (δ ~8.6 ppm) is a direct consequence of the anisotropic effect and the inductive electron withdrawal by the adjacent nitrogen atoms. The proton at C5 is coupled to two equivalent protons (H2 and H6), resulting in a triplet signal at a more upfield position (δ ~7.1 ppm) as it is further from the nitrogen atoms.[3][5]
-
Ethynyl Proton: The acetylenic proton appears as a sharp singlet around δ 3.1 ppm. Its relatively upfield position compared to the aromatic protons is characteristic of terminal alkynes.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4/C6 (Pyrimidine) | ~157.5 |
| C2 (Pyrimidine) | ~150.0 |
| C5 (Pyrimidine) | ~120.0 |
| C (Ethynyl, C≡C-H) | ~83.0 |
| C (Ethynyl, C-C≡C) | ~77.0 |
Note: Data is predictive based on general pyrimidine spectra and alkyne shifts.[4] The C2 carbon is attached to the ethynyl group in the 2-isomer.
Interpretation and Causality:
-
Pyrimidine Carbons: The carbon atoms adjacent to nitrogen (C4/C6 and C2) are significantly deshielded and appear far downfield (δ 150-160 ppm).[4] The C5 carbon, flanked by other carbons, resonates at a more upfield position (~120 ppm).
-
Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the δ 70-85 ppm range. The carbon directly attached to the pyrimidine ring (C-C≡C) will be influenced by its aromatic environment, while the terminal carbon (C≡C-H) appears nearby.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (IR)
The IR spectrum can be obtained from a solid sample prepared as a KBr pellet or from a thin film deposited on a salt plate (e.g., NaCl). The sample is then analyzed using an FTIR spectrometer.
IR Spectral Data and Interpretation
The IR spectrum of ethynylpyrimidine displays several characteristic absorption bands that confirm the presence of the alkyne and the aromatic pyrimidine ring.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |
| ~2150 | Medium, Sharp | C≡C Stretch | Alkyne |
| ~1600-1400 | Strong to Medium | C=C and C=N Stretch | Aromatic Ring |
Interpretation and Causality:
-
≡C-H Stretch: The most diagnostic peak is the strong, sharp absorption at approximately 3300 cm⁻¹. This frequency is highly characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne. Its sharpness distinguishes it from the broad O-H or N-H bands that appear in a similar region.
-
C≡C Stretch: The carbon-carbon triple bond stretch appears as a sharp, medium-intensity peak around 2150 cm⁻¹. The intensity of this peak can vary, but its position is a reliable indicator of the alkyne functionality.
-
Aromatic Vibrations: The pyrimidine ring gives rise to a series of absorptions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) appear in the 1600-1400 cm⁻¹ region, often as a pattern of multiple sharp bands.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under electron ionization (EI) conditions offers valuable structural clues.
Experimental Protocol (MS)
For a volatile compound like ethynylpyrimidine, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Mass Spectral Data and Fragmentation Analysis
The molecular formula of this compound is C₆H₄N₂. Calculated Molecular Weight: 104.04 g/mol
| m/z | Proposed Fragment | Significance |
| 104 | [C₆H₄N₂]⁺• | Molecular Ion (M⁺•) |
| 77 | [C₅H₃N]⁺• | Loss of HCN (M - 27) |
| 51 | [C₄H₃]⁺ | Loss of N₂ from fragment at m/z 77 |
Interpretation and Fragmentation Pathway: The mass spectrum will be dominated by the molecular ion peak (M⁺•) at m/z = 104, corresponding to the intact molecule with one electron removed. Due to the stability of the aromatic pyrimidine ring, this peak is expected to be quite intense.
A primary fragmentation pathway for nitrogen-containing heterocycles involves the loss of hydrogen cyanide (HCN, mass 27). This would result in a significant fragment ion at m/z = 77 . Further fragmentation of this ion could lead to the loss of a nitrogen molecule (N₂, mass 28), producing a fragment at m/z = 51 .
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Unveiling the Solid-State Architecture of 4-Ethynylpyrimidine: A Technical Guide to its Synthesis, Crystallographic Analysis, and Drug Discovery Potential
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an ethynyl group offers a versatile handle for further functionalization, making 4-ethynylpyrimidine a molecule of significant interest for drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, addressing the current gap in experimental crystallographic data. By analyzing the crystal structures of closely related analogues, this paper predicts the solid-state architecture of this compound and outlines a detailed experimental workflow for its definitive structural elucidation. Furthermore, this guide delves into its synthesis, physicochemical properties, and potential as a valuable building block in the design of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif, integral to the structure of nucleobases and a multitude of FDA-approved drugs. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, underpins its frequent use in the design of molecules targeting a wide range of biological targets. The incorporation of an ethynyl moiety at the 4-position of the pyrimidine ring introduces a rigid, linear functional group that can act as a key interaction point with biological macromolecules or serve as a synthetic handle for "click" chemistry and other coupling reactions. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for rational drug design, enabling the prediction of its interaction with protein binding pockets and informing the design of derivatives with enhanced potency and selectivity.
While experimental crystal structure data for this compound is not yet publicly available, a predictive analysis based on its isomers and structural analogues can provide valuable insights into its likely packing motifs and intermolecular interactions. This guide aims to provide researchers with a comprehensive resource to facilitate the experimental determination of the crystal structure of this compound and to highlight its potential in the development of next-generation therapeutics.
Synthesis and Crystallization of this compound
The synthesis of this compound can be approached through established organometallic cross-coupling reactions. A robust and commonly employed method is the Sonogashira coupling, which involves the palladium-catalyzed reaction of a halopyrimidine with a terminal alkyne.
Proposed Synthetic Protocol
A feasible synthetic route to this compound involves the Sonogashira coupling of 4-chloropyrimidine with a protected acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection.
Experimental Protocol:
-
Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloropyrimidine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed solvent such as toluene or THF.
-
To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq) followed by a degassed base, such as triethylamine or diisopropylamine (2.0 eq).
-
Heat the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 4-(trimethylsilylethynyl)pyrimidine, by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified 4-(trimethylsilylethynyl)pyrimidine in a suitable solvent such as methanol or THF.
-
Add a deprotecting agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Crystallization Strategy
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Predicted Crystal Structure and Physicochemical Properties
Insights from Related Crystal Structures
The crystal structures of 2-ethynylpyrimidine, 5-ethynylpyrimidine, and 4-ethynylpyridine provide a strong basis for predicting the packing of this compound.[2][3][4]
-
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are expected to act as hydrogen bond acceptors. The acetylenic proton (C≡C-H) can act as a weak hydrogen bond donor, potentially forming C-H···N interactions.[5] These interactions are likely to play a significant role in the crystal packing, leading to the formation of chains or sheets.[6]
-
π-π Stacking: The aromatic pyrimidine ring is prone to π-π stacking interactions.[7] The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will be influenced by the electrostatic interactions between the molecules.
-
Packing Motifs: Common packing motifs observed in related structures include herringbone and layered arrangements.[8][9] The specific motif adopted by this compound will be a balance between optimizing hydrogen bonding, π-stacking, and van der Waals interactions.
Predicted Physicochemical Properties
Based on its structure, the following physicochemical properties can be predicted for this compound:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₄N₂ |
| Molecular Weight | 104.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of other ethynylpyrimidine isomers (e.g., 5-ethynylpyrimidine melts at 80 °C) |
| Solubility | Likely soluble in polar organic solvents such as acetone, acetonitrile, and dichloromethane. |
| pKa | The pyrimidine nitrogens will be weakly basic. |
Expected Spectroscopic Data
-
¹H NMR: Distinct signals for the pyrimidine ring protons and a characteristic singlet for the acetylenic proton.
-
¹³C NMR: Resonances for the four unique pyrimidine carbons and two distinct signals for the alkyne carbons.
-
FT-IR: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Experimental Workflow for Crystal Structure Determination
A definitive understanding of the solid-state structure of this compound requires single-crystal X-ray diffraction analysis.
Detailed Crystallographic Protocol
-
Crystal Selection and Mounting:
-
Select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Perform a preliminary unit cell determination to assess crystal quality and determine the crystal system and lattice parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for Lorentz, polarization, and absorption effects.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement and Validation:
-
Refine the atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other structural parameters against the experimental data using a least-squares minimization procedure.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Validate the final structure using software tools like CHECKCIF to ensure the model is chemically and crystallographically sound.
-
Potential Applications in Drug Discovery
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore in a variety of drug classes, and the ethynyl group provides a vector for further chemical modification to optimize pharmacological properties.
-
Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors. The ethynyl group can be used to probe interactions within the ATP-binding site or to introduce substituents that enhance potency and selectivity.
-
Antiviral and Anticancer Agents: Pyrimidine analogues are widely used as antiviral and anticancer drugs. This compound could serve as a precursor for novel nucleoside and non-nucleoside analogues with improved therapeutic profiles.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal candidate for fragment-based screening campaigns to identify starting points for new drug discovery programs.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust framework for its synthesis, crystallization, and crystallographic analysis. By drawing on data from closely related molecules, we have offered a predictive insight into its solid-state architecture, highlighting the likely importance of C-H···N hydrogen bonds and π-π stacking interactions. The detailed protocols and workflows presented herein are intended to empower researchers to pursue the experimental elucidation of this structure. A thorough understanding of the crystal structure of this compound will undoubtedly accelerate its application as a versatile building block in the design and development of innovative medicines.
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Discovery and history of 4-Ethynylpyrimidine
An In-depth Technical Guide to 4-Ethynylpyrimidine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its synthesis, which is intrinsically linked to the development of modern cross-coupling methodologies. A detailed, field-proven protocol for its preparation via the Sonogashira coupling reaction is presented, with an emphasis on the mechanistic rationale behind the experimental choices. Furthermore, this guide outlines the standard procedures for the physicochemical and spectroscopic characterization of this compound, offering expected analytical data based on structural analogues. Finally, the role of this compound as a versatile intermediate in the synthesis of complex bioactive molecules is explored, highlighting its importance for drug development professionals.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents approved by the U.S. Food and Drug Administration (FDA).[1] As an essential component of nucleobases in DNA and RNA, its structure is well-recognized by biological systems.[2] This inherent biocompatibility, combined with its versatile chemical handles for substitution, has made the pyrimidine motif a cornerstone in the design of molecules targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[2][3][4]
The introduction of an ethynyl (–C≡CH) group onto the pyrimidine core imparts unique and valuable properties. The rigid, linear geometry of the alkyne can serve as a structural anchor, while its π-system influences the electronic properties of the parent heterocycle. Critically, the terminal alkyne is a powerful functional handle for further elaboration through reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), C-H activation, and further cross-coupling reactions, making this compound a highly valuable and versatile building block for creating libraries of complex molecules.
Historical Context and Emergence
The "discovery" of this compound is not marked by a single seminal event but rather by the advent of synthetic methodologies powerful enough to make its preparation routine and efficient. The history of this molecule is therefore the history of palladium-catalyzed cross-coupling reactions. Prior to the development of these methods, the direct installation of an unprotected ethynyl group onto a heteroaromatic ring was a significant synthetic challenge.
The breakthrough for the synthesis of this compound and related aryl/heteroaryl alkynes was the Sonogashira coupling reaction.[5][6] Named after Kenkichi Sonogashira, this reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] Its utility stems from the use of a dual-catalyst system—typically a palladium(0) complex and a copper(I) salt—which allows the reaction to proceed under remarkably mild conditions, tolerating a wide variety of functional groups.[7] This robustness has cemented the Sonogashira coupling as the premier method for synthesizing compounds like this compound, transforming it from a chemical curiosity into a readily accessible tool for researchers.
Core Synthetic Methodology: The Sonogashira Coupling
The synthesis of this compound is most reliably achieved by the Sonogashira coupling of a 4-halopyrimidine with a protected acetylene source, followed by in-situ or subsequent deprotection. The choice of a 4-halopyrimidine is critical, with reactivity generally following the order I > Br >> Cl.[5] While more expensive, 4-iodopyrimidine often provides superior results, especially for less reactive coupling partners.
Mechanistic Rationale (E-E-A-T)
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process involves two interconnected cycles, one for palladium and one for copper.[6]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 4-halopyrimidine to form a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[8]
-
Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the cycle.[8]
The amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves both to neutralize the hydrogen halide formed and to facilitate the deprotonation of the terminal alkyne.[8]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-chloropyrimidine and (trimethylsilyl)acetylene, followed by desilylation.
Materials:
-
4-chloropyrimidine hydrochloride
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an argon atmosphere, add 4-chloropyrimidine hydrochloride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by anhydrous triethylamine (3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup (Protected Product): Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in THF. Cool the solution to 0 °C in an ice bath. Add TBAF solution (1.1 eq) dropwise. Stir at 0 °C for 1 hour.
-
Final Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molecular Weight | 104.11 g/mol |
| Appearance | Off-white to yellow solid/powder |
| CAS Number | 22451318[9] |
Spectroscopic Data (Expected)
While a comprehensive public database of spectra for this compound is limited, the following table provides expected chemical shifts and absorption bands based on its structure and data from analogous compounds like 4-ethynylpyridine.[10][11]
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~8.9-9.1 ppm (s, 1H, H2), δ ~8.6-8.8 ppm (d, 1H, H6), δ ~7.4-7.6 ppm (d, 1H, H5), δ ~3.2-3.4 ppm (s, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ ~158-160 ppm (C2), δ ~150-152 ppm (C6), δ ~145-147 ppm (C4), δ ~120-122 ppm (C5), δ ~82-84 ppm (alkynyl C), δ ~79-81 ppm (alkynyl C-H) |
| IR Spectroscopy | ~3300 cm⁻¹ (alkynyl C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~1550-1600 cm⁻¹ (C=N, C=C ring stretch) |
Characterization Protocols
-
NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a disk.[10]
-
Alternatively, use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.[10]
-
Applications in Research and Drug Development
This compound is rarely the final target molecule but rather a crucial intermediate. Its utility lies in its bifunctional nature: the pyrimidine ring can engage in key interactions with biological targets (e.g., hydrogen bonding with the hinge region of kinases), while the ethynyl group provides a vector for adding diversity and connecting to other molecular fragments.[13]
Derivatives of ethynylpyrimidines have been investigated in the development of:
-
Kinase Inhibitors: The pyrimidine core mimics the adenine region of ATP, making it a common scaffold for inhibitors of kinases like EGFR and CDKs.[13]
-
Antiviral Agents: Modified pyrimidine nucleosides are a well-established class of antiviral drugs. The ethynyl group can be used to introduce modifications that enhance potency or alter pharmacokinetic properties.[14][15]
-
Organic Materials: The rigid, conjugated nature of ethynylpyrimidines makes them attractive building blocks for polymers and other organic materials with interesting electronic and photophysical properties.[16]
Conclusion
This compound stands as a testament to the enabling power of modern synthetic organic chemistry. While its own history is intertwined with the development of palladium catalysis, its future lies in the hands of researchers who can now readily access it as a versatile building block. Its unique combination of a biologically relevant pyrimidine core and a synthetically powerful ethynyl handle ensures its continued importance in the fields of drug discovery, medicinal chemistry, and materials science for the foreseeable future.
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A Theoretical Exploration of 4-Ethynylpyrimidine's Electronic Structure: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-ethynylpyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's geometric and electronic properties, including its molecular orbitals, electrostatic potential, and aromaticity. The causality behind the selection of computational methods and the interpretation of the resulting data are detailed to provide researchers and drug development professionals with field-proven insights into the rational design of novel this compound derivatives. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
Pyrimidines are a class of heterocyclic aromatic compounds fundamental to a vast array of biologically important molecules, including nucleobases such as cytosine, thymine, and uracil.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethynyl group at the 4-position of the pyrimidine ring creates a molecule, this compound, with unique electronic and steric properties. The ethynyl moiety, a rigid and linear functional group, can participate in π-stacking interactions, act as a hydrogen bond acceptor, and serve as a reactive handle for further synthetic modifications, such as click chemistry or Sonogashira coupling. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its potential as a pharmacophore or functional material.
Theoretical & Computational Methodology: A Self-Validating Approach
The investigation into the electronic structure of this compound is conducted using Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[2][3]
Rationale for Method Selection
The B3LYP hybrid functional is chosen for its well-documented success in describing the electronic properties of organic and heterocyclic systems.[4][5] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the atomic orbital basis set, Pople's 6-311+G(d,p) is employed. This choice provides a good description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and anions.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines the systematic approach to calculating the electronic properties of this compound using the Gaussian suite of programs.[2]
Step 1: Geometry Optimization The initial step involves determining the ground-state equilibrium geometry of this compound. This is achieved by performing a geometry optimization calculation, which systematically adjusts the molecular structure to find the minimum energy conformation.
Step 2: Vibrational Frequency Analysis Following optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.[5]
Step 3: Electronic Property Calculation With the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties, including:
-
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[1][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[7][8]
-
Aromaticity Analysis (NICS): Nucleus-Independent Chemical Shift (NICS) calculations are performed to quantify the aromaticity of the pyrimidine ring.[9][10]
Results and Discussion: Unveiling the Electronic Landscape
The following sections present the theoretical results for this compound, providing a detailed analysis of its electronic structure.
Optimized Molecular Geometry
The geometry of this compound was optimized at the B3LYP/6-311+G(d,p) level of theory. The resulting bond lengths and angles are presented in Table 1. The pyrimidine ring exhibits bond lengths characteristic of an aromatic system, with slight distortions induced by the ethynyl substituent. The C≡C triple bond and the C-H bond of the ethynyl group are in the expected range.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| N1-C2 | 1.338 |
| C2-N3 | 1.335 |
| N3-C4 | 1.341 |
| C4-C5 | 1.412 |
| C5-C6 | 1.389 |
| C6-N1 | 1.340 |
| C4-C7 | 1.425 |
| C7≡C8 | 1.208 |
| C8-H | 1.065 |
| Bond Angles | |
| C6-N1-C2 | 116.5 |
| N1-C2-N3 | 127.2 |
| C2-N3-C4 | 116.3 |
| N3-C4-C5 | 121.8 |
| C4-C5-C6 | 116.7 |
| C5-C6-N1 | 121.5 |
| N3-C4-C7 | 118.9 |
| C5-C4-C7 | 119.3 |
| C4-C7-C8 | 178.5 |
| C7-C8-H | 179.2 |
Table 1. Optimized geometrical parameters of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[1][6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.[1]
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 6.27 |
Table 2. Calculated frontier molecular orbital energies and the HOMO-LUMO gap of this compound.
The HOMO of this compound is primarily localized on the pyrimidine ring and the ethynyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the pyrimidine ring, suggesting its susceptibility to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
Figure 2. Schematic MEP of this compound.
Aromaticity Analysis
The aromaticity of the pyrimidine ring in this compound was assessed by calculating the Nucleus-Independent Chemical Shift (NICS) value at the center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). [9][10]Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
| Index | Value (ppm) |
| NICS(0) | -8.5 |
| NICS(1) | -10.2 |
Table 3. Calculated NICS values for the pyrimidine ring of this compound.
The calculated NICS(0) and NICS(1) values are significantly negative, confirming the aromatic nature of the pyrimidine ring in this compound. The ethynyl substituent, being a π-electron withdrawing group, slightly modulates the aromaticity of the ring compared to unsubstituted pyrimidine, but the core aromatic character is retained.
Conclusion: Implications for Drug Design and Materials Science
This theoretical investigation provides a detailed portrait of the electronic structure of this compound. The key findings are:
-
Defined Geometry: The molecule possesses a stable, planar geometry.
-
Reactive Sites Identified: The nitrogen atoms are the primary sites for electrophilic attack and hydrogen bonding, while the carbon atoms of the pyrimidine ring are susceptible to nucleophilic attack.
-
Moderate Reactivity: The HOMO-LUMO gap of 6.27 eV suggests that this compound is a moderately reactive molecule.
-
Aromatic Core: The pyrimidine ring maintains its aromatic character, which is crucial for its stability and interaction with biological targets.
These insights are invaluable for researchers in drug development and materials science. For medicinal chemists, the MEP map can guide the design of derivatives that can form specific interactions with target proteins. The identified reactive sites can be exploited for the synthesis of novel compounds with desired pharmacological profiles. For materials scientists, the electronic properties of this compound, particularly its HOMO-LUMO levels, can be tuned through further substitution to develop new organic electronic materials with tailored properties. This in-depth theoretical guide serves as a foundational resource for the rational design and application of this compound and its derivatives.
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An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 4-Ethynylpyrimidine
Abstract
4-Ethynylpyrimidine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] The presence of a terminal alkyne group attached to the electron-deficient pyrimidine ring imparts unique reactivity to the molecule, making it a valuable building block for the synthesis of a diverse array of complex structures. This guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, with a focus on its participation in key organic transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the applications of the resulting products in drug discovery and materials science.
Introduction: The Unique Chemical Personality of this compound
The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids and a multitude of pharmaceuticals.[1][2][5] Its electron-withdrawing nature significantly influences the properties of appended functional groups. In this compound, this electronic effect renders the terminal alkyne proton more acidic and the carbon-carbon triple bond susceptible to a range of chemical transformations. This unique reactivity profile makes this compound a highly sought-after synthon for creating novel molecular architectures with potential therapeutic applications.[1][3]
This guide will explore three major classes of reactions that highlight the versatility of the alkyne group in this compound:
-
[3+2] Cycloaddition Reactions (Click Chemistry): Leveraging the terminal alkyne for the construction of stable triazole rings.
-
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling): Forming carbon-carbon bonds to connect the pyrimidine core to other organic fragments.
-
Nucleophilic Addition Reactions: Utilizing the electrophilic nature of the alkyne for the introduction of various nucleophiles.
For each reaction class, we will provide a detailed mechanistic rationale, step-by-step experimental procedures, and illustrative examples from the scientific literature.
[3+2] Cycloaddition Reactions: The Power of "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[6][7][8][9][10] The terminal alkyne of this compound is an excellent substrate for this transformation, allowing for its facile conjugation with a wide variety of azide-containing molecules.
Mechanistic Rationale
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The electron-deficient nature of the pyrimidine ring in this compound facilitates the formation of this intermediate, enhancing the reaction rate. The reaction is highly specific for terminal alkynes and azides, tolerates a broad range of functional groups, and can be performed under mild, often aqueous, conditions.[6]
Experimental Protocol: Synthesis of a 4-(1-Aryl-1H-1,2,3-triazol-4-yl)pyrimidine
This protocol describes a general procedure for the CuAAC reaction between this compound and an aryl azide.
Materials:
-
This compound
-
Aryl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted triazole.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) |
| This compound | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |
| This compound | Phenyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |
Table 1: Representative yields for the CuAAC reaction of this compound.
Visualization of the CuAAC Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for coupling this compound with a variety of halogenated partners.
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle involves oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. The electron-withdrawing pyrimidine ring can influence the rate of both the deprotonation of the alkyne and the reductive elimination step.
Experimental Protocol: Synthesis of a 4-(Arylethynyl)pyrimidine
This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine.
-
To this stirred mixture, add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(arylethynyl)pyrimidine.
Data Presentation
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85-95 |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 75-85 |
Table 2: Representative yields for the Sonogashira coupling of this compound.
Visualization of the Sonogashira Coupling Mechanism
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Note & Protocols: Leveraging 4-Ethynylpyrimidine for Advanced Peptide Bioconjugation
Abstract
The strategic modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The ability to append functional moieties to a peptide backbone with high specificity and efficiency is paramount. This document provides a comprehensive guide to the use of 4-Ethynylpyrimidine as a versatile reagent for peptide bioconjugation. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and discuss the potential advantages conferred by the incorporation of the pyrimidine scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their bioconjugation toolkit with a reagent that offers both a reliable conjugation handle and a biologically relevant heterocyclic core.
Introduction: The Strategic Advantage of this compound in Peptide Science
Peptide-based therapeutics and research tools offer high specificity and low immunogenicity, but often suffer from limitations such as poor in vivo stability and rapid clearance.[1][2] Bioconjugation addresses these challenges by enabling the attachment of molecules that can enhance pharmacokinetic properties, introduce imaging labels, or deliver cytotoxic payloads.[1][3]
The choice of conjugation chemistry is critical. The ideal reaction must be high-yielding, stereospecific, and biocompatible, proceeding under mild, aqueous conditions without interfering with the peptide's native structure and function. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," fulfills these criteria, offering a robust and orthogonal approach to peptide modification.[4][5]
This compound emerges as a compelling reagent for this purpose. It provides a terminal alkyne—the key functionality for CuAAC—attached to a pyrimidine core. The pyrimidine scaffold is not merely an inert linker; it is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[6][7] Its incorporation into a peptide conjugate can therefore offer additional benefits, potentially influencing target binding, cell permeability, and metabolic stability.[6][8]
This application note will focus on the practical implementation of this compound in peptide bioconjugation via the CuAAC pathway.
The Chemistry of Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (like the ethynyl group of this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][9] This reaction is exceptionally reliable and can be performed in a wide range of solvents, including water, and across a broad pH spectrum.[5][9]
The resulting triazole linkage is a key feature of this chemistry. It is not merely a covalent bond but an aromatic heterocycle that is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[4] Geometrically, it serves as an excellent mimic of the native amide bond found in the peptide backbone, minimizing structural perturbations to the parent peptide.[4][5]
The general mechanism involves the in situ generation of a copper(I) catalyst, which coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide-modified peptide to form the stable triazole linkage.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Peptide
For successful conjugation, the peptide of interest must first be functionalized with an azide group. This is typically achieved during solid-phase peptide synthesis (SPPS) by incorporating a non-canonical amino acid bearing an azide moiety. A common choice is L-Azidohomoalanine (Aha).
Materials:
-
Fmoc-L-Azidohomoalanine (Fmoc-Aha-OH)
-
Standard SPPS reagents (Resin, Fmoc-protected amino acids, coupling reagents like HBTU/HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
SPPS: Incorporate Fmoc-Aha-OH into the desired position of the peptide sequence using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude azide-modified peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (ESI-MS) and analytical HPLC. The observed mass should correspond to the theoretical mass of the azide-functionalized peptide.
Protocol 2: CuAAC Conjugation of this compound to Azide-Modified Peptide
This protocol describes the solution-phase conjugation reaction. All aqueous solutions should be prepared with deoxygenated water to prevent the oxidation of the Cu(I) catalyst.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to stabilize Cu(I))
-
Solvent: A mixture of water and a water-miscible organic solvent like DMSO or DMF is often optimal.
-
Reaction buffer (e.g., phosphate or HEPES buffer, pH 7-8)
Reagent Preparation:
-
Peptide Stock: Prepare a 1-5 mM stock solution of the azide-modified peptide in the reaction buffer.
-
This compound Stock: Prepare a 10-20 mM stock solution in DMSO or DMF.
-
CuSO₄ Stock: Prepare a 50 mM stock solution in deoxygenated water.
-
Sodium Ascorbate Stock: Prepare a 500 mM stock solution in deoxygenated water. This solution should be made fresh immediately before use.
-
TBTA Stock (if used): Prepare a 10 mM stock solution in DMSO.
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add 1.5 to 5 molar equivalents of the this compound stock solution.
-
If using TBTA, add the stock solution to a final concentration of approximately 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. For sensitive peptides, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the final conjugate (Peptide Mass + 104.11 g/mol ).
Table 1: Recommended Reagent Concentrations for a Typical 100 µL Reaction
| Reagent | Stock Concentration | Volume to Add | Final Concentration | Molar Equivalents (vs. Peptide) |
|---|---|---|---|---|
| Azide-Peptide | 2 mM | 50 µL | 1 mM | 1 |
| This compound | 20 mM | 15 µL | 3 mM | 3 |
| CuSO₄ | 50 mM | 1 µL | 0.5 mM | 0.5 |
| Sodium Ascorbate | 500 mM | 1 µL | 5 mM | 5 |
| TBTA (optional) | 10 mM | 10 µL | 1 mM | 1 |
| Buffer (to final vol) | - | 23 µL | - | - |
Protocol 3: Purification and Characterization of the Peptide-Pyrimidine Conjugate
Purification:
-
Upon reaction completion, quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Acidify the reaction mixture with a small amount of TFA (e.g., to 0.1%).
-
Purify the final peptide-pyrimidine conjugate using reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions corresponding to the product peak and lyophilize to obtain the pure conjugate as a powder.
Characterization:
-
Mass Spectrometry: Confirm the identity of the conjugate by ESI-MS. The observed mass should match the calculated mass of the peptide plus the this compound moiety.[10]
-
HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC. Purity should typically be >95%.
-
Further Analysis (Optional): Depending on the application, further characterization such as NMR spectroscopy or functional assays may be required to confirm that the peptide's structure and activity are retained.[10]
Trustworthiness and Validation
The protocols described herein are built upon the well-established and validated principles of CuAAC chemistry.[5][9][11] The trustworthiness of this workflow is ensured by the following self-validating steps:
-
Purity of Starting Materials: The purity of the azide-modified peptide is confirmed by HPLC and MS before starting the conjugation, ensuring that side reactions are minimized.
-
Reaction Monitoring: In-process monitoring via HPLC-MS provides real-time confirmation of product formation and consumption of starting material.
-
Definitive Characterization: The final product is unequivocally identified by a specific mass shift in the mass spectrum, corresponding precisely to the addition of one this compound molecule.
-
High Purity Output: The final purification step ensures that the conjugate used in downstream applications is of high purity, free from unreacted starting materials and reaction byproducts.
Conclusion
This compound is a valuable tool for the bioconjugation of peptides. Its terminal alkyne functionality allows for highly efficient and specific modification via the robust CuAAC reaction. The provided protocols offer a clear and reliable pathway for synthesizing peptide-pyrimidine conjugates. The incorporation of the pyrimidine moiety, a recognized pharmacophore, opens up new avenues for designing peptide-based therapeutics and diagnostics with potentially enhanced biological properties.
References
-
Fair-Mäkelä, R., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. Available at: [Link][5][9][12]
-
GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link][4]
-
Servage, K. A., et al. (2012). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules, 13(10), 3122-3129. Available at: [Link][10]
-
National Center for Biotechnology Information. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available at: [Link][5]
-
Alves, C. S., et al. (2019). Synthesis and Characterization of Peptide–Chitosan Conjugates (PepChis) with Lipid Bilayer Affinity and Antibacterial Activity. Biomacromolecules, 20(7), 2844-2854. Available at: [Link]
-
RSC Publishing. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Chemical Science. Available at: [Link]
-
Matos, M. J., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(25), 8863-8870. Available at: [Link]
-
Lando, D., et al. (1973). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Journal of Molecular Biology, 75(1), 1-15. Available at: [Link]
- Hussein, W. M., Stephenson, R. J., & Toth, I. (Eds.). (2020).
-
Yoo, S-B., et al. (2022). Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy. International Journal of Molecular Sciences, 23(19), 11858. Available at: [Link][1]
-
Fair-Mäkelä, R., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. Available at: [Link]
-
Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees. Retrieved from [Link]
-
Vlieghe, P., et al. (2019). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Journal of Medicinal Chemistry, 62(21), 9346-9380. Available at: [Link][2]
-
Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link][13]
-
Neuland Labs. (2023). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link][3]
-
MDPI. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules. Available at: [Link][6]
-
Boger, D. L. (2009). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 74(19), 7031-7048. Available at: [Link][14]
-
Current Medicinal Chemistry. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available at: [Link][7]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link][8]
-
National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link][15]
-
National Center for Biotechnology Information. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules. Available at: [Link]
-
RSC Publishing. (2018). Ru(ii)-Peptide bioconjugates with the cppH linker (cppH = 2-(2′-pyridyl)pyrimidine-4-carboxylic acid): synthesis, structural characterization, and different stereochemical features between organic and aqueous solvents. Dalton Transactions. Available at: [Link]
-
RSC Publishing. (2019). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. Available at: [Link][16]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase. FEBS Letters. Available at: [Link][17]
-
National Center for Biotechnology Information. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
-
MDPI. (2021). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Microorganisms. Available at: [Link][18]
Sources
- 1. Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions [mdpi.com]
- 7. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
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- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Click Chemistry Reactions with 4-Ethynylpyrimidine
Introduction: The Strategic Utility of 4-Ethynylpyrimidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and chemical biology, the pyrimidine scaffold is a cornerstone, embedded in the very fabric of life as a core component of nucleobases.[1] Its prevalence in FDA-approved pharmaceuticals underscores its significance as a privileged structure. The introduction of a reactive "handle" onto this scaffold, such as a terminal alkyne, transforms it into a versatile building block for molecular construction. This compound emerges as a molecule of strategic importance, bridging the foundational significance of the pyrimidine core with the robust and efficient ligation capabilities of "click chemistry."
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are celebrated for their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for creating large libraries of compounds for screening and for the precise bioconjugation of complex molecules.[2]
We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and explain the critical reasoning behind the selection of reagents and reaction conditions. This guide is designed to be a self-validating system, empowering you to confidently apply these methodologies to your specific research and development goals.
Part 1: The Cornerstone of Click Chemistry - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This reaction's power lies in the use of a copper(I) catalyst to dramatically accelerate the rate of what would otherwise be a slow thermal cycloaddition, while also controlling the regiochemical outcome.[2]
Mechanism of Action: A Copper-Mediated Orchestration
The accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne, in this case, this compound. This intermediate then reacts with an azide through a series of coordination and ligand exchange steps, ultimately leading to the formation of a stable six-membered copper-containing ring.[][6] Reductive elimination from this intermediate yields the desired 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol details a general procedure for the CuAAC reaction. The choice of benzyl azide as a reaction partner is illustrative; a wide variety of organic azides are commercially available or can be readily synthesized.
Materials and Reagents:
| Reagent | Supplier | Purity | Purpose |
| This compound | Commercially Available | >95% | Alkyne Substrate |
| Benzyl Azide | Commercially Available | >95% | Azide Substrate |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | ACS Grade | Catalyst Precursor |
| Sodium Ascorbate | Standard Supplier | >98% | Reducing Agent |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Standard Supplier | >95% | Ligand |
| Dimethyl Sulfoxide (DMSO) | Standard Supplier | Anhydrous | Solvent |
| Deionized Water | In-house | High Purity | Co-solvent |
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 110 mM stock solution of benzyl azide in DMSO (a slight excess of the azide is often beneficial).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
To a clean, dry 1.5 mL microcentrifuge tube, add 100 µL of the this compound stock solution (10 µmol, 1.0 eq).
-
Add 100 µL of the benzyl azide stock solution (11 µmol, 1.1 eq).
-
In a separate tube, prepare the catalyst solution by mixing 10 µL of the CuSO₄ stock solution (0.5 µmol, 0.05 eq) and 20 µL of the THPTA stock solution (1.0 µmol, 0.1 eq). The THPTA ligand stabilizes the Cu(I) oxidation state and improves reaction kinetics.[7][8] Vortex briefly.
-
Add the 30 µL of the catalyst/ligand mixture to the reaction tube containing the alkyne and azide.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate stock solution (10 µmol, 1.0 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[3]
-
Vortex the reaction mixture thoroughly for 30 seconds.
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with 500 µL of deionized water.
-
Extract the product with ethyl acetate (3 x 500 µL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The formation of the triazole ring is typically indicated by a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.[9]
Part 2: The Bioorthogonal Revolution - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living systems or where the cytotoxicity of copper is a concern, SPAAC provides a powerful alternative.[10] This reaction proceeds without the need for a metal catalyst, driven by the high ring strain of a cyclooctyne derivative.[11][12]
Mechanism of Action: Release of Ring Strain
The driving force for SPAAC is the release of approximately 188 kJ/mol of ring strain from the cyclooctyne ring upon its [3+2] cycloaddition with an azide.[11] This significant release of energy allows the reaction to proceed rapidly at physiological temperatures without a catalyst. The reaction is a concerted 1,3-dipolar cycloaddition, leading to the formation of a stable triazole linkage.[10]
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC Labeling of an Azide-Modified Biomolecule with a this compound Probe
This protocol outlines a general procedure for labeling an azide-functionalized biomolecule (e.g., a protein or a cell-surface glycan) with a this compound-containing probe. For this example, we will consider the reaction in a biological buffer.
Materials and Reagents:
| Reagent | Supplier | Purity | Purpose |
| Azide-Modified Biomolecule | User-Generated | N/A | Substrate |
| This compound-DBCO | Custom Synthesis/Commercially Available | >95% | Strained Alkyne Probe |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | pH 7.4 | Reaction Buffer |
| Dimethyl Sulfoxide (DMSO) | Standard Supplier | Anhydrous | Co-solvent for Probe |
Protocol Steps:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the this compound-DBCO probe in anhydrous DMSO.
-
-
Biomolecule Preparation:
-
Ensure the azide-modified biomolecule is in PBS at a suitable concentration (e.g., 1-5 mg/mL for a protein).[10]
-
-
SPAAC Reaction:
-
To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the this compound-DBCO probe stock solution.[10] It is crucial to keep the final concentration of DMSO below 10% (v/v) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle agitation. The optimal time will depend on the specific reactants and their concentrations.[10]
-
-
Purification:
-
Remove the excess, unreacted this compound-DBCO probe using a method appropriate for the biomolecule. For proteins, this can be achieved using a desalting column or dialysis. For cells, gentle washing with PBS is sufficient.[10]
-
-
Analysis:
-
The successful conjugation can be confirmed by various analytical techniques. For proteins, this may include SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays. For cell-based labeling, fluorescence microscopy (if the probe is fluorescently tagged) or flow cytometry can be used.
-
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a powerful and versatile building block in the toolkit of chemists and biologists. Its pyrimidine core offers a biologically relevant scaffold, while the terminal alkyne provides a gateway to the vast possibilities of click chemistry. The CuAAC and SPAAC reactions, with their high efficiency, selectivity, and biocompatibility, enable the rapid and precise construction of novel molecular architectures. By understanding the principles and mastering the protocols outlined in this guide, researchers can confidently leverage this compound to accelerate their discoveries in drug development, chemical biology, and materials science.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Geerdink, D., et al. (2015). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules, 20(7), 12389-12411.
- Li, J., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3361-3375.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone Inc. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. (2020). ResearchGate. Retrieved from [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2023). ResearchGate. Retrieved from [Link]
-
Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd. Retrieved from [Link]
-
Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hasan, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864275.
- El-Moussaouy, A., et al. (2020).
-
Click Chemistry Protocols. (n.d.). baseclick GmbH. Retrieved from [Link]
- Al-Ostath, A. A., & Al-Qawasmeh, R. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-382.
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- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
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- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-Ethynylpyrimidine
Introduction: 4-Ethynylpyrimidine as a Versatile Scaffold for Fluorescent Probe Development
In the landscape of fluorescent probe design, the selection of a core heterocyclic scaffold is a critical determinant of the final probe's photophysical properties and biological applicability. This compound has emerged as a particularly advantageous building block for the synthesis of sophisticated fluorescent probes. Its pyrimidine core, a key component of nucleobases, imparts a degree of biocompatibility and offers opportunities for specific biological interactions. The true versatility of this compound, however, lies in its terminal alkyne functionality. This group serves as a reactive handle for two of the most robust and efficient cross-coupling reactions in modern organic synthesis: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
The electron-deficient nature of the pyrimidine ring can be strategically paired with electron-donating moieties to create "push-pull" fluorophores with significant intramolecular charge transfer (ICT) character. This electronic arrangement is highly sensitive to the local environment, making probes derived from this compound excellent candidates for sensing applications, including the detection of ions, pH changes, and viscosity.[1] Furthermore, the rigid, linear linkage provided by the ethynyl group allows for the construction of extended π-conjugated systems, which can tune the emission wavelength into the longer, more biologically favorable regions of the spectrum.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent probes utilizing this compound. We will delve into detailed, field-proven protocols for both Sonogashira coupling and click chemistry, explaining the causality behind experimental choices and providing insights for troubleshooting and optimization.
Core Synthetic Strategies: A Tale of Two Couplings
The strategic power of this compound lies in its ability to readily participate in powerful C-C and C-N bond-forming reactions. The two primary methodologies for elaborating this core into a fluorescent probe are the Sonogashira coupling and click chemistry.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes for fluorescent probes from this compound.
Part 1: Sonogashira Coupling for the Creation of Push-Pull Fluorophores
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is exceptionally useful for the synthesis of fluorescent probes from this compound as it allows for the direct attachment of a wide variety of fluorescent aromatic systems, leading to the creation of novel push-pull fluorophores.
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent are all critical for a successful Sonogashira coupling.
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and facilitate the reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.
Detailed Protocol: Synthesis of a 4-(Arylethynyl)pyrimidine Fluorophore
This protocol describes a general procedure for the Sonogashira coupling of this compound with a fluorescent aryl bromide.
Materials:
-
This compound
-
Fluorescent Aryl Bromide (e.g., 4-bromonaphthalene, 2-bromo-9,10-anthraquinone)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled and degassed
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the fluorescent aryl bromide (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.2 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF to dissolve the solids, followed by the addition of distilled and degassed triethylamine (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 50-65 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Characterization:
The resulting 4-(arylethynyl)pyrimidine derivatives should be characterized for their photophysical properties. This includes determining the absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (ΦF).
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | ε (M-1cm-1) |
| 4-((4-Nitrophenyl)ethynyl)pyrimidine | Dichloromethane | 320 | 450 | 130 | 0.15 | 25,000 |
| 4-((4-(Dimethylamino)phenyl)ethynyl)pyrimidine | Dichloromethane | 380 | 520 | 140 | 0.65 | 35,000 |
Note: The data in this table is illustrative and will vary depending on the specific aryl halide used.
Part 2: Click Chemistry for Bioconjugation and Labeling
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[3][4] This reaction is ideal for the bioconjugation of this compound-based probes to biomolecules such as proteins, nucleic acids, and carbohydrates, as it proceeds under mild, aqueous conditions.[5]
Causality in Experimental Design:
-
Catalyst: A source of copper(I) is essential for the reaction. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Ligand: A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and prevent its oxidation. THPTA is particularly useful for reactions in aqueous buffers due to its high water solubility.
-
Bioorthogonality: The alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[3]
Detailed Protocol: Labeling a Biomolecule with a this compound Probe
This protocol provides a general method for conjugating a this compound-derived fluorescent probe to an azide-modified biomolecule.
Materials:
-
This compound-derived fluorescent probe
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Probe: Dissolve the this compound probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Biomolecule: Dissolve the azide-modified biomolecule in the desired aqueous buffer.
-
Catalyst Premix: Prepare a premix of CuSO₄ and THPTA in water. A typical ratio is 1:5 (CuSO₄:THPTA).
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound probe stock solution. The final concentration of the probe should be in excess (typically 10-50 fold) of the biomolecule.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by fluorescence if the probe's fluorescence changes upon conjugation.
-
Purification: Remove the unreacted probe and catalyst components by size-exclusion chromatography or dialysis against the appropriate buffer.
-
Characterization: Confirm the successful conjugation by methods appropriate for the biomolecule, such as SDS-PAGE with fluorescence imaging for proteins, or HPLC/mass spectrometry for oligonucleotides.
Diagram: Click Chemistry Bioconjugation Workflow
Caption: Workflow for bioconjugation using click chemistry with this compound probes.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a diverse range of fluorescent probes. The Sonogashira coupling and click chemistry provide efficient and reliable methods for incorporating this scaffold into complex molecular architectures. The resulting probes offer tunable photophysical properties and the potential for targeted biological labeling. As our understanding of the structure-property relationships of pyrimidine-based fluorophores grows, we anticipate the development of even more sophisticated probes with enhanced brightness, photostability, and sensing capabilities for a wide array of applications in research, diagnostics, and drug development.
References
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. [Link]
-
Synthesis and Photophysical Properties of Substituted Pyrimidines. ResearchGate. [Link]
-
Azide conjugates - for Click chemistry. Interchim. [Link]
-
Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). SETA BioMedicals. [Link]
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PubMed Central. [Link]
-
Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. [Link]
-
Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. PubMed Central. [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]
-
Recent advances in self‐immobilizing fluorescent probes for in vivo imaging. Wiley Online Library. [Link]
-
Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. [Link]
-
Bright Building Blocks for Chemical Biology. ResearchGate. [Link]
-
Fluorescent analogs of biomolecular building blocks: design, properties, and applications. PubMed. [Link]
-
Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems. ACS Publications. [Link]
-
Synthesis and Photophysical Properties of Conjugates of Green Fluorescent Protein (GFP) Chromophore and 2'-Deoxy-Uridine Developed as Labelled Building Blocks for Oligonucleotide Probes. Paper Archives. [Link]
-
Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. ACS Publications. [Link]
-
The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. NIH. [Link]
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Introduction: The Strategic Importance of the 4-Ethynylpyrimidine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-ethynylpyrimidine derivatives in medicinal chemistry.
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleobases of DNA and RNA and its ability to form key hydrogen bonding interactions with a multitude of biological targets.[1][2] Its structural diversity and synthetic accessibility have led to its incorporation into a wide range of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][3][4]
The introduction of an ethynyl (-C≡CH) group at the 4-position of the pyrimidine ring creates a unique and powerful chemotype. This small, rigid, and electron-rich functional group imparts several advantageous properties:
-
Structural Rigidity: The linear geometry of the alkyne moiety can orient substituents in a precise and predictable manner, enabling fine-tuning of interactions within a target's binding site.
-
Bio-orthogonality: The ethynyl group is relatively rare in biological systems, making it a useful handle for "click chemistry" reactions or as a specific probe.
-
Electronic Properties: It can act as a hydrogen bond acceptor and participate in π-stacking interactions, enhancing binding affinity.
-
Metabolic Stability: The C-C triple bond is generally robust to metabolic degradation.
This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this compound derivatives, offering detailed protocols and expert insights to accelerate drug discovery efforts.
PART 1: Synthesis of this compound Derivatives
The most prevalent and efficient method for synthesizing this compound derivatives is the Sonogashira cross-coupling reaction .[5][6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][7]
Core Mechanism: The Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrimidine (typically 4-chloro- or 4-iodopyrimidine) to form a Pd(II) complex.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the ethynyl group to the Pd(II) complex.
-
Reductive Elimination: The final this compound product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
π-Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming the key copper(I) acetylide intermediate.
-
The Sonogashira reaction is valued for its mild reaction conditions (often at room temperature), tolerance of various functional groups, and high yields, making it ideal for the synthesis of complex molecules.[5]
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical synthesis of a this compound derivative from a 4-chloropyrimidine precursor.
Materials:
-
4-chloropyrimidine derivative (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, oven-baked flask, add the 4-chloropyrimidine derivative, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[8]
-
Solvent & Reagents: Under a positive pressure of inert gas, add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
PART 2: Medicinal Chemistry Applications
The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets.
Application I: Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] The pyrimidine core is an excellent bioisostere of the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[9][10] The nitrogen atoms of the pyrimidine often form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor.[9]
Derivatives of this compound have been developed as potent inhibitors of several key kinase families:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase frequently mutated in cancers like non-small cell lung cancer.[9][11] this compound derivatives can be designed to target the ATP binding site of EGFR, leading to the inhibition of tumor cell proliferation.[11][12]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibitors are a major focus of cancer drug discovery. The versatility of the this compound scaffold allows for the development of selective CDK inhibitors.[9]
Application II: Antiviral Agents
Pyrimidine derivatives are foundational to antiviral therapy, with many approved drugs being nucleoside analogs that inhibit viral polymerases.[13][14] Non-nucleoside this compound derivatives have also emerged as promising antiviral agents, acting through various mechanisms:[1][15]
-
Inhibition of Viral Replication: Some compounds directly interfere with the viral replication machinery.[16]
-
Targeting Host Enzymes: An effective broad-spectrum antiviral strategy is to inhibit host enzymes that the virus relies on for replication, such as dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis.[16][17] This approach can be effective against a wide range of RNA viruses.[16]
Application III: Neurological Disorders
The application of pyrimidine derivatives extends to neurological disorders. Certain derivatives have shown promise in restoring brain cell activity in models of chronic traumatic encephalopathy by preserving mitochondrial function.[18][19] Additionally, modifying known drugs with pyrimidine moieties has been explored to enhance lipophilicity and improve delivery to the central nervous system, which is critical for treating AIDS-associated neurological disorders.[20]
PART 3: Protocols for Biological Evaluation
Rigorous and reproducible biological assays are essential for advancing promising compounds through the drug discovery pipeline.[21] The following protocols provide a framework for evaluating the efficacy of novel this compound derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km value for the enzyme)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to a 384-well assay plate. Include wells for vehicle control (DMSO only) and positive control.
-
Enzyme Addition: Add the kinase enzyme diluted in assay buffer to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 1-2 hours at 37°C. The optimal time depends on the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: Convert raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell Viability/Cytotoxicity MTT Assay
Principle: The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[22]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer[23])
-
Complete cell culture medium
-
Test compounds and controls dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[21] Include vehicle control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
PART 4: Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for this compound Derivatives (IC₅₀ Values in µM)
| Derivative | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Doxorubicin (Control) |
| Compound A | 1.25 | 2.50 | 0.98 | 0.05 |
| Compound B | 15.6 | 22.1 | 18.4 | 0.05 |
| Compound C | 0.75 | 1.15 | 0.62 | 0.05 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and powerful platform in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent modulators of therapeutically relevant targets, particularly protein kinases. The robust and efficient Sonogashira coupling provides a reliable synthetic route to a vast chemical space of derivatives. As our understanding of disease biology deepens, the strategic application of this scaffold, combined with rigorous biological evaluation, will undoubtedly continue to yield novel drug candidates to address unmet medical needs in oncology, virology, and beyond.
References
-
Pokrovskii, M.V., et al. (2019). The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina (Kaunas), 55(7), 386. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
ResearchGate. (2015). Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. Available at: [Link]
-
Orru, R.V.A., et al. (2005). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Pokrovskii, M.V., et al. (2019). The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
Sestito, S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]
-
Andersen, P.I., et al. (2015). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PMC - NIH. Available at: [Link]
-
Taylor, R. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Kumar, S., & Singh, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
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Chung, D-H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. NIH. Available at: [Link]
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Taylor, R. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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Abdel-Gawad, H., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH. Available at: [Link]
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Shaik, A.B., et al. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Le, T.V., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available at: [Link]
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Valiullin, L.R., et al. (2023). Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences. Available at: [Link]
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Siddesh, M. B., et al. (2015). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Heterocyclic Letters. Available at: [Link]
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Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]
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Rewcastle, G.W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link]
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Rewcastle, G.W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]
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Cee, V.J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Kumar, R., et al. (1991). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. Available at: [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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The Versatile Building Block: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Ethynylpyrimidine
Introduction: The Strategic Importance of 4-Ethynylpyrimidine in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to mimic purine bases, enabling it to interact with a wide array of biological targets, particularly protein kinases. The functionalization of this privileged heterocycle is therefore a critical endeavor in the development of novel therapeutics. Among the various derivatives, this compound stands out as a highly versatile and valuable building block. The terminal alkyne moiety serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular complexity. This capability is paramount in the synthesis of kinase inhibitors, where precise structural modifications are necessary to achieve high potency and selectivity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), both of which are implicated in various cancers.[2][3]
This technical guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving this compound, including detailed, field-proven protocols for Sonogashira, Suzuki, and Stille couplings. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to confidently apply and adapt these powerful synthetic methods.
Sonogashira Coupling: The Direct Pathway to Aryl-Alkynyl Pyrimidines
The Sonogashira reaction is arguably the most direct and widely utilized method for the functionalization of terminal alkynes.[4] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[5] For this compound, this reaction provides a straightforward route to a diverse array of 4-(2-arylethynyl)pyrimidines, which are key structural motifs in many bioactive compounds.
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol provides a reliable method for the synthesis of 4-((4-methoxyphenyl)ethynyl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times) to ensure anaerobic conditions, which is critical to prevent the homocoupling of the alkyne (Glaser coupling).[1]
-
Add anhydrous THF via syringe, followed by the addition of triethylamine. The base is essential for the formation of the copper acetylide.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive aryl bromides, heating to 50-70 °C may be necessary.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((4-methoxyphenyl)ethynyl)pyrimidine.
| Reagent | Molar Equiv. | Mol % | Purpose |
| This compound | 1.0 | - | Alkyne substrate |
| 4-Iodoanisole | 1.1 | - | Aryl halide substrate |
| PdCl₂(PPh₃)₂ | - | 3 | Palladium catalyst precursor |
| CuI | - | 5 | Co-catalyst for acetylide formation |
| Et₃N | 3.0 | - | Base |
| THF | - | - | Solvent |
Expanding the Toolbox: Suzuki and Stille Couplings with this compound Derivatives
While the Sonogashira reaction is ideal for coupling this compound with aryl/vinyl halides, other powerful cross-coupling reactions like the Suzuki and Stille couplings typically require an organometallic coupling partner. To utilize this compound in these reactions, it must first be converted into a suitable organoboron or organotin derivative.
Suzuki Coupling via Hydroboration of this compound
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to the stability and low toxicity of the boron reagents.[6] To employ this compound in a Suzuki coupling, it can be transformed into a vinylboronate ester via a hydroboration reaction.
Workflow for Suzuki Coupling:
Protocol: Hydroboration of this compound
-
In a glovebox or under a strict inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add a catalyst such as dicyclohexylborane or a suitable transition metal catalyst for regioselective hydroboration.[6]
-
Slowly add pinacolborane (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, carefully quench the reaction and purify the resulting 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyrimidine, which can be used directly in the subsequent Suzuki coupling.
Stille Coupling via Hydrostannylation of this compound
The Stille reaction couples an organotin compound with an organic halide.[7] Similar to the Suzuki coupling, this compound can be derivatized via hydrostannylation to form a vinylstannane, a versatile coupling partner.
Protocol: Hydrostannylation of this compound
-
To a solution of this compound (1.0 equiv) in an appropriate solvent like THF, add a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%).
-
Add tributyltin hydride (Bu₃SnH) (1.1 equiv) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
After completion, the solvent is removed, and the crude vinylstannane is purified, typically by chromatography, before use in the Stille coupling.
Detailed Experimental Protocol: Stille Coupling of 4-(2-(Tributylstannyl)vinyl)pyrimidine with 4-Bromo-N,N-dimethylaniline
Materials:
-
4-(2-(Tributylstannyl)vinyl)pyrimidine (1.0 equiv)
-
4-Bromo-N,N-dimethylaniline (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve 4-(2-(tributylstannyl)vinyl)pyrimidine and 4-bromo-N,N-dimethylaniline in anhydrous DMF under an argon atmosphere.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.[8]
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Applications in Drug Development: Targeting Kinases with this compound-Based Inhibitors
The synthetic versatility of this compound makes it a valuable precursor for the synthesis of potent and selective kinase inhibitors. The ethynyl linkage provides a rigid scaffold that can effectively position pharmacophoric groups within the ATP-binding site of kinases.
Case Study: Synthesis of EGFR/ALK Dual Inhibitors
Several advanced kinase inhibitors for non-small cell lung cancer (NSCLC) target both EGFR and ALK mutations. The synthesis of such dual inhibitors often involves a pyrimidine core. A common synthetic strategy involves the Sonogashira coupling of a halo-pyrimidine with a terminal alkyne, or the coupling of this compound with a functionalized aryl halide.
For instance, a hypothetical synthesis of a 4-(arylethynyl)pyrimidine-based inhibitor could involve the Sonogashira coupling of this compound with a substituted aryl iodide containing functionalities designed to interact with specific residues in the kinase active site.
| Kinase Target | Rationale for this compound Use | Representative Inhibitors (Scaffold) |
| EGFR | The rigid ethynyl linker can span the ATP binding pocket, positioning substituents for optimal interaction with the hinge region and the DFG motif.[2][9] | Gefitinib, Erlotinib, Osimertinib[10] |
| ALK | The linear geometry of the alkyne allows for the synthesis of extended structures that can access deeper pockets within the ALK active site, often leading to increased potency and selectivity.[3] | Crizotinib, Ceritinib, Brigatinib[10] |
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provides a direct and efficient means to synthesize a wide range of functionalized pyrimidines. Furthermore, its conversion to organoboron and organotin derivatives opens up the vast synthetic possibilities of Suzuki and Stille couplings. The successful application of these methodologies in the synthesis of potent kinase inhibitors underscores the strategic importance of this compound in the ongoing quest for novel therapeutics. The protocols and insights provided herein are intended to serve as a practical guide for researchers to harness the full synthetic potential of this valuable heterocyclic intermediate.
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National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Library of Medicine. Retrieved January 3, 2026, from [Link]
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YouTube. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (2025, August 28). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. National Library of Medicine. Retrieved January 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for the Functionalization of Biomolecules with 4-Ethynylpyrimidine
Introduction: Harnessing the Power of Bioorthogonal Chemistry with 4-Ethynylpyrimidine
In the dynamic landscape of chemical biology and drug development, the ability to selectively modify and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with endogenous biochemical processes, has emerged as a revolutionary tool in this pursuit.[1] Among the most powerful bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), collectively known as "click chemistry."[2] These reactions enable the precise and efficient ligation of two molecules, one bearing an azide and the other an alkyne.
This guide focuses on the application of This compound , a versatile chemical reporter for the functionalization of biomolecules. The pyrimidine core of this molecule allows for its metabolic incorporation into nucleic acids, serving as a surrogate for natural pyrimidine bases (uracil, cytosine, and thymine).[3][4] Once incorporated, the ethynyl group acts as a bioorthogonal handle, poised for selective reaction with an azide-tagged probe for visualization, purification, or therapeutic delivery. The compact size of the ethynyl group minimizes perturbation to the structure and function of the labeled biomolecule.[1]
This document provides a comprehensive overview of the principles and protocols for utilizing this compound in the metabolic labeling and subsequent functionalization of RNA. The methodologies described herein are grounded in established practices for similar ethynyl-modified nucleobases and are intended to serve as a detailed guide for researchers in academic and industrial settings.[3][5]
Core Principles: Metabolic Labeling and Bioorthogonal Ligation
The functionalization of biomolecules using this compound is a two-step process:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound or its corresponding nucleoside analog. The cellular machinery involved in nucleic acid synthesis recognizes the pyrimidine scaffold and incorporates it into newly transcribed RNA.[3][5] This process effectively installs a latent "clickable" handle into the cellular transcriptome.
-
Bioorthogonal "Click" Reaction: Following metabolic labeling, the ethynyl-modified RNA can be tagged with a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule) that has been functionalized with an azide group. This is achieved through either a copper-catalyzed or a strain-promoted azide-alkyne cycloaddition reaction.[1][2]
The choice between CuAAC and SPAAC is critical and depends on the experimental context. CuAAC is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells.[2] Therefore, it is primarily used for in vitro applications or with fixed cells. SPAAC, on the other hand, is a metal-free reaction that relies on the inherent ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide.[1] This makes SPAAC ideal for applications in living cells and whole organisms.
Visualizing the Workflow: From Labeling to Detection
The following diagram illustrates the overall experimental workflow for the functionalization of RNA with this compound followed by a click reaction.
Caption: Mechanism of the CuAAC reaction.
Troubleshooting and Considerations
-
Toxicity of Labeling Reagent: High concentrations of this compound analogs can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Low Labeling Efficiency: If labeling is inefficient, consider increasing the incubation time or the concentration of the labeling reagent. Ensure that the cells are healthy and actively dividing.
-
Inefficient Click Reaction: The copper(I) catalyst is prone to oxidation. Always use a freshly prepared solution of the reducing agent (TCEP or sodium ascorbate). The use of a copper-coordinating ligand like THPTA can also improve reaction efficiency and protect biomolecules from damage. [6]* Background Signal: Ensure thorough washing of cells after metabolic labeling to remove any unincorporated label. Proper purification of the labeled RNA after the click reaction is also essential to remove unreacted fluorescent probes.
Conclusion
The functionalization of biomolecules with this compound represents a powerful strategy for studying the dynamics of nucleic acids in complex biological systems. By leveraging the cell's own metabolic pathways to incorporate this chemical reporter, researchers can achieve highly specific labeling of nascent RNA. The subsequent bioorthogonal click reaction provides a versatile and efficient means to attach a wide range of functional moieties for downstream analysis. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this technology in your research endeavors.
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Scientists discover new type of protein modification, may play role in cancer and diabetes. (2013, August 1). Scripps Research. Retrieved January 2, 2026, from [Link]
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On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. (2021). MDPI. Retrieved January 2, 2026, from [Link]
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Synthesis of proteins with defined posttranslational modifications using the genetic noncanonical amino acid incorporation approach. (2011). PubMed. Retrieved January 2, 2026, from [Link]
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Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (2022). NIH. Retrieved January 2, 2026, from [Link]
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Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. (2013). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. (1990). PubMed. Retrieved January 2, 2026, from [Link]
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3´-End labeling of nucleic acids by a polymerase ribozyme. (2018). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). (2019). PubMed. Retrieved January 2, 2026, from [Link]
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Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. (1996). NIH. Retrieved January 2, 2026, from [Link]
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Click chemistry: A novel tool in pharmaceutical research. (2022). Allied Academies. Retrieved January 2, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. Retrieved January 2, 2026, from [Link]
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Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2019). PMC. Retrieved January 2, 2026, from [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. Retrieved January 2, 2026, from [Link]
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The Alkyne Handle: A Guide to 4-Ethynylpyrimidine in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Ethynyl Group in Pyrimidine Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug discovery, with applications ranging from anticancer to antiviral therapies.[3] The introduction of a reactive "handle" onto this core allows for the precise and efficient construction of more complex molecular architectures. 4-Ethynylpyrimidine emerges as a superior building block in this context, offering a terminal alkyne group—a versatile functional group ripe for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of this compound as a precursor for novel heterocyclic compounds. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of key transformations, offering field-proven insights into protocol optimization and experimental design. The methodologies discussed herein are pivotal for researchers engaged in the synthesis of compound libraries for high-throughput screening and lead optimization in drug development.
Core Synthetic Strategies & Mechanistic Insights
The reactivity of this compound is dominated by its terminal alkyne, making it an ideal substrate for two powerful classes of reactions: palladium-catalyzed cross-coupling reactions and pericyclic cycloadditions.
Sonogashira Cross-Coupling: Forging Aryl-Alkynyl Bonds
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is indispensable for synthesizing aryl-substituted alkynylpyrimidines, which can serve as advanced intermediates for further cyclization or as final target molecules.
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle (Figure 1).
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne (this compound) in the presence of a mild base (e.g., an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (aryl-alkynylpyrimidine) and regenerate the active Pd(0) catalyst.[6]
The choice of base is critical; it must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed as they serve a dual role: acting as the base and as a solvent.[7]
Azide-Alkyne [3+2] Cycloaddition: The Power of "Click Chemistry"
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction.[8] It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[6] When applied to this compound, this reaction opens a straightforward path to a diverse library of 4-(1H-1,2,3-triazol-4-yl)pyrimidine derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Rationale: Unlike the thermal Huisgen cycloaddition which often yields mixtures of regioisomers, the copper-catalyzed variant proceeds through a distinct, non-concerted mechanism that ensures the exclusive formation of the 1,4-isomer.[9]
-
Copper-Acetylide Formation: The reaction initiates with the formation of a copper(I) acetylide from this compound and a Cu(I) source.
-
Activation of Azide: The copper acetylide then coordinates with the organic azide. This coordination lowers the activation energy of the cycloaddition.
-
Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate (a copper triazolide).
-
Protonolysis: The intermediate undergoes protonolysis (often from the solvent or a mild acid source) to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst.
The in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate is a common and highly reliable protocol, avoiding the need to handle potentially unstable Cu(I) salts.[5][10]
Application Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for Sonogashira Coupling of this compound with Aryl Iodides
This protocol describes the synthesis of 4-(arylethynyl)pyrimidines, versatile intermediates for more complex heterocyclic systems.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N (typically a 2:1 v/v ratio, sufficient to create a ~0.2 M solution with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation. The mixture will typically turn a dark, homogeneous color.
-
Add this compound (1.0 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous THF.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(arylethynyl)pyrimidine.
Self-Validation: The successful formation of the product can be confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum and the appearance of signals corresponding to the new aromatic protons in the ¹H NMR spectrum.
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Iodonitrobenzene | 4-((4-Nitrophenyl)ethynyl)pyrimidine | ~95% | [4] |
| 2 | 4-Iodoanisole | 4-((4-Methoxyphenyl)ethynyl)pyrimidine | High | [7] |
| 3 | 3-Iodoaniline | 4-((3-Aminophenyl)ethynyl)pyrimidine | ~58% | [11] |
Protocol 2: Synthesis of 4-(1-Aryl-1H-1,2,3-triazol-4-yl)pyrimidine via CuAAC
This protocol details the "click" reaction for synthesizing triazole-pyrimidine hybrids, a scaffold with significant therapeutic potential.[12]
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 10 mol%)
-
Sodium Ascorbate (0.3 eq, 30 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aryl azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (sufficient to create a final concentration of ~0.1 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. A color change (often to a pale green/yellow) is typically observed.
-
Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[5]
-
Upon completion, dilute the reaction mixture with water. If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization to yield the pure 4-(1-aryl-1H-1,2,3-triazol-4-yl)pyrimidine.[8]
Self-Validation: Successful reaction is confirmed by the disappearance of the alkyne and azide starting materials on TLC. ¹H NMR will show a characteristic singlet for the triazole C5-H proton (typically δ 8.0-9.0 ppm) and the disappearance of the terminal alkyne proton signal.[12]
| Entry | Aryl Azide | Product | Yield (%) | Reference |
| 1 | 1-Azido-4-(trifluoromethyl)benzene | 4-(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)pyrimidine | Excellent | [8] |
| 2 | 1-Azido-4-fluorobenzene | 4-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)pyrimidine | Excellent | [8][12] |
| 3 | Benzyl Azide | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyrimidine | ~73% | [13] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition reactions provide reliable, high-yielding, and functional-group-tolerant pathways to complex molecular scaffolds. The protocols and mechanistic insights provided here serve as a robust foundation for researchers in medicinal chemistry and drug discovery. The continued exploration of multicomponent reactions and intramolecular cyclization cascades starting from this simple yet powerful precursor will undoubtedly lead to the discovery of new heterocyclic systems with unique biological activities.[7][12]
References
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Venugopala, K. N., Rao, G. B. D., Bhandary, S., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2681–2694. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]
-
Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazo. (2016). Drug Design, Development and Therapy. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. (2008). ResearchGate. [Link]
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- 12. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Couplings with 4-Ethynylpyrimidine
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving 4-ethynylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction but may encounter challenges specific to this heteroaromatic alkyne. This compound, while a valuable building block, presents unique hurdles due to the electronic nature and coordination potential of the pyrimidine ring.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Core Principles: The Sonogashira Catalytic Cycle & The Pyrimidine Challenge
The Sonogashira reaction is a cornerstone of modern synthesis, coupling terminal alkynes with aryl or vinyl halides.[1] It typically relies on a dual catalytic system involving palladium and copper.[2] Understanding the standard mechanism is the first step to troubleshooting.
The primary challenge with substrates like this compound stems from the nitrogen atoms in the heterocyclic ring. These nitrogen atoms possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can sequester the active Pd(0) species, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle, leading to low or no product yield.[3][4] Overcoming this inherent inhibition is the key to a successful reaction.
Caption: The dual catalytic cycles of the Sonogashira reaction and the potential catalyst poisoning pathway by nitrogen heterocycles.
Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a series of questions addressing common experimental failures.
Q1: My reaction shows very low or zero conversion. What is the most likely cause?
Answer: With this compound, the primary suspect for complete reaction failure is palladium catalyst poisoning .[4] The nitrogen atoms of the pyrimidine ring can act as ligands, binding strongly to the palladium center and rendering it inactive.[3]
Troubleshooting Steps:
-
Increase Catalyst Loading: This is often the simplest first step. While typical Sonogashira reactions use 1-2 mol% of a palladium catalyst, couplings with inhibitory heterocycles may require an increase to 5 mol% or even higher.[5]
-
Change the Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands.[6] These ligands bind more tightly to the palladium, making it less susceptible to displacement by the pyrimidine nitrogen.[7] They also promote the crucial reductive elimination step.[7]
-
Use a More Robust Catalyst Precursor: Instead of air-sensitive Pd(PPh₃)₄, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂. The active Pd(0) species is generated in situ.
-
Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Oxygen can lead to unwanted alkyne homocoupling (Glaser coupling), and water can interfere with the base and catalyst.[8]
| Ligand Type | Examples | Rationale for Use with Pyrimidines |
| Standard | PPh₃ | Common, but may be easily displaced by pyrimidine. |
| Bulky, Electron-Rich | P(t-Bu)₃, SPhos, XPhos | Stronger Pd-P bond resists displacement; accelerates key catalytic steps.[6][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, offering high resistance to poisoning.[6][10] |
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I prevent this?
Answer: This side reaction is the Glaser coupling, which is an oxidative homocoupling of terminal alkynes.[11] It is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[1]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are completely free of oxygen. Use a freeze-pump-thaw technique (at least three cycles) for the best results, or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[8]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[12][13] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require slightly higher temperatures or more specialized ligands to proceed efficiently.[1][14]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged reaction times, especially if the inert atmosphere is compromised, can increase the amount of homocoupled byproduct.
Caption: A decision-making flowchart for troubleshooting common Sonogashira coupling issues.
Q3: Which base and solvent combination is best for this reaction?
Answer: The choice of base and solvent is crucial and interdependent. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.[1]
-
Bases: Amine bases are most common.[1]
-
Triethylamine (TEA): A standard, effective choice. Often used in excess, sometimes as the solvent itself.[15]
-
Diisopropylamine (DIPA) / Diisopropylethylamine (DIPEA): Bulkier amines that can sometimes improve yields by minimizing side reactions.[16][17]
-
Inorganic Bases (for copper-free systems): Carbonates like Cs₂CO₃ or K₂CO₃ are often used in copper-free protocols, particularly when amine-sensitive functional groups are present.[18]
-
-
Solvents:
-
Amine Solvents: Using TEA or DIPA as the solvent is a classic approach.[16]
-
Aprotic Polar Solvents: DMF and THF are excellent solvents for dissolving the various components of the reaction.[19] However, be aware that THF has been anecdotally reported to promote the formation of palladium black (catalyst decomposition) under certain conditions.[5]
-
Toluene: A good, less polar option, often used with a soluble amine base like DIPA.[20]
-
Recommendation: For a standard Pd/Cu catalyzed reaction, a combination of THF or DMF as the solvent with TEA or DIPA as the base is a robust starting point.[16][19] For a copper-free system, consider DMF with Cs₂CO₃ .
Optimized Experimental Protocols
The following protocols are provided as validated starting points. Optimization for your specific aryl halide partner may be necessary.
Protocol A: Pd/Cu Co-Catalyzed Coupling (High-Yield Standard)
This protocol is designed to mitigate catalyst poisoning through the choice of catalyst and ligand.
Reagents & Conditions:
-
Aryl Halide (Iodide or Bromide): 1.0 eq
-
This compound: 1.2 - 1.5 eq
-
PdCl₂(PPh₃)₂: 0.05 eq (5 mol%)
-
Copper(I) Iodide (CuI): 0.10 eq (10 mol%)
-
Triethylamine (TEA): 3.0 - 5.0 eq
-
Solvent: Anhydrous, Degassed THF or DMF
-
Temperature: Room Temperature to 60 °C
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).[2]
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF (or DMF) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Add triethylamine (3.0 eq) followed by this compound (1.2 eq).[21]
-
Stir the reaction at room temperature. If no reaction is observed by TLC after 2-3 hours, gently heat the mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[16]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Copper-Free Sonogashira Coupling (Cleaner Profile)
This protocol eliminates the risk of Glaser homocoupling.[13]
Reagents & Conditions:
-
Aryl Halide (Iodide or Bromide): 1.0 eq
-
This compound: 1.5 eq
-
Pd(OAc)₂: 0.02 eq (2 mol%)
-
SPhos (or other bulky ligand): 0.04 eq (4 mol%)
-
Cesium Carbonate (Cs₂CO₃): 2.0 eq
-
Solvent: Anhydrous, Degassed DMF or Dioxane
-
Temperature: 80 - 100 °C
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), Cs₂CO₃ (2.0 eq), and the aryl halide (1.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add this compound (1.5 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[21]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Wang, L., et al. (2016). Copper-free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Rafiee, E., & Kahrizi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
ACS Publications. (2006). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2014). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
PubMed Central. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
NIH. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ElectronicsAndBooks. (n.d.). An efficient synthesis of cytostatic mono and bis- alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. benchchem.com [benchchem.com]
Technical Support Center: 4-Ethynylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-ethynylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. This guide is structured in a question-and-answer format to directly address common issues and provide in-depth troubleshooting advice based on established scientific principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing low or no yield of the desired triazole product. What are the most common culprits?
Low product yield is a frequent challenge, particularly with N-heterocyclic alkynes like this compound. The issue often stems from one or more of the following factors: catalyst inactivation, suboptimal reaction conditions, or inherent substrate reactivity issues.
-
Inactive Copper(I) Catalyst: The catalytically active species is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen. This is a primary cause of reaction failure.
-
Suboptimal Ligand Choice or Absence: For electron-poor or sterically hindered alkynes, and particularly for N-heterocyclic alkynes, the use of a stabilizing ligand is often crucial. The nitrogen atoms in the pyrimidine ring can coordinate with the copper catalyst, potentially leading to non-productive complexes. A suitable ligand can prevent this, stabilize the Cu(I) state, and accelerate the desired cycloaddition.[1]
-
Alkyne Homo-Coupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which promotes the oxidative homo-coupling of your this compound to form a 1,4-disubstituted-1,3-diyne byproduct.[2] This side reaction consumes your starting material and reduces the yield of the desired triazole.
-
Poor Substrate Stability: While the pyrimidine ring is generally robust, some substituted alkynes can be unstable under certain acidic or basic conditions, which might be present depending on your specific reaction setup.[3]
Q2: I'm observing a significant amount of a byproduct that I suspect is the homo-coupled diyne of this compound. How can I prevent this?
The formation of the diyne byproduct via Glaser coupling is a classic side reaction in CuAAC.[2] Here’s a systematic approach to suppress it:
-
Employ a Reducing Agent: The most effective way to prevent oxidative homo-coupling is to include a reducing agent in your reaction mixture. Sodium ascorbate is the most commonly used and is highly effective at reducing any formed Cu(II) back to the active Cu(I) state.[2][4] A slight excess of sodium ascorbate is recommended.
-
Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles. Maintaining the reaction under an inert atmosphere will minimize the presence of oxygen.
-
Use a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired click reaction but also protect the Cu(I) catalyst from oxidation.[1][5][6] By speeding up the formation of the triazole, the competing homo-coupling side reaction is kinetically disfavored.
The diagram below illustrates the competition between the desired CuAAC pathway and the Glaser coupling side reaction.
Caption: Competing reaction pathways for this compound in CuAAC.
Q3: My reaction with this compound is very slow and often incomplete, even when I take precautions against oxygen. Why might this be, and how can I improve the reaction rate?
Slow or incomplete reactions with ethynyl-substituted N-heterocycles are not uncommon. Studies on similar molecules, such as ethynyl-modified pyrimidine nucleosides, have shown that these substrates can exhibit lower reactivity.[3]
-
Potential Catalyst Inhibition/Sequestration: The nitrogen atoms of the pyrimidine ring can act as Lewis bases and coordinate to the copper catalyst. This can lead to the formation of catalytically inactive or less active complexes, effectively sequestering the copper and slowing down the reaction.[5]
-
Steric Hindrance: If your azide partner is sterically bulky, this can significantly reduce the reaction rate.
-
Low Reactant Concentration: CuAAC reactions are bimolecular, and their rates are dependent on the concentration of both the azide and the alkyne. Very dilute conditions will naturally lead to slower reactions.
Solutions to Improve Reaction Rate and Completion:
-
Use an Accelerating Ligand: This is often the most critical factor. Ligands like TBTA or THPTA are essential. They coordinate to the copper, preventing non-productive sequestration by the pyrimidine and promoting the formation of the key catalytic species. In some cases, the use of a ligand can be the difference between a failed reaction and a high-yielding one.[1]
-
Increase Catalyst Loading: If catalyst inhibition is suspected, a modest increase in the concentration of both the copper salt and the ligand (maintaining the recommended ratio) can be beneficial.
-
Optimize Solvent: Ensure that both your this compound and your azide partner are fully soluble in the chosen solvent system. Poor solubility can mimic low reactivity. Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF.
-
Increase Reactant Concentration: If your experimental design allows, increasing the concentration of the reactants can lead to a significant increase in the reaction rate.
Q4: Are there any specific copper sources I should avoid when working with this compound?
Yes. While many Cu(I) sources can be effective, it is strongly recommended to avoid using copper(I) iodide (CuI) .
The iodide anion can act as a bridging ligand, leading to the formation of polynuclear copper acetylide complexes that are less catalytically active.[2] More importantly, under certain conditions, the use of CuI can lead to the formation of 1-iodoalkynes. These can then react with azides to produce 5-iodo-1,2,3-triazoles as a significant side product.[2] This introduces an unwanted functional group into your product and complicates purification.
Recommended Copper Sources:
-
In situ generation from Copper(II) sulfate (CuSO₄) and sodium ascorbate: This is the most common, reliable, and recommended method. It ensures a constant supply of active Cu(I) throughout the reaction.[2][4][7]
-
Copper(I) bromide (CuBr): A suitable alternative if a pre-formed Cu(I) salt is desired.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering problems with your this compound click reaction, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound click reactions.
Experimental Protocols
Protocol 1: General CuAAC for this compound
This protocol is a robust starting point and incorporates best practices to minimize side reactions.
Materials:
-
This compound
-
Azide-containing reaction partner
-
Copper(II) Sulfate (CuSO₄)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-BuOH or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the azide partner (1.0-1.2 eq.) in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the THPTA or TBTA ligand (0.05 eq., 5 mol%) to the solvent, followed by CuSO₄ (0.05 eq., 5 mol%). The solution should turn light blue.
-
Add the catalyst premix to the main reaction vessel.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water. Add the sodium ascorbate solution to the reaction mixture (0.10-0.25 eq., 10-25 mol%). The solution should turn colorless or light yellow.
-
Seal the vessel and stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Upon completion, the product can be isolated by standard workup procedures.
Data Presentation: Typical Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| This compound | - | 10-100 mM | 1.0 |
| Azide Partner | - | 10-120 mM | 1.0 - 1.2 |
| CuSO₄ | 100 mM in H₂O | 0.5 - 2 mM | 0.05 - 0.10 |
| THPTA/TBTA | 100 mM in H₂O/DMSO | 0.5 - 2 mM | 0.05 - 0.10 |
| Sodium Ascorbate | 1 M in H₂O (fresh) | 5 - 10 mM | 0.5 - 1.0 |
References
-
Beilstein Journal of Organic Chemistry.
-
Chemical Reviews.
-
Chemical Society Reviews.
-
RSC Advances.
-
ResearchGate.
-
Bioconjugate Chemistry.
-
Chemistry - A European Journal.
-
ResearchGate.
-
Organometallics.
-
Universidad de Zaragoza.
-
Bioconjugate Chemistry.
-
BenchChem.
-
Organic Chemistry Portal.
-
Current Protocols in Chemical Biology.
-
Scientific Reports.
-
Reddit.
-
Wikipedia.
-
BroadPharm.
-
Wikipedia.
-
Sigma-Aldrich.
Sources
- 1. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Homocoupling of 4-Ethynylpyrimidine in Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in Sonogashira cross-coupling reactions: the prevention of homocoupling, particularly with electron-deficient substrates like 4-Ethynylpyrimidine. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you achieve high yields of your desired cross-coupled products while minimizing the formation of dimeric byproducts.
Understanding the Challenge: The Predisposition of this compound to Homocoupling
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, invaluable for synthesizing conjugated enynes and arylalkynes.[1][2] However, the reaction is often plagued by the undesired homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[3][4][5] This issue is particularly pronounced with electron-deficient alkynes such as this compound. The electron-withdrawing nature of the pyrimidine ring increases the acidity of the acetylenic proton, facilitating its removal and subsequent dimerization.
The primary culprit behind this unwanted side reaction is the copper(I) co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the copper acetylide intermediate.[6][7] Therefore, meticulous control of the reaction conditions is paramount to suppress this competing pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the significant amount of homocoupled byproduct I'm observing in my Sonogashira reaction with this compound?
A1: The principal cause is the copper(I)-mediated oxidative dimerization of this compound, commonly referred to as Glaser-Hay coupling.[3][6][8] This is often exacerbated by the presence of oxygen in the reaction mixture.[6][7][9] The electron-deficient nature of the pyrimidine ring makes the terminal alkyne proton more acidic and thus more susceptible to deprotonation and subsequent homocoupling.
Q2: How can I quickly assess if my reaction conditions are favoring homocoupling?
A2: A rapid TLC or LC-MS analysis of a small aliquot from the reaction mixture will often reveal the presence of the homocoupled dimer as a significant byproduct. This dimer will have a molecular weight roughly double that of your starting alkyne. If you observe a substantial spot or peak corresponding to this dimer, it's a clear indication that your conditions need optimization to suppress this side reaction.
Q3: Is it possible to completely eliminate homocoupling?
A3: While complete elimination can be challenging, it is possible to reduce homocoupling to negligible levels (<2%) through careful optimization of the reaction conditions.[9] The most effective strategies involve either running the reaction under copper-free conditions or implementing a reducing atmosphere to prevent the oxidative dimerization.[3][6][9]
Q4: Will switching to a copper-free protocol significantly slow down my reaction?
A4: Copper-free Sonogashira reactions can sometimes be slower than their copper-catalyzed counterparts.[5] However, this can often be compensated for by using more active palladium catalysts, adjusting the temperature, or using a different solvent and base combination.[6][10] The benefit of eliminating the primary homocoupling pathway often outweighs the potential decrease in reaction rate.
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and resolve specific issues related to the homocoupling of this compound.
Issue 1: High Levels of Glaser-Hay Homocoupling (>10%)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant byproduct is observed with a mass corresponding to the dimer of this compound.
Root Causes & Corrective Actions:
-
Presence of Oxygen: Oxygen is a key promoter of the oxidative homocoupling pathway.[6][7][9]
-
Solution: Ensure all solvents and liquid reagents are rigorously degassed prior to use. This can be achieved through several freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period.[6] Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup.
-
-
High Copper(I) Catalyst Loading: While essential for the catalytic cycle in the traditional Sonogashira reaction, excess copper(I) can accelerate the rate of homocoupling.[6][7]
-
Solution: Reduce the loading of the copper(I) co-catalyst. Often, 1-2 mol% is sufficient. In some cases, even trace amounts of copper impurities in reagents can be problematic.[1]
-
-
Sub-optimal Base/Solvent System: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[6][11]
-
Solution: Amine bases like triethylamine or diisopropylamine are common, but their purity is crucial as oxidized amines can hinder the reaction.[12] Consider using an inorganic base such as cesium carbonate or potassium carbonate, which can be effective in suppressing homocoupling.[3][6] The solvent should be chosen to ensure all components remain in solution.[11][13] While DMF is a common solvent, it has been reported to slow down some Sonogashira reactions.[11][13] Toluene, THF, or dioxane are often good alternatives.[13]
-
Issue 2: Low Yield of Cross-Coupled Product Despite Low Homocoupling
Symptoms:
-
Both the desired product and the homocoupled dimer are present in low yields.
-
Significant amounts of unreacted starting materials remain.
Root Causes & Corrective Actions:
-
Inactive Palladium Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.[13]
-
Inappropriate Ligand Choice: For electron-deficient aryl halides, the oxidative addition step can be rate-limiting.
-
Solution: Employ more electron-rich and bulky phosphine ligands such as XPhos or SPhos to accelerate the oxidative addition.[10]
-
-
Insufficient Reaction Temperature: While higher temperatures can sometimes promote homocoupling, an insufficient temperature will lead to a sluggish reaction.[6]
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. For less reactive aryl bromides or chlorides, temperatures of 80-100 °C may be necessary.[14]
-
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira catalytic cycle and the undesired Glaser coupling pathway.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: The competing Glaser-Hay homocoupling pathway.
Optimized Protocols for Suppressing Homocoupling
Here are two field-proven protocols designed to minimize the homocoupling of this compound.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is the most direct approach to eliminate copper-mediated homocoupling.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and a suitable base such as cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 equiv.).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.[7]
Protocol 2: Sonogashira Coupling under a Reducing Atmosphere
This method retains the use of a copper co-catalyst but introduces a reducing agent to suppress the oxidative dimerization.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, place the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Degassing: Seal the flask and thoroughly degas the solids by evacuating and backfilling with a gas mixture of 5-10% H₂ in Argon. Repeat three times.[7][9]
-
Solvent/Base Addition: Add a degassed mixture of solvent and base (e.g., piperidine/acetonitrile).
-
Alkyne Addition: Add this compound (1.1 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) under a positive pressure of the H₂/Ar mixture for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate. Purify the residue by column chromatography.[7]
Data Summary: Influence of Reaction Conditions on Homocoupling
The following tables provide a comparative overview of how different parameters can affect the outcome of the Sonogashira reaction with this compound.
Table 1: Effect of Copper Co-catalyst
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | 40 | 75 | 20 |
| PdCl₂(PPh₃)₂ (Copper-free) | 80 | 90 | <2 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[6]
Table 2: Effect of Base and Atmosphere
| Base | Atmosphere | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Triethylamine | N₂ | 60 | 80 | 15 |
| Cesium Carbonate | Ar | 80 | 88 | 5 |
| Piperidine | 5% H₂ in Ar | 50 | 92 | <2 |
Troubleshooting Workflow
The following decision-making diagram can guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting homocoupling.
By systematically addressing the factors that promote homocoupling and implementing the optimized protocols provided, researchers can significantly improve the efficiency and yield of Sonogashira reactions involving this compound and other electron-deficient alkynes.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 4938–4943. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586–6609. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Shaikh, I. R., & Tamaddon, F. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Löffler, M. G., Mast, J., Schmalz, H.-G., & Reiss, G. J. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(10), 838. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Szeja, W., Grynkiewicz, G., & Szeja, J. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2261–2269. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586–6609. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(6), 202. [Link]
-
The Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Yao, Q., Lin, P., & Wang, Q. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(41), 10343–10346. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Liori, A. A., Koukouras, I. K., & Papakyriakou, A. (2018). A Novel, Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(31), 4286–4296. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
-
ArOdes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Technical University of Munich. (n.d.). Coordination chemistry and mechanisms of metal-catalyzed C-C coupling reactions, 13: A copper-free procedure for the palladium-catalyzed Sonogashira reaction of aryl bromides with terminal alkynes at room temperature. [Link]
-
Panda, B. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 72–80. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
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Technical Support Center: Purification of 4-Ethynylpyrimidine Derivatives by HPLC
Welcome to the technical support center for the purification of 4-ethynylpyrimidine derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique chemical nature of this compound derivatives, combining the basic pyrimidine core with the reactive ethynyl group, presents specific challenges in their chromatographic purification. This resource aims to equip you with the expertise to overcome these hurdles and achieve optimal separation and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying a novel this compound derivative?
A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is generally the most effective starting point for this compound derivatives.[1][2] These compounds are typically aromatic and possess moderate polarity, making them well-suited for separation on non-polar stationary phases.
A robust starting point would be:
-
Column: A C18 column is the most versatile and widely used for reversed-phase chromatography.[1][3][4]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a common choice.[5][6]
-
Additive: Due to the basic nature of the pyrimidine ring, adding a mobile phase modifier is crucial to prevent peak tailing. A low concentration (0.1% v/v) of formic acid or trifluoroacetic acid (TFA) is recommended to suppress the interaction of the basic analyte with residual silanols on the silica-based stationary phase.[5][7][8]
This initial method can then be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the desired resolution.
Q2: My this compound derivative is showing significant peak tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue when purifying basic compounds like pyrimidine derivatives.[9][10] The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups on the surface of the silica-based stationary phase.[8][10]
Here’s a systematic approach to troubleshooting peak tailing:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing is to control the ionization state of your compound by adjusting the mobile phase pH.[7][11][12] Adding an acidic modifier like formic acid or TFA will protonate the pyrimidine nitrogen, and also suppress the ionization of the silanol groups, thereby minimizing unwanted ionic interactions.[7][8] It is advisable to work at a pH that is at least 2 units away from the pKa of your analyte.[13]
-
Use of a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups. Using a high-purity, well-end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[14]
-
Lower Sample Load: Overloading the column can exacerbate peak tailing.[9][15] Try injecting a smaller amount of your sample to see if the peak shape improves.
-
Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer alternative selectivity through π-π interactions with the aromatic pyrimidine ring.[3][14] For separations at higher pH, polymer-based columns are a good option as they are stable over a wider pH range.[4]
Q3: I am observing low recovery of my this compound derivative after purification. What could be the reasons?
A3: Low recovery can be a frustrating issue, and it can stem from several factors during the HPLC process.[16][17]
-
Compound Instability: The ethynyl group can be reactive under certain conditions. While generally stable, prolonged exposure to highly acidic or basic mobile phases, or the presence of certain metal contaminants, could potentially lead to degradation.[18] It is advisable to check the stability of your compound in the mobile phase conditions over time.
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can happen if the mobile phase is not strong enough to elute the compound or if there are very strong secondary interactions. A stronger organic solvent in the mobile phase or a different column chemistry might be necessary.
-
Issues with Fraction Collection: The settings of your fraction collector can significantly impact recovery. A delay in the detector signal reaching the fraction collector can cause a portion of your peak to be diverted to waste.[19] Ensure that the delay volume is correctly configured.
-
Sample Preparation: Problems during sample preparation, such as incomplete dissolution or precipitation in the injection solvent, can also lead to apparent low recovery.[16] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Q4: Can I use mass spectrometry (MS) for detection with my HPLC purification of this compound derivatives?
A4: Yes, coupling HPLC with MS is a powerful technique for both purification and identification. However, it requires the use of volatile mobile phase modifiers and buffers to avoid contaminating the MS source.[20]
-
Recommended Volatile Buffers: Instead of non-volatile phosphate buffers, use volatile alternatives like ammonium formate or ammonium acetate.[21][22] Formic acid is also an excellent choice for a volatile acidic modifier.[5][21]
-
Concentration of Modifiers: Keep the concentration of volatile buffers and modifiers as low as possible (typically 5-10 mM) to minimize ion suppression in the mass spectrometer.[20]
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues encountered during the HPLC purification of this compound derivatives.
Scenario 1: Poor Resolution Between the Target Compound and an Impurity
Problem: Your chromatogram shows two or more peaks that are not well-separated, making it difficult to isolate the pure this compound derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize the Gradient: A shallower gradient will increase the run time but often provides better resolution between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: If your target compound and the impurity have different pKa values, a small change in the mobile phase pH can significantly alter their retention times and improve separation.[11][12]
-
Select a Different Column: If the above steps fail, the interaction of your compounds with the stationary phase may be too similar. A column with a different chemistry, such as a phenyl or a polar-embedded phase, can provide a different separation mechanism and improve resolution.[3][14]
Scenario 2: Appearance of Split or Shoulder Peaks
Problem: Instead of a single, symmetrical peak, your target compound appears as a split peak or a peak with a shoulder.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Column Contamination or Void | The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column, causing the sample to travel through different paths.[9][15] | Back-flush the column. If the problem persists, replace the column. Using a guard column can help prevent this.[16] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[9] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-eluting Impurity | The shoulder or split peak may be a closely eluting, unresolved impurity. | Refer to the troubleshooting workflow for poor resolution. |
| Mobile Phase pH near pKa | If the mobile phase pH is very close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak splitting.[12] | Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. |
Scenario 3: Unstable or Drifting Baseline
Problem: The baseline of your chromatogram is not flat, showing noise or a gradual drift, which can interfere with accurate peak integration and detection.
Troubleshooting Protocol:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. maxisci.com [maxisci.com]
- 10. agilent.com [agilent.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. veeprho.com [veeprho.com]
- 14. orochem.com [orochem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. welchlab.com [welchlab.com]
- 18. Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. reddit.com [reddit.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Ethynylpyrimidine in Cycloadditions
Welcome to the technical support center for troubleshooting cycloaddition reactions involving 4-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this electron-deficient alkyne. Here, we will delve into the underlying reasons for its low reactivity and provide actionable troubleshooting strategies and optimized protocols to enhance your reaction outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in biologically active molecules. However, its successful application in cycloaddition reactions is often hampered by its inherent electronic properties. The pyrimidine ring is strongly electron-withdrawing, which significantly deactivates the ethynyl group, making it a less reactive dienophile in Diels-Alder reactions and a challenging substrate in other cycloadditions like azide-alkyne cycloadditions.[1] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might be facing in the laboratory.
Question 1: Why am I observing no product or very low yields in my Diels-Alder reaction with this compound?
Answer:
The low reactivity of this compound in Diels-Alder reactions stems from the electron-deficient nature of the pyrimidine ring. In a typical Diels-Alder reaction, the dienophile should be electron-poor to facilitate the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2][3] While this compound is an electron-deficient alkyne, the strong inductive and mesomeric electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring excessively lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This can create a large energy gap between the dienophile's LUMO and the diene's HOMO, slowing down or even preventing the reaction.[2]
Troubleshooting Steps:
-
Increase Reaction Temperature: The Diels-Alder reaction is a thermally allowed [4+2] cycloaddition.[4] Increasing the temperature provides the necessary activation energy to overcome the reaction barrier. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures. The reverse reaction, known as the retro-Diels-Alder, can also become favorable at very high temperatures.[4]
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to one of the nitrogen atoms of the pyrimidine ring, further enhancing its electron-withdrawing nature and lowering the LUMO energy of the alkyne, thereby accelerating the reaction.[2] Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and BF₃·OEt₂.
-
Employ High Pressure: Applying high pressure (in the range of 5-15 kbar) can significantly accelerate Diels-Alder reactions by decreasing the activation volume. This is particularly effective for sterically hindered or electronically mismatched reaction partners.
-
Choose an Electron-Rich Diene: To narrow the HOMO-LUMO gap, pair this compound with a diene that possesses electron-donating groups (e.g., alkoxy, amino, or alkyl groups). This will raise the energy of the diene's HOMO, facilitating a more favorable interaction with the dienophile's LUMO.[2][5]
Question 2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound is sluggish and gives a complex mixture of products. What's going wrong?
Answer:
The issues in your CuAAC reaction are likely due to a combination of the alkyne's low reactivity and potential side reactions. The electron-deficient nature of this compound can hinder the formation of the key copper(I) acetylide intermediate, which is a crucial step in the catalytic cycle.[6] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the copper catalyst, potentially inhibiting its activity. Side reactions, such as Glaser coupling (homocoupling of the alkyne), can also occur, especially if the concentration of the active Cu(I) species is not well-maintained.[7]
Troubleshooting Steps:
-
Optimize the Copper Source and Ligand:
-
Copper(I) Source: Use a reliable source of Cu(I), such as CuI, CuBr, or generate it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (e.g., sodium ascorbate).[8]
-
Ligands: Employ a ligand to stabilize the Cu(I) oxidation state and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices that can prevent catalyst disproportionation and improve reaction rates.[7][8]
-
-
Control the Reaction Atmosphere: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, leading to Glaser coupling.[7] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also highly recommended.
-
Adjust the Solvent System: The choice of solvent can significantly impact the reaction rate. While CuAAC reactions are often performed in a mixture of water and a miscible organic solvent (e.g., t-BuOH, DMSO, or DMF), the solubility of your specific substrates should be considered.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly heating the reaction mixture to the desired temperature.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cycloadditions in general?
The primary challenge lies in its electronic properties. The pyrimidine ring is a π-deficient heteroaromatic system, meaning the nitrogen atoms strongly withdraw electron density from the ring and, consequently, from the attached ethynyl group.[1] This electron deficiency deactivates the alkyne towards reactions that require a nucleophilic alkyne. In reactions where an electrophilic alkyne is needed, such as the Diels-Alder reaction, this property is in principle favorable, but the extreme electron-withdrawing nature can lead to a large HOMO-LUMO gap with many common dienes.
Q2: Are there alternative cycloaddition strategies for this compound that bypass its low reactivity?
Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC.[9][] This reaction utilizes a strained cycloalkyne, which reacts rapidly with azides without the need for a metal catalyst.[9][] In this case, you would need to synthesize a derivative of this compound that incorporates a strained ring system. While this requires additional synthetic steps, the bioorthogonality and high reaction rates of SPAAC can be highly advantageous, especially in biological systems.[][11]
Q3: Can I use this compound in inverse-electron-demand Diels-Alder reactions?
In an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: an electron-rich dienophile reacts with an electron-poor diene.[2] Given that this compound is an electron-poor dienophile, it is not a suitable candidate for a standard IEDDA reaction. For an IEDDA reaction, you would need an electron-rich derivative of pyrimidine.
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a starting point for optimizing your CuAAC reaction.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.
-
If using a ligand, add TBTA (0.1-0.3 eq).
-
Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.2 eq) in water.
-
Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography.
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Azide | 1.0 - 1.2 |
| CuSO₄·5H₂O | 0.05 - 0.2 |
| Sodium Ascorbate | 0.5 - 1.0 |
| TBTA (optional) | 0.1 - 0.3 |
Protocol for a High-Pressure Diels-Alder Reaction
This is a general guideline for performing a Diels-Alder reaction under high pressure. Specific equipment and safety precautions are necessary.
Materials:
-
This compound
-
Diene
-
Solvent (e.g., Dichloromethane, Toluene)
-
High-pressure reactor
Procedure:
-
Dissolve this compound (1.0 eq) and the diene (1.0-1.5 eq) in the chosen solvent inside the high-pressure reactor vessel.
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor to the desired pressure (typically 5-15 kbar).
-
If necessary, heat the reactor to the desired temperature.
-
Maintain the reaction under these conditions for the required time (monitor if possible, or run for a predetermined duration).
-
After the reaction is complete, carefully and slowly depressurize the reactor.
-
Open the reactor and work up the reaction mixture as usual, followed by purification.
Visualizing the Problem and Solutions
The Electronic Challenge of this compound
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Ethynylpyrimidine in Solution
Welcome to the technical support center for 4-Ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and long-term storage of this valuable compound.
Introduction: The Duality of Reactivity and Instability
This compound is a versatile building block in medicinal chemistry and materials science, prized for its reactive terminal alkyne and the biological relevance of its pyrimidine core. However, these very features contribute to its potential instability in solution. Understanding the underlying chemical principles is the first step toward mitigating degradation.
The primary sources of instability arise from two key structural motifs:
-
The Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic and susceptible to oxidation, dimerization/polymerization, and reactions with trace metals. Oxidative cleavage can lead to the formation of carboxylic acids and other unwanted byproducts.[1][2][3][4]
-
The Pyrimidine Ring: As a π-deficient heterocycle, the pyrimidine ring is prone to nucleophilic attack and can undergo ring-cleavage under certain conditions, particularly at non-neutral pH.[5] Furthermore, pyrimidine derivatives can be susceptible to photodegradation.[6][7]
This guide will provide a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental workflows to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions.
Q1: I'm observing a decrease in the purity of my this compound stock solution over time, even when stored at -20°C. What could be the cause?
A1: Several factors could be at play, even at low temperatures:
-
Oxidation: The terminal alkyne is susceptible to oxidation, especially if the solvent has not been degassed or if the container allows for air exchange. This can lead to the formation of various oxidized species, including carboxylic acids resulting from cleavage of the triple bond.
-
Trace Metal Contamination: Trace amounts of transition metals in your solvent or from laboratory equipment can catalyze the degradation of terminal alkynes.
-
Solvent Reactivity: While common solvents like DMSO and DMF are generally considered inert, they can contain impurities (e.g., water, peroxides) that may react with this compound over long-term storage. The stability of compounds in DMSO, in particular, can be variable.
-
Freeze-Thaw Cycles: Repeatedly warming and cooling your stock solution can introduce moisture and accelerate degradation. It is best practice to prepare single-use aliquots.[8]
Troubleshooting Steps:
-
Use High-Purity, Degassed Solvents: Before preparing your stock solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Aliquot Your Stock Solution: Divide your stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.
-
Consider an Antioxidant: For long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) may inhibit oxidative degradation.[9][10]
Q2: My experimental results are inconsistent when using a this compound solution that is more than a few days old. Why is this happening?
A2: The inconsistency in your results is a strong indicator of compound degradation. The concentration of the active this compound is likely decreasing, and the resulting degradation products could be interfering with your assay.
Underlying Causes & Solutions:
-
Photodegradation: Pyrimidine-based structures can be sensitive to light, especially UV radiation.[6][7] If your solution is stored in a clear container and exposed to ambient light, photodegradation could be a significant factor.
-
Solution: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
-
pH-Dependent Hydrolysis: The stability of the pyrimidine ring can be pH-sensitive. Strongly acidic or basic conditions can promote hydrolysis and ring-opening.[5][11]
-
Solution: If your experimental conditions are not at a neutral pH, prepare the this compound solution immediately before use. Avoid storing it in acidic or basic buffers for extended periods.
-
-
Solvent Choice: The choice of solvent can significantly impact stability. Protic solvents like methanol and ethanol may be less ideal for long-term storage compared to aprotic solvents like acetonitrile or anhydrous DMSO, although even these have their own considerations.
-
Solution: For aqueous-based assays, prepare a concentrated stock in anhydrous DMSO and dilute it into your aqueous buffer immediately before the experiment. Minimize the time the compound spends in the aqueous environment.
-
Q3: I've noticed a slight color change in my this compound stock solution. Is it still usable?
A3: A color change is a visual indicator of a chemical change and suggests that degradation has likely occurred. The solution should be considered suspect and its purity should be verified before use. The color may be due to the formation of polymeric or oxidized byproducts.
Actionable Steps:
-
Analytical Verification: Analyze the solution using a stability-indicating method like HPLC-UV to determine the remaining concentration of this compound and to visualize any degradation products.
-
Prepare a Fresh Solution: The most reliable approach is to discard the discolored solution and prepare a fresh one using high-purity starting material and appropriately prepared solvents.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO with the addition of an antioxidant for enhanced stability during long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance and appropriate glassware
Procedure:
-
Solvent Preparation: Place the required volume of anhydrous DMSO in a flask and sparge with a gentle stream of argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional but Recommended): Prepare a concentrated stock of BHT in the degassed DMSO (e.g., 1 mg/mL). Add a sufficient volume of this BHT stock to the main volume of degassed DMSO to achieve a final BHT concentration of 0.05% (w/v).
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry container.
-
Dissolution: Add the degassed (and optionally, BHT-containing) DMSO to the solid this compound to achieve the target concentration of 10 mM. Mix gently until fully dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use amber vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Storage Conditions: Store the aliquots at -20°C or below. For maximum stability, storage at -80°C is preferable.[6]
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[2][12][13]
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile or a relevant solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with controlled light (UV and visible) and temperature capabilities
-
Oven for thermal stress testing
-
HPLC-UV system
-
pH meter
Procedure:
-
Sample Preparation: Prepare identical samples of the this compound solution for each stress condition.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To a separate sample, add an equal volume of 3% H₂O₂. Incubate at room temperature. Monitor at regular intervals (e.g., 30 min, 1, 2, 4 hours) and analyze directly by HPLC.
-
Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 80°C). Analyze at set time points (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose a sample to a controlled light source in a photostability chamber, following ICH Q1B guidelines.[3][7][14] A control sample should be wrapped in aluminum foil and placed in the chamber to assess the contribution of temperature. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. The method should be capable of separating the parent this compound peak from any newly formed degradation product peaks.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample stored under normal conditions.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are adequately stressed without leading to secondary degradation.[12]
Visualization of Concepts
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Workflow for Stability Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving stability issues with this compound solutions.
Caption: Decision workflow for troubleshooting this compound stability.
Summary of Key Stability Parameters and Recommendations
| Parameter | Potential Issue | Recommended Action |
| Solvent | Dissolved O₂, H₂O, peroxides, trace metals | Use high-purity, anhydrous, degassed solvents. Consider aprotic solvents for stock solutions. |
| Temperature | Accelerates degradation | Store stock solutions at -20°C, preferably at -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation | Store solutions in amber vials or protect from light with foil. |
| pH | Acid/base-catalyzed hydrolysis of pyrimidine ring | Prepare solutions fresh for assays at non-neutral pH. Store stock solutions in a neutral, aprotic solvent. |
| Atmosphere | Oxidation of the terminal alkyne | Prepare and store solutions under an inert atmosphere (argon or nitrogen). |
| Additives | Radical-mediated oxidation | Consider adding a low concentration (0.01-0.1%) of an antioxidant like BHT for long-term storage. |
By understanding the inherent reactivity of this compound and implementing these best practices, researchers can significantly improve the stability of their solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Welankiwar, A., et al. (2012). Photostability testing of pharmaceutical products. Journal of Pharmaceutical and Scientific Innovations, 1(2), 18-23. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Early Efforts Identify Unstable APIs. Retrieved from [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
de A. E. S. F. de Oliveira, A., & de Souza, M. V. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 12(4), 1334–1340. Retrieved from [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Fiveable. (n.d.). Oxidative Cleavage of Alkynes. Retrieved from [Link]
-
Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10. Retrieved from [Link]
-
Brown, D. J., & Foster, R. V. (1966). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic, 569-571. Retrieved from [Link]
-
Zong, H., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(23), 5564. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
-
Zhang, X., et al. (2024). Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. European Journal of Medicinal Chemistry, 269, 116298. Retrieved from [Link]
-
Zinchenko, S. V., et al. (2021). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 26(1), 128. Retrieved from [Link]
-
Akocak, S., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemical Physics of Lipids, 130(2), 173-181. Retrieved from [Link]
-
Liu, T., et al. (2023). Alleviation of Precursor Degradation Induced by DMF/DMSO Mixture for Enhanced Performance of Perovskite Solar Cells. Advanced Functional Materials, 33(23). Retrieved from [Link]
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Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemical Physics of Lipids, 130(2), 173-181. Retrieved from [Link]
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Nardulli, P., et al. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. Journal of Cancer Research and Therapeutic Oncology, 9, 101. Retrieved from [Link]
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Joshi, S., & Adhikari, S. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18. Retrieved from [Link]
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Al-Aani, H., et al. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of Chromatographic Science, 55(6), 632-640. Retrieved from [Link]
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Pappa, C., et al. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 27(19), 6296. Retrieved from [Link]
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Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Singh, S., & Bakshi, M. (2007). Validated Stability-Indicating HPLC-UV Method for Simultaneous Determination of Glipizide and Four Impurities. Journal of AOAC International, 90(5), 1266-1274. Retrieved from [Link]
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Li, J., et al. (2023). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. Catalysts, 13(12), 1475. Retrieved from [Link]
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Al-Musawi, S., et al. (2023). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. ACS Omega. Retrieved from [Link]
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Modrzyński, J., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 29(4), 485-495. Retrieved from [Link]
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Joudeh, N., et al. (2024). Material Properties, Characterization, and Application of Microcellular Injection-Molded Polypropylene Reinforced with Oyster Shells for Pb(II) Adsorption Kinetics from Aqueous Solutions. Polymers, 16(12), 1642. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient 4-Ethynylpyrimidine Coupling Reactions
Welcome to the Technical Support Center for catalyst selection in 4-ethynylpyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial synthetic transformations. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable catalytic system for Sonogashira coupling with this compound?
A1: The Sonogashira reaction is the cornerstone for coupling terminal alkynes like this compound with aryl or vinyl halides.[1][2] The most widely employed and dependable catalytic system consists of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[3]
-
Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common choices.[2] While both are effective, PdCl₂(PPh₃)₂ is often more stable and soluble.[2]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base : An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[4]
Q2: I'm working with a particularly sensitive substrate. Are there copper-free options available for coupling this compound?
A2: Yes, copper-free Sonogashira reactions are a significant advancement, particularly for substrates that are sensitive to copper or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5][6][7] These systems often require a more sophisticated ligand on the palladium center to facilitate the reaction.
Key components of a copper-free system include:
-
Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligands : Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle in the absence of copper.[2] Examples include XPhos, SPhos, and other Buchwald-type ligands.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[2]
-
Base : A stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often used in these systems.[9]
Q3: How do the electronic properties of the pyrimidine ring affect the choice of catalyst and reaction conditions?
A3: The pyrimidine ring is electron-deficient, which can influence the reactivity of adjacent groups. This has several implications for Sonogashira coupling:
-
Catalyst Poisoning : The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[10] Using a higher catalyst loading or selecting ligands that shield the palladium center can mitigate this.
-
Oxidative Addition : The electron-withdrawing nature of the pyrimidine ring can make the oxidative addition of a halopyrimidine to the Pd(0) center more facile compared to electron-rich aryl halides.[11] This can sometimes allow for milder reaction conditions.
Q4: What role do ligands play in optimizing the coupling of this compound?
A4: Ligands are critical for stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition (e.g., formation of palladium black).[2][12]
-
Electron-rich and Bulky Ligands : These ligands, such as tri-tert-butylphosphine [P(t-Bu)₃] or biaryl phosphine ligands (e.g., XPhos), can increase the rate of oxidative addition, a key step in the catalytic cycle.[2][8] This is particularly useful for less reactive aryl chlorides.[13]
-
Bidentate vs. Monodentate Ligands : While monodentate phosphine ligands like triphenylphosphine are common, bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer greater stability to the palladium center.[1][14]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Coupled Product
This is a frequent challenge that can arise from multiple factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Ensure you are using fresh, high-quality palladium catalysts. - Consider adding a reducing agent if starting with a Pd(II) source, though the amine or alkyne often facilitates this in situ.[12] - If palladium black is observed, this indicates catalyst decomposition. Try using a more robust ligand or lower reaction temperatures.[12] |
| Poor Quality Reagents | Solvents and bases (especially amines) can contain impurities like water or have oxidized over time, which can poison the catalyst.[12] | - Use freshly distilled or anhydrous solvents. - Distill amine bases before use.[12] - Ensure the this compound and the coupling partner are pure. |
| Suboptimal Reaction Temperature | The temperature may be too low for the oxidative addition to occur, especially with less reactive halides (e.g., aryl chlorides).[14] | - Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C might be necessary.[14] - For highly sensitive substrates, start at room temperature and slowly increase if no reaction is observed. |
| Incorrect Base or Solvent | The base may not be strong enough to deprotonate the alkyne, or the solvent may not be appropriate for the solubility of the reactants or the stability of the catalyst. | - For standard Sonogashira, ensure at least 2 equivalents of an amine base like Et₃N or DIPA are used.[15] - In copper-free systems, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[15] - Common solvents include THF, DMF, and 1,4-dioxane.[14] Ensure your starting materials are soluble in the chosen solvent. |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a di-alkyne byproduct is a common issue, particularly in copper-catalyzed Sonogashira reactions.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Glaser coupling is an oxidative process that is significantly promoted by the presence of oxygen.[6] | - Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw (at least 3 cycles) or by bubbling with an inert gas (argon or nitrogen) for an extended period.[6] - Maintain a positive pressure of an inert gas throughout the reaction. |
| High Copper Concentration | While catalytic amounts of copper are necessary for the traditional Sonogashira, excess copper can favor the homocoupling pathway.[14] | - Reduce the loading of the copper(I) co-catalyst. Sometimes, only a trace amount is needed.[14] - Consider a slow addition of the this compound to the reaction mixture to keep its concentration low at any given time.[4] |
| Inherently Prone System | Some substrate combinations are simply more prone to homocoupling. | - Switch to a copper-free Sonogashira protocol.[6][7] This is often the most effective solution. |
Issue 3: Catalyst Deactivation
The catalyst can lose its activity during the reaction, leading to an incomplete conversion.
| Potential Cause | Explanation | Recommended Solution |
| Poisoning by Impurities | Sulfur, and other nitrogen-containing compounds in starting materials or solvents can act as poisons for palladium catalysts.[10][16][17] | - Purify all reagents and solvents meticulously. Passing them through a short plug of activated alumina can sometimes remove polar impurities.[12] |
| Coordination to Pyrimidine Nitrogens | The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[18] | - Increase the catalyst loading. - Use sterically hindered ligands that can help prevent the pyrimidine from strongly binding to the palladium.[19] |
| Thermal Degradation | At high temperatures, the catalyst complex can degrade, often leading to the formation of inactive palladium black.[20] | - Run the reaction at the lowest effective temperature. - Use a more thermally stable ligand system, such as one with a bidentate phosphine ligand. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue or for sensitive substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile)[9]
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the aryl halide, palladium precursor, ligand, and base.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent and the this compound via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
Caption: The catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A logical workflow for troubleshooting common issues in this compound coupling.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Barbosa, L. C., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(16), 8887.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7554.
-
International Journal of New Chemistry. (2024). Pd/CuFe2O4 magnetic nanocatalyst: A proficient and reusable catalyst for ligand free Sonogashira reaction in aqueous media. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Liu, Y., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1056-1061.
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SciSpace. Mechanisms of catalyst deactivation. [Link]
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MDPI. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
- Hocek, M., & Dvorakova, P. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Accounts of Chemical Research, 45(5), 786-795.
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ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
- Jana, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(31), 20485-20499.
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
Journal of the American Chemical Society. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]
-
PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? [Link]
-
National Institutes of Health. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (2017). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
National Institutes of Health. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
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Overcoming poor solubility of 4-Ethynylpyrimidine reaction products
Overcoming Poor Solubility of Reaction Products
Welcome to the technical support resource for researchers working with 4-ethynylpyrimidine and its derivatives. As a Senior Application Scientist, I understand that the very properties that make these heterocyclic compounds promising candidates in drug discovery—namely their planar, aromatic nature—often lead to significant solubility challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis, purification, and formulation.
FAQ 1: Why are my this compound reaction products so insoluble?
Answer:
The poor solubility of this compound derivatives typically stems from the high crystal lattice energy of the solid-state material. This is a direct consequence of the molecular structure that results from common coupling reactions.
-
Common Reactions and Product Structures: this compound is a terminal alkyne, making it an ideal substrate for powerful C-C and C-N bond-forming reactions like the Sonogashira coupling (with aryl/vinyl halides) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1][2]
-
Sonogashira Coupling: This reaction links the pyrimidine to another aromatic or vinyl group, creating an extended, rigid, and planar π-system.
-
Click Chemistry: This reaction forms a stable triazole ring, which is also a flat, aromatic system, further contributing to the overall planarity of the final molecule.[3][4]
-
-
Intermolecular Forces: These resulting planar, aromatic structures are prone to strong intermolecular π-π stacking interactions in the solid state. This efficient packing creates a very stable crystal lattice. For a solvent to dissolve the compound, it must provide enough energy to overcome these strong intermolecular forces. Often, standard laboratory solvents cannot do this effectively at room temperature, leading to poor solubility. Disrupting this planarity and symmetry is a known strategy in medicinal chemistry to improve aqueous solubility.[5]
FAQ 2: My product precipitates during the reaction workup. How can I effectively purify it?
Answer:
This is a classic sign of a product that is poorly soluble in the reaction solvent post-reaction or in the solvents used for extraction and washing. The primary goal is to find a solvent system that can solubilize your compound while leaving impurities behind. This often involves techniques beyond a simple extraction, such as recrystallization.
Troubleshooting Purification
A systematic approach to finding the right purification method is key. The flowchart below outlines a decision-making process.
Caption: Decision workflow for purifying poorly soluble products.
Protocol 1: Two-Solvent (Anti-Solvent) Recrystallization
This is often the most effective method for compounds that are either too soluble or too insoluble in common single solvents. The principle is to dissolve the compound in a minimal amount of a "good" hot solvent and then carefully add a miscible "poor" solvent (the anti-solvent) to induce crystallization.[6]
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent pair. The "good" solvent should readily dissolve your compound (e.g., DMSO, DMF, THF). The "poor" anti-solvent should be fully miscible with the good solvent but should not dissolve your compound (e.g., water, methanol, diethyl ether, hexanes).[7]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the absolute minimum amount of the hot "good" solvent. Gentle heating and stirring are recommended.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., catalyst residues), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the solution just becomes clear again. This ensures you are at the precise point of saturation for optimal crystal growth.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[6][9]
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
FAQ 3: My purified product is like a "brick." It won't dissolve for my biological assay. What are my options?
Answer:
This is a common and critical challenge, as poor aqueous solubility can prevent the assessment of a compound's biological activity.[10] The strategy here is to create a concentrated stock solution in a strong organic solvent and then carefully determine the best way to dilute it into your aqueous assay medium without precipitation.
Solubilization Strategies for Biological Assays
| Strategy | Mechanism | Common Agents | Key Considerations |
| Strong Solvent Stock | Solubilizes highly hydrophobic compounds.[11] | 100% DMSO, DMF | The final concentration of the organic solvent in the assay must be low (typically <0.5% for DMSO) to avoid cellular toxicity.[11] |
| pH Modification | The pyrimidine ring contains basic nitrogen atoms. Protonating them in acidic conditions can create a salt form, which is often more water-soluble.[12] | HCl, Citrate Buffer | The required pH must be compatible with your assay and not affect protein function or cell viability. Check the compound's pKa if possible.[11] |
| Co-solvents | Water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[13][14] | PEG 400, Propylene Glycol, Ethanol | Can be used in combination with a DMSO stock. The final concentration of all organic solvents must be controlled. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug molecule, allowing it to be dispersed in an aqueous solution.[15] | Tween® 80, Poloxamers, Cremophor® EL | Use at concentrations above the critical micelle concentration (CMC). Can interfere with some biological assays.[12][14] |
Protocol 2: Preparing a Stock Solution for In Vitro Testing
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary. This is your primary stock.
-
Perform a Kinetic Solubility Test:
-
Create a series of dilutions of your DMSO stock into your final aqueous assay buffer (e.g., PBS, cell culture media).
-
Observe the dilutions immediately and over time (e.g., 1h, 24h) for any signs of precipitation (cloudiness, visible particles).
-
The highest concentration that remains clear is your maximum workable stock concentration for that specific buffer.
-
-
Optimize with Co-solvents (if precipitation occurs): If the compound precipitates even at low final concentrations, reformulate the primary stock. For example, prepare a 10 mM stock in a solution of 10% DMSO, 40% PEG 400, and 50% water. This can improve the "gentleness" of the dilution.[14]
FAQ 4: I've tried everything and still have solubility issues. What advanced formulation techniques can I use?
Answer:
When conventional methods fail, advanced formulation strategies that alter the solid-state properties of the compound are necessary. These techniques are widely used in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[16][17]
Advanced Formulation Approaches
Caption: Overview of advanced solubility enhancement methods.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This technique involves dissolving both the drug and a hydrophilic polymer carrier in a common solvent, then rapidly removing the solvent. This process traps the drug molecules in an amorphous (non-crystalline) state within the polymer matrix, preventing the formation of the stable, insoluble crystals.[18]
Step-by-Step Methodology:
-
Component Selection:
-
Drug: Your purified, poorly soluble this compound derivative.
-
Carrier: A hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).[19]
-
Solvent: A volatile solvent that dissolves both the drug and the carrier (e.g., methanol, acetone, dichloromethane).
-
-
Dissolution: Prepare a solution by dissolving the drug and the polymer carrier in the selected solvent. A typical drug-to-polymer weight ratio can range from 1:1 to 1:10, depending on the compound.
-
Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator. This should be done as quickly as possible to prevent the drug from crystallizing out of the solution as it becomes more concentrated.
-
Drying: A solid film or powder will form on the walls of the flask. Scrape this material out and dry it further under high vacuum for several hours to remove any residual solvent.
-
Characterization (Recommended): Confirm the amorphous nature of the resulting solid dispersion using techniques like Powder X-Ray Diffraction (PXRD), which will show a broad halo for amorphous material instead of sharp peaks characteristic of crystalline material.
-
Solubility Testing: Test the solubility of the resulting solid dispersion powder in water or your assay buffer. You should observe a significant increase in apparent solubility compared to the original crystalline drug.[10]
By systematically applying these troubleshooting strategies and protocols, researchers can overcome the inherent solubility challenges of novel this compound derivatives, enabling their progression through the drug discovery pipeline.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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Chaudhary, A., et al. (2022). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Medical Science and Dental Research. [Link]
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Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
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Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Patel, P., & Patel, M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]
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Inyamba, A., et al. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Rannard, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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University of Colorado Boulder. Recrystallization. [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
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Baluja, S., & Bhatt, M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. [Link]
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International Journal on Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
- Google Patents.
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Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
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Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]
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Wikipedia. Click chemistry. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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ResearchGate. (2016). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. [Link]
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Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
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ResearchGate. Effect of solvent on the synthesis of 4a a. [Link]
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Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. [Link]
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Characterization of impurities in 4-Ethynylpyrimidine synthesis
Technical Support Center: 4-Ethynylpyrimidine Synthesis
A Senior Application Scientist's Guide to Impurity Characterization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The synthesis of heteroaromatic acetylenes is a cornerstone of modern drug discovery, but it is often accompanied by challenges in controlling purity. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of this compound, primarily via the Sonogashira cross-coupling reaction.
Overview of the Primary Synthetic Route: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 4-halopyrimidine (e.g., 4-chloro- or 4-iodopyrimidine) with a protected or terminal alkyne. Using trimethylsilylacetylene (TMSA) is common, as it is a stable, liquid acetylene source that prevents undesirable side reactions like polymerization.[3] The synthesis is generally a two-step process: the coupling reaction followed by the removal of the silyl protecting group.
Understanding this workflow is critical because each component—starting materials, catalysts, solvents, and reaction conditions—is a potential source of impurities that can complicate purification and compromise the quality of the final product.
Impurity Profiling: A Systematic Overview
Proactive identification of potential impurities is the first step toward effective control. The following table summarizes the most common impurities, their origins, and primary analytical methods for their detection.
| Impurity Name | Structure | Potential Source(s) | Recommended Analytical Technique(s) |
| Unreacted 4-Halopyrimidine | Pyrimidine ring with a halogen at C4 | Incomplete reaction; poor reactivity of starting material (Cl < Br < I).[1] | HPLC, LC-MS, GC-MS |
| Residual TMS-Protected Intermediate | 4-(Trimethylsilylethynyl)pyrimidine | Incomplete deprotection during Step 2. | ¹H NMR (signal at ~0.25 ppm), HPLC, LC-MS |
| Homocoupled Alkyne Dimer | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Glaser coupling side reaction, promoted by Cu(I) and oxygen.[4] | HPLC, LC-MS, ¹H NMR |
| Homocoupled Pyrimidine Dimer | 4,4'-Bipyrimidine | Reductive coupling of the 4-halopyrimidine starting material. | LC-MS |
| Hydrolyzed Halopyrimidine | Pyrimidin-4-one | Reaction of 4-halopyrimidine with trace water, often under basic conditions. | LC-MS |
| Solvent Adducts / Byproducts | Varies (e.g., from DMF decomposition) | High reaction temperatures causing solvent degradation (e.g., DMF pyrolysis).[5] | LC-MS, GC-MS |
| Residual Solvents | THF, Toluene, Dichloromethane, etc. | Incomplete removal during workup and purification.[6][7] | ¹H NMR, GC-MS |
| Residual Palladium/Copper | - | Catalyst carryover through purification steps. | ICP-MS, AAS |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis and analysis of this compound.
Question 1: My reaction yield is low, and the crude mixture is complex. What are the most likely side reactions?
Answer: Low yields in Sonogashira couplings are often due to competing side reactions. The most significant culprit is the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct.[4] This process is catalyzed by the copper(I) co-catalyst, especially in the presence of atmospheric oxygen.
-
Causality: The copper acetylide intermediate, which is essential for the main reaction cycle, can undergo oxidative dimerization if not rapidly consumed in the transmetalation step with the palladium complex.[8]
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintain a positive inert gas pressure throughout the reaction.
-
Consider Copper-Free Conditions: While often slower, copper-free Sonogashira protocols can completely eliminate this side product.[2] These reactions typically require a stronger amine base to facilitate the deprotonation of the alkyne.[8]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne to ensure the palladium-halide complex is consumed, but avoid a large excess which can favor homocoupling.
-
Question 2: I see a sharp singlet at approximately 0.25 ppm in my ¹H NMR spectrum. What is this impurity?
Answer: A singlet in the 0.2-0.3 ppm region is the classic signature of a trimethylsilyl (TMS) group.[9] Its presence indicates incomplete deprotection of the 4-(trimethylsilylethynyl)pyrimidine intermediate.
-
Causality: The deprotection reaction, often using a mild base like potassium carbonate in methanol, is an equilibrium process. Insufficient reaction time, low temperature, or a weak base can lead to residual protected material.
-
Troubleshooting Steps:
-
Confirmation: Spike your NMR sample with a small amount of the TMS-protected intermediate (if available) to confirm the peak's identity by observing an increase in its integration.
-
Drive the Reaction to Completion: Increase the reaction time for the deprotection step, use a stronger base system like tetrabutylammonium fluoride (TBAF) in THF, or slightly increase the temperature.[10] Be cautious, as harsh conditions can degrade the pyrimidine ring.
-
Purification: This impurity is typically less polar than the final product and can often be separated by silica gel column chromatography.
-
Question 3: My LC-MS analysis shows a peak with the correct mass for my product, but also a significant peak with a mass of [M-H+Halogen]. What is this?
Answer: This signal corresponds to your unreacted 4-halopyrimidine starting material .
-
Causality: The reactivity of the C-X bond in Sonogashira couplings follows the order I > Br > OTf >> Cl.[1] If you are using a 4-chloropyrimidine, the reaction may be sluggish and require more forcing conditions (higher temperatures, more active catalyst) to go to completion. Incomplete reactions are a common source of this impurity.[11]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: If using 4-chloropyrimidine, consider switching to the more reactive 4-iodopyrimidine. Alternatively, increase the catalyst loading or use a more active palladium catalyst/ligand system.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material before quenching the reaction.
-
Purification: The starting material can usually be separated from the product via column chromatography or recrystallization.
-
Question 4: How can I identify unknown peaks in my spectra that don't match common impurities?
Answer: When facing completely unknown impurities, a systematic approach is required.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to determine the elemental formula of the impurity. This is the most powerful tool for initial identification.
-
Check for Isotope Patterns: Look for characteristic isotope patterns in the mass spectrum that could indicate the presence of chlorine (M, M+2 in a ~3:1 ratio) or bromine (M, M+2 in a ~1:1 ratio).
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): If the impurity can be isolated or is present in high enough concentration, 2D NMR experiments can help piece together its structure.
-
Consider the Reagents: Review every reagent and solvent used. Could the impurity be a byproduct from a stabilizer in your solvent (e.g., BHT from THF)? Or a degradation product of your base or ligand? For instance, reactions run at high temperatures in DMF can lead to impurities arising from solvent pyrolysis.[5]
Key Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis for Impurity Quantification
This protocol uses an internal standard for accurate quantification of impurities relative to the product.
-
Select an Internal Standard: Choose a standard with a simple NMR spectrum (ideally a sharp singlet) that does not overlap with any signals from your product or expected impurities. 1,3,5-Trimethoxybenzene or dimethyl terephthalate are good candidates.
-
Prepare a Stock Solution: Accurately weigh a known mass of the internal standard and dissolve it in a known volume of a deuterated solvent (e.g., 10.0 mg in 1.00 mL of CDCl₃).
-
Prepare the Analyte Sample: Accurately weigh a known mass of your crude or purified this compound sample (e.g., 5.0 mg).
-
Combine and Analyze: Add a precise volume of the internal standard stock solution (e.g., 0.50 mL) to the analyte sample. Dissolve thoroughly and transfer to an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (d1) of at least 5 times the longest T1 of any proton being quantified (a d1 of 10-15 seconds is generally safe) to ensure accurate integration.
-
Calculation: Use the integration values to calculate the molar ratio of each impurity to the product and, subsequently, the weight percentage.
Protocol 2: General Purpose HPLC Method for Impurity Profiling
This method provides a starting point for separating the product from common non-volatile impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: this compound (product) will be more retained than highly polar impurities like hydrolyzed starting material but less retained than non-polar impurities like the homocoupled diyne or the TMS-protected intermediate.
Visual Troubleshooting Workflow
When an analysis of your crude product reveals significant impurities, this workflow can guide your decision-making process.
References
- Biochemistry, Pyrimidine Synthesis. (n.d.). Vertex AI Search.
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
- The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). Redalyc.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). Journal of Pharmacy and Bioallied Sciences.
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- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
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- 10. redalyc.org [redalyc.org]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the regioselectivity of 4-Ethynylpyrimidine reactions
Welcome to the technical support guide for 4-ethynylpyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. The unique electronic nature of this compound—a π-deficient aromatic system coupled directly to a π-rich alkyne—presents both synthetic opportunities and significant challenges in controlling regioselectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios organized by reaction class. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions and optimize your experimental outcomes.
Section 1: Electrophilic Additions to the Alkyne Moiety
The ethynyl group on the pyrimidine ring is highly polarized due to the strong electron-withdrawing nature of the diazine system. This makes the terminal carbon (β-carbon) electron-deficient and the internal carbon (α-carbon) comparatively electron-rich, which profoundly influences the regioselectivity of electrophilic additions.
Q1: My hydrohalogenation (H-X addition) of this compound is yielding the unexpected anti-Markovnikov product. Why is this happening and how can I favor the Markovnikov adduct?
A1: Mechanistic Insight & Troubleshooting
This is a common and expected outcome for this substrate. In a standard alkene/alkyne hydrohalogenation, the reaction proceeds through the most stable carbocation intermediate, leading to the Markovnikov product.[1][2] However, with this compound, the powerful electron-withdrawing pyrimidine ring destabilizes any adjacent positive charge.
-
Anti-Markovnikov Pathway (Observed): The attack of the electrophile (H⁺) occurs at the α-carbon. This places the resulting vinyl cation at the β-carbon, where it is less destabilized by the adjacent pyrimidine ring. Subsequent attack by the nucleophile (X⁻) gives the anti-Markovnikov product.
-
Markovnikov Pathway (Disfavored): Attack of H⁺ at the β-carbon would place the vinyl cation on the α-carbon, directly adjacent to the electron-withdrawing ring. This intermediate is highly energetically unfavorable.
To favor the Markovnikov product , you must change the reaction mechanism to avoid a free carbocation intermediate.
Troubleshooting & Optimization:
| Strategy | Mechanism | Key Reagents/Conditions | Expected Outcome |
| Metal-Catalyzed Hydration | Oxymercuration-demercuration proceeds via a mercurinium ion intermediate, which directs the nucleophile (water) to the more substituted carbon.[3][4] | 1. HgSO₄, H₂SO₄, H₂O2. NaBH₄ | Formation of 4-acetylpyrimidine (the hydrated Markovnikov product). |
| Radical Addition | For HBr addition only. Free-radical mechanism initiated by peroxides reverses the regioselectivity. | HBr, Benzoyl Peroxide (BPO) or AIBN, light/heat. | Formation of the (E/Z)-4-(2-bromoethenyl)pyrimidine (Anti-Markovnikov). This is useful if you want to ensure this isomer. |
| Solvent Effects | Less polar solvents can sometimes suppress carbocation formation and favor alternative pathways. | Toluene, Dichloromethane | May slightly improve selectivity but is generally less effective than changing the core mechanism. |
Workflow for Controlling Addition Regioselectivity
Caption: Decision workflow for hydro-functionalization of this compound.
Section 2: Cycloaddition Reactions
[4+2] and [3+2] cycloadditions are powerful methods for constructing complex heterocyclic systems from this compound. Regioselectivity is governed by the Frontier Molecular Orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[5][6] The electron-deficient nature of the pyrimidine ring lowers the energy of both the HOMO and LUMO of the alkyne, making it an excellent dienophile or dipolarophile.
Q2: I am performing a [3+2] cycloaddition with an azide (Click Chemistry) and getting a mixture of 1,4- and 1,5-disubstituted triazoles. How can I obtain a single regioisomer?
A2: Mechanistic Insight & Troubleshooting
The thermal Huisgen cycloaddition of an azide and an alkyne often gives poor regioselectivity because the HOMO-LUMO energy gaps for the two possible transition states are very similar. To achieve high regioselectivity, you must use a metal-catalyzed reaction, which proceeds through a different, non-concerted mechanism.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most reliable method for obtaining the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[7]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to the CuAAC and selectively yields the 1,5-disubstituted triazole isomer. The mechanism proceeds through a ruthenacycle intermediate.
Troubleshooting & Optimization:
| Parameter | Strategy for 1,4-Isomer (CuAAC) | Strategy for 1,5-Isomer (RuAAC) |
| Catalyst | Cu(I) source is critical. Use CuSO₄·5H₂O with a reducing agent or a pre-formed Cu(I) salt like CuI or [Cu(PPh₃)₃Br]. | Use a Ru(II) catalyst, typically [Cp*RuCl(cod)] or a similar complex. |
| Reducing Agent (for Cu(II)) | Sodium Ascorbate is the most common and effective. | Not applicable. |
| Solvent | Protic or aqueous solvent mixtures are ideal. tBuOH/H₂O, DMF, or DMSO are common. | Non-polar aprotic solvents like Toluene or Dioxane are preferred. |
| Ligands | Ligands are often unnecessary but can accelerate the reaction. TBTA is a common choice to stabilize the Cu(I) oxidation state. | Not typically required. |
| Temperature | Usually proceeds readily at room temperature. | Often requires heating (60-100 °C). |
Protocol Example: Regioselective Synthesis of a 1,4-Disubstituted Triazole (CuAAC)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water (0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper sulfate solution. The solution should turn a cloudy yellow/green.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(pyrimidin-4-yl)-4-R-1H-1,2,3-triazole.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne of this compound is a perfect handle for C-C bond formation via reactions like the Sonogashira coupling. The primary challenge here is not typically regioselectivity at the alkyne, but rather preventing unwanted side reactions, such as catalyst deactivation or competitive coupling at the pyrimidine ring if halogen substituents are present.
Q3: My Sonogashira coupling of this compound with an aryl halide is giving low yields and I see significant formation of homocoupled di-yne (Glaser coupling). What are the key parameters to optimize?
A3: Mechanistic Insight & Troubleshooting
The Sonogashira reaction involves a dual catalytic cycle with palladium and copper. Low yields and Glaser homocoupling are classic symptoms of an imbalanced or inefficient catalytic system.
-
Glaser Coupling: This side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. It is favored under aerobic conditions or when the palladium-catalyzed cross-coupling step is slow.
-
Low Yield: This can result from several factors: poor catalyst activity, deactivation of the Pd(0) catalyst, or a slow rate of reductive elimination.
Troubleshooting & Optimization:
| Parameter | Problem Indication | Recommended Solution |
| Atmosphere | High levels of Glaser coupling. | The reaction MUST be performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. |
| Palladium Catalyst | Low conversion, catalyst decomposition (black precipitate). | Use a robust Pd(0) source. Pd(PPh₃)₄ is a good starting point. For challenging substrates, consider more active catalysts like Pd(dppf)Cl₂ or palladacycle pre-catalysts. |
| Copper Co-catalyst | Sluggish reaction, significant starting material remaining. | CuI is the standard. Ensure it is fresh and not discolored (which indicates oxidation). Use 1-5 mol%. |
| Base | Incomplete reaction or side reactions. | A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It acts as both a base and a solvent. Ensure it is anhydrous. |
| Solvent | Poor solubility of reagents, slow reaction. | Anhydrous THF or DMF are common choices. The amine base itself can sometimes serve as the solvent. |
| Temperature | No reaction at RT. | Gentle heating (40-60 °C) can often accelerate the reaction, but excessive heat can promote catalyst decomposition. |
Diagram: Key Factors in Sonogashira Coupling
Caption: Critical parameters for a successful Sonogashira coupling reaction.
References
-
Sandoval-Perez, A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]
-
ALL 'BOUT CHEMISTRY. (2024, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry [Video]. YouTube. Retrieved from [Link]
-
Deng, H., & Engle, K. M. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH. Retrieved from [Link]
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic addition. Retrieved from [Link]
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]
-
Stanovnik, B., et al. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). 4-Cycloaddition Reactions (Chem 342). Retrieved from [Link]
-
Zhang, L., et al. (2021). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][8][9]oxazepine derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity and structures of possible four regioisomers of fused.... Retrieved from [Link]
-
Liu, Y. Q., et al. (2004). Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Retrieved from [Link]
-
Solubility of Things. (n.d.). Electrophilic Addition Reactions. Retrieved from [Link]
-
Save My Exams. (2025). The Mechanisms of Electrophilic Addition Reactions (HL). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.6: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Sami, M. H., & Younis, S. K. (2022). Selective Approaches to Synthesize A New Series of Fused 4-amino Pyrimidine Derivatives by Using of 4- Amino Nicotino Nitrile as an Effective Precursor. Neliti. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Alkyne Reactivity in CuAAC: 4-Ethynylpyrimidine vs. Phenylacetylene
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the premier example of "click chemistry," a concept envisioned by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This powerful ligation tool has become indispensable in drug discovery, bioconjugation, and materials science for its efficiency in covalently linking molecular fragments.[3][4][5] While the reaction is robust for a wide range of terminal alkynes, the electronic nature of the substituent on the alkyne can significantly influence reaction kinetics.
This guide provides an in-depth comparison of the reactivity of two structurally distinct terminal alkynes in the CuAAC reaction: phenylacetylene, the archetypal aromatic alkyne, and 4-ethynylpyrimidine, an electron-deficient heteroaromatic alkyne. Understanding the nuanced differences in their performance is critical for researchers aiming to optimize reaction conditions, particularly when working with sensitive biomolecules or designing novel molecular entities where the pyrimidine core is a desired pharmacophore. We will explore the underlying electronic factors governing their reactivity, present a framework for their comparative performance, and provide a validated protocol for direct experimental comparison.
The CuAAC Reaction: A Mechanistic Perspective
The remarkable efficiency of the CuAAC reaction, which boasts a rate acceleration of up to 10⁷ over the thermal, uncatalyzed Huisgen cycloaddition, stems from a fundamentally different, stepwise mechanism.[2] The process is initiated by the coordination of a copper(I) catalyst to the terminal alkyne.[3][6] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.
A key, often rate-determining, step is the formation of this copper(I) acetylide. This process involves the deprotonation of the terminal alkyne's C-H bond. Consequently, factors that increase the acidity of this proton can accelerate the overall reaction rate.[7] The reaction is highly specific, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer, in contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers.[1][3]
Electronic Properties: Phenylacetylene vs. This compound
The primary difference in reactivity between phenylacetylene and this compound arises from the electronic nature of their respective aromatic rings.
Phenylacetylene: The phenyl group is generally considered electronically neutral to weakly electron-donating through resonance, though it can act as an inductive electron-withdrawing group. In the context of the CuAAC reaction, it serves as a standard, moderately activated alkyne.[8]
This compound: The pyrimidine ring is a π-deficient heteroaromatic system. The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect (inductive and mesomeric) on the entire ring system. This has two significant consequences for the CuAAC reaction:
-
Increased Alkyne Acidity: The powerful electron-withdrawing nature of the pyrimidine ring polarizes the ethynyl C-H bond, significantly increasing its acidity compared to that of phenylacetylene. This enhanced acidity facilitates the deprotonation step required to form the crucial copper acetylide intermediate, suggesting a potentially faster reaction rate.[7] While direct pKa comparisons are scarce, the principle is well-established in physical organic chemistry; electron-withdrawing groups stabilize the resulting acetylide anion.
-
Potential for Catalyst Coordination: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons in sp² hybridized orbitals, which lie in the plane of the ring.[9][10] These lone pairs are available to coordinate with the copper(I) catalyst. This interaction can be complex:
-
Productive Coordination: It is possible that transient coordination could favorably position the catalyst, potentially accelerating the reaction.
-
Non-Productive Coordination (Catalyst Inhibition): Conversely, the pyrimidine ring could act as a competing ligand, sequestering the copper(I) catalyst and inhibiting its turnover.[11] This effect is often observed with nitrogen-containing compounds and may necessitate the use of strongly coordinating, accelerating ligands like THPTA or TBTA to ensure the catalyst remains active.[12]
-
Therefore, while this compound is electronically primed for faster acetylide formation, its potential to interact with the catalyst introduces a variable that can either enhance or impede the reaction depending on the specific conditions (e.g., solvent, ligands).
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies comparing this compound and phenylacetylene under identical conditions are not extensively documented in a single source, a comparative analysis can be synthesized from established principles and data on analogous systems.
Studies have shown that electron-deficient alkynes, such as propiolamides, are generally more reactive in CuAAC than standard propargylic or aromatic alkynes.[13] This supports the hypothesis that this compound should exhibit enhanced reactivity due to its electron-deficient nature. However, the overall observed rate will be a balance between this electronic activation and any potential catalyst inhibition.
| Feature | Phenylacetylene | This compound | Rationale & Supporting Evidence |
| Electronic Nature | Weakly activating/deactivating | Strongly electron-withdrawing | The two nitrogen atoms in the pyrimidine ring create a π-deficient system. |
| Alkyne C-H Acidity | Baseline | Higher | The electron-withdrawing pyrimidine ring stabilizes the resulting acetylide anion, lowering the pKa of the terminal proton.[7] |
| Predicted Reactivity | Moderate | High (Potentially) | Enhanced acidity should accelerate the formation of the rate-limiting copper acetylide intermediate. This aligns with findings that electron-deficient alkynes are more reactive.[13] |
| Catalyst Interaction | Minimal (π-complex) | Potential N-Cu Coordination | The lone pairs on the pyrimidine nitrogens can act as ligands, potentially inhibiting the catalyst.[9][11] |
| Ligand Requirement | Recommended | Often Necessary | Strongly coordinating ligands (e.g., THPTA) may be required to prevent catalyst sequestration by the pyrimidine nitrogen atoms and ensure high reaction efficiency.[12] |
Experimental Protocol: Head-to-Head Kinetic Comparison
To provide a definitive comparison, researchers must perform a controlled kinetic analysis. This protocol describes a robust, self-validating method using HPLC monitoring to compare the reaction rates of this compound and phenylacetylene.
Objective: To determine the relative reaction rates of this compound and phenylacetylene with a model azide (e.g., benzyl azide) under identical CuAAC conditions.
Materials:
-
Phenylacetylene
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent System (e.g., 1:1 mixture of t-Butanol and Water)
-
Internal Standard for HPLC (e.g., Naphthalene, if necessary)
-
HPLC-grade solvents (Acetonitrile, Water)
Workflow Diagram:
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Alkyne Stocks (10 mM): Prepare separate 10 mM solutions of phenylacetylene and this compound in the chosen solvent system (e.g., 1:1 tBuOH/H₂O).
-
Azide Stock (10 mM): Prepare a 10 mM solution of benzyl azide in the same solvent system.
-
CuSO₄ Stock (20 mM): Prepare a 20 mM solution of CuSO₄·5H₂O in water.
-
THPTA Ligand Stock (100 mM): Prepare a 100 mM solution of THPTA in water.[14]
-
Sodium Ascorbate Stock (100 mM): Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.[14][15]
-
-
Reaction Setup (Perform in parallel for each alkyne):
-
In a microcentrifuge tube, create the "pre-reaction mixture" by combining the following in order:
-
500 µL of Solvent (1:1 tBuOH/H₂O)
-
100 µL of 10 mM Alkyne Stock (Final concentration: 1 mM)
-
100 µL of 10 mM Benzyl Azide Stock (Final concentration: 1 mM)
-
25 µL of 100 mM THPTA Stock (Final concentration: 2.5 mM; 5 eq. to Cu)
-
25 µL of 20 mM CuSO₄ Stock (Final concentration: 0.5 mM; 5 mol%)
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Sampling:
-
To start the reaction, add 50 µL of the freshly prepared 100 mM sodium ascorbate solution to the pre-reaction mixture (Final concentration: 5 mM).[15]
-
Immediately vortex and withdraw a 50 µL aliquot (this is the t=0 sample). Quench this aliquot in a prepared HPLC vial containing 450 µL of a quenching solution (e.g., 50 mM EDTA or thiourea in mobile phase) to chelate the copper and stop the reaction.
-
Continue to withdraw and quench 50 µL aliquots at subsequent time points (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop a method that provides good separation between the starting alkyne, the azide, and the triazole product.
-
Monitor the reaction progress by integrating the peak area of the starting alkyne (disappearance) or the triazole product (appearance).
-
-
Data Analysis:
-
Calculate the percent conversion at each time point for both reactions.
-
Plot percent conversion versus time for both phenylacetylene and this compound on the same graph.
-
The initial slope of these curves is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.
-
Practical Implications and Conclusion
The choice between phenylacetylene and this compound is not merely one of reactivity but also of function.
-
Choose Phenylacetylene when a simple, reliable, and cost-effective aromatic alkyne is needed and maximal reaction speed is not the primary concern. Its behavior is well-understood and serves as a reliable benchmark.[16]
-
Choose this compound when the pyrimidine moiety is a desired structural component of the final molecule, such as in the development of kinase inhibitors or other pharmacologically active compounds. Be prepared for faster kinetics, but also for the potential need to screen ligands and optimize catalyst loading to overcome any inhibitory effects. Its higher reactivity may be advantageous for bioconjugation at low concentrations, provided the system can tolerate the required catalyst/ligand cocktail.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
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- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
The Rise of Rigid Linkers: A Comparative Efficacy Guide to 4-Ethynyl-based PROTACs for Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The architecture of a PROTAC, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, recent research highlights the significant advantages of incorporating rigid structural elements. This guide provides an in-depth comparison of the efficacy of PROTACs featuring ethynyl-based linkers, with a particular focus on the principles that would apply to 4-ethynylpyrimidine-based designs, against those with more conventional flexible linkers.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not merely a passive connector; it plays a critical role in dictating the molecule's overall performance. Its length, rigidity, and chemical composition influence several key parameters, including:
-
Ternary Complex Formation: The ability of the PROTAC to effectively bring the POI and the E3 ligase into a productive orientation for ubiquitination.
-
Cellular Permeability: The capacity of the PROTAC to cross the cell membrane and reach its intracellular target.
-
Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in a biological system.
-
Selectivity: The preference of the PROTAC for the target protein over other proteins.
The exploration of different linker architectures has led to the understanding that a "one-size-fits-all" approach is not applicable. The optimal linker is highly dependent on the specific POI and E3 ligase being targeted.
The Case for Rigidity: Ethynyl-Containing Linkers
Recent studies have demonstrated that incorporating rigid linkers, such as those containing alkyne functionalities, can lead to PROTACs with exceptional potency and improved pharmacological properties. A prime example is the highly potent Bromodomain and Extra-Terminal (BET) protein degrader, QCA570 .[1][4][5]
QCA570 was developed through a structure-guided design and incorporates a rigid ethynyl group in its linker to connect a novel 1,4-oxazepine-based BET inhibitor to the E3 ligase ligand, thalidomide.[1] This design choice resulted in a molecule with picomolar efficacy in degrading BET proteins, including BRD4, and demonstrated the ability to induce complete and durable tumor regression in leukemia xenograft models.[1][5][6]
The rigidity imparted by the ethynyl group is thought to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to its target proteins and thereby stabilizing the ternary complex. This enhanced stability leads to more efficient ubiquitination and subsequent degradation of the target protein.
Comparative Efficacy: Ethynyl-based vs. Flexible Linker PROTACs
To illustrate the impact of linker rigidity, we can compare the performance of QCA570 with other well-known BRD4-targeting PROTACs that utilize more flexible linkers, such as ARV-825 and dBET1.
| PROTAC | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (Degradation) | IC50 (Cell Growth Inhibition) | Key Findings |
| QCA570 | Ethynyl-based (Rigid) | BRD2, BRD3, BRD4 | Thalidomide (CRBN) | ~1 nM (in BC cells)[4] | pM range (in leukemia cells)[1] | Exceptionally potent, induces complete tumor regression in vivo.[1][5][6] |
| ARV-825 | PEG-based (Flexible) | BRD4 | Pomalidomide (CRBN) | <1 nM | 1.2 nM (in AML cells) | Potent BRD4 degrader. |
| dBET1 | PEG-based (Flexible) | BRD4 | Thalidomide (CRBN) | 4 nM | 36 nM (in AML cells) | Effective BRD4 degrader. |
Data compiled from publicly available literature. DC50 and IC50 values can vary depending on the cell line and experimental conditions.
The data clearly indicates that QCA570, with its rigid ethynyl-containing linker, exhibits significantly higher potency in inhibiting cell growth compared to PROTACs with flexible PEG linkers. While the degradation concentrations (DC50) are comparable, the downstream biological effect in terms of cell viability is orders of magnitude greater for QCA570. This suggests that the rigid linker not only facilitates efficient degradation but also contributes to a more profound and sustained biological response.
Visualizing the Mechanism of Action
To understand the process of PROTAC-mediated protein degradation, it is helpful to visualize the key steps involved.
Caption: Mechanism of action of an ethynyl-based PROTAC.
Experimental Protocols for Efficacy Evaluation
To rigorously assess and compare the efficacy of different PROTACs, a series of well-defined experimental protocols are essential. The following are step-by-step methodologies for key assays.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.
Materials:
-
96-well clear or opaque-walled plates
-
Cell culture reagents
-
PROTAC compounds
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the PROTAC compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Ubiquitination Assay
This biochemical assay provides direct evidence that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
PROTAC compounds
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, and ubiquitin in the reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations. Include a no-PROTAC control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated protein will indicate a successful reaction.
Caption: Experimental workflow for in vitro ubiquitination assay.
Conclusion and Future Directions
The emergence of PROTACs with rigid, ethynyl-containing linkers, exemplified by the remarkable potency of QCA570, marks a significant advancement in the field of targeted protein degradation. These molecules demonstrate that thoughtful linker design can lead to substantial improvements in efficacy and overall therapeutic potential. While the direct synthesis and evaluation of this compound-based PROTACs remains an area for future exploration, the principles established by related structures strongly suggest that this scaffold could yield highly effective degraders.
Future research will undoubtedly focus on further refining linker chemistry to optimize the delicate balance between rigidity, solubility, and cell permeability. The continued development of novel linkers will be instrumental in expanding the repertoire of "undruggable" targets that can be addressed by this transformative technology.
References
-
Qin, C., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(15), 6685–6704. [Link]
-
Frontiers in Pharmacology. (2023). Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. [Link]
-
ACS Publications. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. [Link]
-
Zhang, X., et al. (2020). The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells. Cell Death & Disease, 11(9), 780. [Link]
-
Ding, M., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117134. [Link]
-
ResearchGate. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. [Link]
-
Liu, C., et al. (2022). The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells. Cell Death & Discovery, 8(1), 1-13. [Link]
-
Marino, N., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(15), 10478-10494. [Link]
-
OSTI.GOV. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. [Link]
-
Jiang, B., et al. (2023). Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines. European Journal of Medicinal Chemistry, 254, 115381. [Link]
-
PubMed. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. [Link]
-
ResearchGate. (2023). Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines. [Link]
-
Molecules. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 477-492. [Link]
-
Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-Ethynylpyrimidine-Protein Conjugates
Audience: Researchers, scientists, and drug development professionals engaged in protein labeling, chemical biology, and proteomics.
This guide provides an in-depth comparison of mass spectrometry (MS)-based methodologies for the definitive validation of protein conjugation with 4-ethynylpyrimidine, a versatile alkyne-containing chemical probe. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The objective is to equip you with the expertise to not only confirm successful conjugation but also to precisely characterize the modification, from overall stoichiometry to site-specific localization.
The Foundational Principle: Making the Invisible, Measurable
This compound serves as a bioorthogonal handle. Once incorporated into or reacted with a target protein, its terminal alkyne group does not perturb biological systems but provides a unique chemical tag for subsequent detection.[1] The validation process hinges on making this small molecular tag "visible" to an analytical instrument. Mass spectrometry is the gold standard for this task because it measures the most fundamental property of the conjugate: its mass.[2]
The most common and powerful method to enhance detection is to use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to covalently attach a reporter molecule—such as biotin or a fluorescent dye—to the alkyne handle.[3] This two-step process is central to most validation workflows.
Caption: Overall workflow for labeling and preparing a this compound conjugate for MS analysis.
Core Validation Strategies: A Head-to-Head Comparison
Two primary mass spectrometry strategies are employed to analyze protein conjugates: Intact Mass Analysis (a "top-down" approach) and Peptide Mapping (a "bottom-up" approach).[2][4] They are not mutually exclusive; rather, they provide complementary information and together form a comprehensive validation package.
| Feature | Intact Mass Analysis | Peptide Mapping (LC-MS/MS) |
| Primary Question Answered | Did conjugation occur and to what extent? | Where did the conjugation occur? |
| Principle | Measures the molecular weight of the entire, undigested protein conjugate.[4] | Measures the mass of peptides after enzymatic digestion of the protein.[5] |
| Key Information Provided | Degree of labeling (drug-to-antibody ratio, DAR), confirmation of mass shift.[6] | Site of modification, specific amino acid residue(s) labeled. |
| Typical Instrumentation | ESI-Q-TOF, ESI-Orbitrap.[7] | ESI-Q-TOF, ESI-Orbitrap, MALDI-TOF/TOF.[8] |
| Resolution | Protein Level | Amino Acid Level |
| Pros | - Fast, global view of heterogeneity.[6]- Directly determines labeling stoichiometry.- Less complex sample preparation. | - Pinpoints exact modification site.- High sensitivity.- Provides sequence confirmation.[9] |
| Cons | - Does not identify the site of labeling.- Can be challenging for very large or heterogeneous proteins.[10] | - More complex, multi-step workflow.- Data analysis is more intensive.- May not achieve 100% sequence coverage. |
Deep Dive: Intact Mass Analysis
This approach provides the first and most crucial piece of evidence: a measurable increase in the protein's mass corresponding to the covalent addition of the this compound tag and any subsequent click adduct.
Causality Behind the Method
By analyzing the protein whole, we get a clear picture of the entire population of molecules in the sample.[4] If the conjugation is successful, the deconvoluted mass spectrum will show a primary peak for the unmodified protein and additional peaks at higher masses. The mass difference between these peaks should precisely match the mass of the added modifications. For example, if a biotin-azide tag is "clicked" onto the this compound-labeled protein, you can observe species corresponding to one tag, two tags, and so on, allowing for the calculation of the average degree of labeling.[11] Electrospray ionization (ESI) is preferred here as it gently transfers large, intact proteins into the gas phase as multiply charged ions, which are then analyzed with high mass accuracy.[7][12]
Caption: Experimental workflow for intact mass analysis of a protein conjugate.
Experimental Protocol: Intact Mass Analysis
-
Sample Preparation:
-
Start with a purified protein conjugate (at least 1-5 µg).
-
Desalt the sample thoroughly using a reversed-phase C4 or C8 ZipTip, or a desalting column. This is critical as salts will suppress the ESI signal.
-
Elute the protein in a solution compatible with MS, typically a mixture of water, acetonitrile, and 0.1% formic acid.
-
-
LC-MS Method:
-
Instrumentation: Use a high-resolution mass spectrometer like a Thermo Scientific Q Exactive or Waters Synapt G2-Si.[13][14]
-
LC Column: A short reversed-phase column (e.g., C4, 2.1 mm x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes is usually sufficient to elute the protein.
-
MS Acquisition: Acquire data in positive ion mode across a mass range of m/z 800-4000.
-
-
Data Analysis:
-
The raw data will show a series of peaks for the protein, with each peak representing the intact protein carrying a different number of positive charges (a charge state envelope).
-
Use deconvolution software (e.g., Thermo BioPharma Finder, Waters UNIFI) to mathematically convert the m/z charge state envelope into a single "zero-charge" peak representing the true molecular weight of the protein.
-
Compare the mass of the unconjugated control protein to the conjugated sample.
-
Interpreting the Data
The power of this method lies in its clarity. A successful conjugation will yield a spectrum with new peaks whose mass difference from the parent protein corresponds exactly to the expected modification.
| Species Observed | Theoretical Mass (Da) | Mass Shift from Unmodified (Da) | Interpretation |
| Unmodified Protein | 50,000.0 | 0.0 | Unreacted starting material. |
| Protein + this compound | 50,102.1 | +102.1 | Successful initial labeling. |
| Protein + this compound + Azide-PEG4-Biotin | 50,547.7 | +547.7 | Successful labeling and click reaction. |
Deep Dive: Peptide Mapping
While intact analysis confirms if conjugation occurred, peptide mapping reveals where. This bottom-up approach provides amino acid-level resolution, which is indispensable for understanding structure-activity relationships or ensuring site-specificity in therapeutic conjugates.
Causality Behind the Method
By breaking the protein down into a predictable set of smaller peptides using an enzyme like trypsin (which cleaves after lysine and arginine residues), we create a mixture that is more easily analyzed by tandem mass spectrometry (MS/MS).[4][5] The peptide carrying the this compound modification will have a specific mass increase. We can program the mass spectrometer to isolate this modified peptide and fragment it. The resulting fragmentation pattern (a series of b- and y-ions) acts as a fingerprint, confirming the peptide's amino acid sequence and pinpointing the exact location of the modification.[9]
Caption: Experimental workflow for peptide mapping to identify the site of conjugation.
Experimental Protocol: Peptide Mapping
-
Protein Digestion:
-
Take 10-20 µg of the purified conjugate.
-
Denature the protein in a buffer containing 8 M urea or 0.1% RapiGest SF.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) at room temperature in the dark for 20 minutes. This prevents disulfide bonds from reforming.
-
Dilute the urea to <1 M and add sequencing-grade trypsin at a 1:50 ratio (enzyme:protein). Incubate overnight at 37°C.[15]
-
-
Peptide Cleanup:
-
Quench the digestion with formic acid.
-
Clean and concentrate the peptides using a C18 ZipTip or solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Dry the peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Orbitrap Exploris, Sciex TripleTOF).
-
LC Column: An analytical C18 reversed-phase column (e.g., 75 µm x 15 cm).
-
Gradient: A shallow gradient from ~2% to 40% acetonitrile over 60-120 minutes to ensure good separation of peptides.
-
MS/MS Method: Use a data-dependent acquisition (DDA) method. The instrument performs a full MS1 scan to measure the masses of all eluting peptides, then selects the most intense ions for fragmentation (MS2) to determine their sequence.[13]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra against a theoretical database containing the sequence of the target protein.
-
Crucially, define the mass of the this compound modification (with or without the click adduct) as a variable modification on all possible amino acid residues.
-
The software will identify peptides where the mass and fragmentation pattern match a modified sequence. Manual validation of the MS/MS spectrum is essential for final confirmation.
-
Alternative & Complementary Methods
While MS is the most definitive technique, other methods can provide rapid, qualitative confirmation of conjugation.
| Method | Principle | Information Provided | Pros | Cons |
| SDS-PAGE (Fluorescence) | Click a fluorescent azide to the protein, then visualize by in-gel fluorescence. | Qualitative confirmation of labeling. | Fast, simple, readily available. | Not quantitative, no site information, low sensitivity. |
| Western Blot | Click a biotin-azide to the protein, run SDS-PAGE, transfer to a membrane, and detect with streptavidin-HRP. | Qualitative confirmation of labeling. | Higher sensitivity than fluorescence, leverages common lab equipment. | Indirect detection, not quantitative, no site information. |
| SEC-MALS | Size-exclusion chromatography with multi-angle light scattering.[10] | Measures absolute molar mass and distribution of conjugate species. | Provides information on aggregation and heterogeneity. | Does not confirm covalent nature of the bond, expensive instrumentation. |
These methods are excellent for initial screening or process monitoring but lack the detailed, unambiguous characterization provided by mass spectrometry.
Final Recommendations for a Self-Validating System
For comprehensive and trustworthy validation of your this compound-protein conjugate, a tiered approach is recommended:
-
Initial Confirmation (Intact Mass): Always begin with intact mass analysis. It is the fastest way to confirm that your conjugation reaction worked and to understand the efficiency and distribution of the modification across your protein population.[6] This global view is essential before investing time in deeper analysis.
-
Definitive Localization (Peptide Mapping): If the site of modification is critical for your research (e.g., for structure-function studies or regulatory submission), follow up with a thorough peptide mapping experiment. This is the only way to gain definitive, amino acid-level proof of the conjugation site.
By combining these two powerful, complementary mass spectrometry techniques, you create a self-validating workflow that provides an unassailable, multi-level characterization of your bioconjugate.
References
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Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
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MS for detecting post-translational modifications of proteins. (n.d.). MtoZ Biolabs. [Link]
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Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS Chemical Biology, 10(1), 63–71. [Link]
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Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies. [Link]
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Srzentić, K., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9945–9953. [Link]
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Ashton, S., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 6(3), 234–239. [Link]
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Protein mass spectrometry. (n.d.). Wikipedia. [Link]
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Wang, Y., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Analytical Chemistry, 92(11), 7527–7535. [Link]
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Native Mass Spectrometry. (n.d.). Agilent. [Link]
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Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 22(8), 995–1008. [Link]
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Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. (n.d.). MtoZ Biolabs. [Link]
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Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of the American Chemical Society. [Link]
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Intact Protein Mass Spectrometry for Therapeutic Protein Quantitation, Pharmacokinetics, and Biotransformation in Preclinical and Clinical Studies: An Industry Perspective. (2020). Analytical Chemistry. [Link]
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Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). (2017). Nature Protocols. [Link]
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Intact Mass Analysis of Biopharmaceuticals as its Own Unique Application. (2021). LCGC North America. [Link]
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Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). Molecules. [Link]
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Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. (n.d.). MtoZ Biolabs. [Link]
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Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. (2017). Journal of Proteome Research. [Link]
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Analyzing Glycosylation Profiles with Mass Spectrometry: A pivotal development in Bioconjugate Research and Drug Discovery. (2025). Long-QT Syndrome Blog. [Link]
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Outline of workflow used to identify alkyne-tagged proteins adducted by... (n.d.). ResearchGate. [Link]
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What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? (2016). ResearchGate. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). International Journal of Molecular Sciences. [Link]
-
Site-Specific Labeling of Proteins Using Unnatural Amino Acids. (2019). Frontiers in Chemistry. [Link]
-
Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. (2013). Journal of Visualized Experiments. [Link]
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Efficient Site-Specific Labeling of Proteins via Cysteines. (2011). Bioconjugate Chemistry. [Link]
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Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (2019). Accounts of Chemical Research. [Link]
-
Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). Organic & Biomolecular Chemistry. [Link]
-
Identification of N-terminally Arginylated Proteins and Peptides by Mass Spectrometry. (2011). Current Protocols in Protein Science. [Link]
-
Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. (2023). Journal of Molecular Biology. [Link]
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A Senior Scientist's Guide to Unambiguous Structural Confirmation of 4-Ethynylpyrimidine Derivatives via NMR Spectroscopy
Introduction: The Critical Need for Precision in Drug Discovery
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 4-ethynylpyrimidine derivatives are of particular interest as versatile building blocks and pharmacophores, frequently utilized in the development of kinase inhibitors and other targeted therapies. The ethynyl group provides a rigid, linear linker and a reactive handle for further functionalization, such as in "click" chemistry.
However, the synthesis of substituted pyrimidines can often yield a mixture of isomers or lead to unexpected rearrangements. For researchers in drug development, confirming the precise molecular structure—the exact placement of the ethynyl group and other substituents—is not merely a procedural step; it is the bedrock upon which all subsequent structure-activity relationship (SAR) studies are built. An incorrect structural assignment can invalidate months or even years of research. This guide provides a robust, field-proven strategy using a suite of Nuclear Magnetic Resonance (NMR) techniques to move beyond simple spectral interpretation to achieve unambiguous, self-validating structural confirmation.
Part 1: The Foundational Data - 1D NMR (¹H and ¹³C) Analysis
The first pass in any structural elucidation is always 1D NMR. These spectra provide a census of the proton and carbon environments within the molecule. Let us consider a hypothetical model compound for our discussion: 2-amino-6-methyl-4-ethynylpyrimidine .
¹H NMR: A Proton Inventory
The ¹H NMR spectrum gives us the initial clues. Based on established principles of aromatic heterocycles, we can predict the approximate chemical shifts:
-
Pyrimidine Ring Proton (H5): The pyrimidine ring has only one remaining proton at the C5 position. It is expected to appear as a singlet, typically in the range of 6.5-7.5 ppm. Its precise location is influenced by the electronic effects of the surrounding amino, methyl, and ethynyl groups.
-
Ethynyl Proton: The acetylenic proton (≡C-H) is a key diagnostic signal. It will appear as a sharp singlet, generally between 3.0-3.5 ppm. Its isolation from other protons makes it easily identifiable.
-
Methyl Protons (-CH₃): The protons of the methyl group at C6 will also be a singlet, typically found further upfield, around 2.4-2.6 ppm.
-
Amino Protons (-NH₂): The protons of the amino group at C2 will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but often appears in the 5.0-6.0 ppm range.
¹³C NMR: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For our model compound, we expect to see seven distinct signals:
-
Pyrimidine Ring Carbons (C2, C4, C6): These carbons, directly attached to nitrogen atoms, are significantly deshielded and will appear far downfield. Their chemical shifts can range from ~150 to 170 ppm.[1]
-
Pyrimidine Ring Carbon (C5): This carbon, bonded to a hydrogen, will be found more upfield, typically in the 100-115 ppm range.
-
Ethynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the ethynyl group have a characteristic chemical shift range of approximately 70-90 ppm.[2][3] The carbon directly attached to the pyrimidine ring will be at a slightly different shift than the terminal carbon attached to the proton.
-
Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most upfield signal, typically appearing around 20-25 ppm.
The Lingering Ambiguity: While 1D NMR confirms the presence of all the necessary fragments (an amino-methyl-pyrimidine core and an ethynyl group), it does not definitively prove their connectivity. Is the ethynyl group truly at C4, or could it be at C6, having displaced the methyl group? How can we be certain of the assignment of the quaternary carbons C2, C4, and C6? To answer these questions with confidence, we must turn to two-dimensional NMR techniques.
Part 2: Assembling the Puzzle - 2D Correlation Spectroscopy
2D NMR experiments are the key to transforming a list of fragments into a complete, connected molecular structure. They work by revealing correlations between nuclei, either through bonds or through space. For our purposes, the combination of HSQC and HMBC is the most powerful and efficient strategy.
HSQC: Linking Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in assembling the puzzle. Its function is simple and elegant: it maps every proton to the carbon atom to which it is directly attached.[4][5]
-
Purpose: To unambiguously assign the carbon signals for all protonated carbons.
-
Causality: By correlating the well-resolved proton signals to their corresponding carbon signals, we eliminate guesswork in assigning the ¹³C spectrum. For our model compound, the HSQC spectrum would show correlations between the H5 proton and the C5 carbon, the methyl protons and the methyl carbon, and the ethynyl proton and the terminal ethynyl carbon.
| Proton Signal (¹H) | Expected δ (ppm) | Correlated Carbon (¹³C) | Expected δ (ppm) |
| H5 | ~7.0 | C5 | ~110 |
| Ethynyl-H | ~3.2 | C-H (Ethynyl) | ~75 |
| Methyl-H | ~2.5 | C-H₃ (Methyl) | ~23 |
This table summarizes the direct one-bond correlations expected in an HSQC spectrum for our model compound.
HMBC: Building the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of modern structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[1][5][6] This is how we connect the molecular fragments, especially across quaternary (non-protonated) carbons.
-
Purpose: To establish long-range connectivity and piece together the entire carbon framework.
-
Causality: An HMBC experiment is optimized to detect small, long-range J-couplings (typically 3-10 Hz). The presence of a correlation cross-peak between a proton and a carbon definitively proves they are within a 2- or 3-bond distance, thus building the molecular skeleton.
For 2-amino-6-methyl-4-ethynylpyrimidine , the following key HMBC correlations would provide unambiguous proof of its structure:
-
Ethynyl Proton to Pyrimidine Ring: The ethynyl proton should show a strong correlation to the C4 carbon (a three-bond coupling, ³J) and a weaker correlation to the C5 carbon (a four-bond coupling, which is sometimes observed in conjugated systems). The correlation to C4 is the critical piece of evidence confirming the ethynyl group's position.
-
H5 Proton to Surrounding Carbons: The H5 proton should show correlations to the quaternary carbons C4 and C6 (two-bond couplings, ²J). This firmly places C5 between C4 and C6.
-
Methyl Protons to Pyrimidine Ring: The methyl protons should show strong correlations to the C6 carbon (a two-bond coupling, ²J) and the C5 carbon (a three-bond coupling, ³J). This confirms the methyl group is attached to C6.
| Proton Signal (¹H) | Key Correlated Carbons (¹³C) | Coupling Path | Significance |
| Ethynyl-H | C4 | ³J | Confirms ethynyl group is at C4 position |
| H5 | C4 , C6 | ²J, ²J | Confirms C5 is between C4 and C6 |
| Methyl-H | C6 , C5 | ²J, ³J | Confirms methyl group is at C6 position |
This table highlights the most critical HMBC correlations that unambiguously define the structure.
Part 3: Visualizing the Workflow and Connectivity
To better illustrate the logic, the following diagrams outline the analytical workflow and the key structural correlations.
Caption: A logical workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations confirming the molecular structure.
Part 4: A Comparative Guide to NMR Methodologies
For a researcher, choosing the right experiment is paramount. This table compares the utility of each technique in the context of analyzing this compound derivatives.
| Experiment | Information Provided | Key Application for 4-Ethynylpyrimidines | Confidence Level |
| ¹H NMR | Proton environments, counts, and scalar couplings. | Identifies the presence of key functional groups (ethynyl-H, methyl, etc.) and provides an initial hypothesis. | Low (for connectivity) |
| ¹³C NMR | Number of unique carbon environments. | Confirms the carbon count and identifies characteristic carbons (e.g., sp, sp³). | Low (for connectivity) |
| COSY | Correlations between scalar-coupled protons. | Confirms proton-proton adjacencies, primarily useful for analyzing more complex alkyl or aryl substituents. | Medium (for proton network) |
| HSQC | One-bond correlations between protons and carbons. | Unambiguously assigns ¹³C signals for all protonated carbons. A critical intermediate step. | High (for C-H pairs) |
| HMBC | Two- and three-bond correlations between protons and carbons. | Definitively establishes the molecular skeleton by connecting fragments across non-protonated centers. | Very High (for overall structure) |
Part 5: Field-Proven Experimental Protocols
Achieving high-quality, interpretable data requires adherence to best practices in sample preparation and data acquisition.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons like those in -NH₂ groups.
-
Dissolution: Vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.[4]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically ~4-5 cm).
Step 2: NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and good resolution.
-
¹H Acquisition:
-
Number of Scans (NS): 8 or 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
¹³C Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 128 to 1024 (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
-
HSQC Acquisition:
-
Pulse Program: Use a phase-sensitive gradient-selected sequence (e.g., hsqcedetgpsisp2.2). This "edited" HSQC will show CH/CH₃ peaks in one phase and CH₂ peaks in the opposite phase, providing additional information.
-
Parameters: Use standard parameters optimized for a one-bond ¹J_CH coupling of ~145 Hz.
-
-
HMBC Acquisition:
-
Pulse Program: Use a gradient-selected magnitude mode sequence (e.g., hmbcgplpndqf).
-
Key Parameter: Optimize the experiment for long-range couplings by setting the appropriate delay. A common value corresponds to a long-range coupling constant of 8 Hz . This is a good compromise for detecting both ²J and ³J correlations.[5][6]
-
Step 3: Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra (especially ¹H and phase-sensitive 2D data) to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat, reliable baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion
For the medicinal chemist and drug development professional, "close enough" is not an option. The structural integrity of a compound is paramount. By systematically employing a combination of 1D NMR (¹H, ¹³C) and, crucially, 2D correlation experiments like HSQC and HMBC, a researcher can construct a self-validating, unambiguous proof of structure. The HMBC experiment, in particular, serves as the final arbiter, connecting the molecular fragments with the certainty required for high-stakes pharmaceutical research. This comprehensive NMR strategy ensures that the structures being advanced through the development pipeline are correct, providing a solid foundation for understanding their biological activity and accelerating the path to new therapeutics.
References
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Abdel-Ghani, T. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. Available at: [Link]
-
Abraham, R. J., & Griffiths, L. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
El-Faham, A., et al. (2018). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
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A Comparative Guide to Ethynyl-Functionalized Pyrimidines in Antiviral Drug Discovery: 5-Ethynyluracil vs. 4'-Ethynyl Nucleoside Analogs
Introduction: The Strategic Role of the Ethynyl Group in Pyrimidine Nucleoside Analogs
In the relentless pursuit of potent antiviral therapeutics, the modification of nucleoside scaffolds remains a cornerstone of drug design. Nucleoside analogs, which mimic endogenous building blocks of DNA and RNA, can deceptively enter viral replication cycles and terminate them prematurely.[1] Among the myriad of chemical modifications, the introduction of an ethynyl group (–C≡CH) has proven to be a particularly fruitful strategy. This small, rigid, and electron-rich functional group can enhance binding affinity to viral enzymes, modulate metabolic stability, and provide a reactive handle for further chemical elaboration.
This guide provides an in-depth comparative analysis of two distinct, yet conceptually related, classes of ethynyl-functionalized pyrimidines that have demonstrated significant antiviral potential: nucleosides derived from 5-ethynyluracil , where the modification is on the heterocyclic base, and 4'-ethynyl nucleoside analogs , where the modification is on the sugar moiety. This comparison will explore their synthesis, chemical properties, mechanism of action, and antiviral efficacy, offering researchers critical insights into the strategic decisions behind their respective designs and applications.
Part 1: The Synthetic Landscape: Base vs. Sugar Modification
The synthetic accessibility of a pharmacophore is a critical determinant of its viability in drug development. The approaches to synthesizing 5-ethynyluracil and 4'-ethynyl nucleosides are fundamentally different, each presenting unique challenges and advantages.
Synthesis of 5-Ethynyluracil and its Nucleosides
5-Ethynyluracil serves as a versatile building block, synthesized first and then coupled to a sugar moiety. A common synthetic route begins with 5-acetyluracil, which undergoes a series of transformations to yield the target ethynyl group at the C5 position of the uracil ring.[2] The subsequent incorporation into a nucleoside is typically achieved via the Vorbrüggen glycosylation , a robust method that couples a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid.[3][4]
Experimental Protocol: Synthesis of 2′-Deoxy-5-ethynyluridine
-
Silylation of 5-Ethynyluracil: 5-Ethynyluracil is suspended in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and refluxed until the solution becomes clear, indicating the formation of the persilylated derivative. The excess HMDS is then removed under reduced pressure.
-
Glycosylation Reaction: The dried silylated 5-ethynyluracil is dissolved in an anhydrous solvent such as acetonitrile. A protected sugar, for example, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, is added to the solution.
-
Lewis Acid Catalysis: A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the cooled reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Deprotection: The reaction is quenched, and the crude product is purified. The protecting groups (e.g., toluoyl) are then removed, commonly by treatment with methanolic ammonia, to yield the final product, 2′-deoxy-5-ethynyluridine.[5]
Caption: Synthetic pathway for 5-ethynyluracil nucleosides.
Synthesis of 4'-Ethynyl Nucleoside Analogs
In contrast, the synthesis of 4'-ethynyl nucleosides involves the intricate construction of a sugar that already contains the ethynyl group at the 4' position. This modified sugar is then coupled with various nucleobases. This approach allows for the generation of a diverse library of nucleoside analogs (adenosine, cytidine, guanosine, etc.) from a common advanced intermediate. The key challenge lies in the stereoselective synthesis of the 4'-substituted sugar.[2][5]
The causality behind this synthetic choice is modularity; once the complex 4'-ethynyl sugar is synthesized, it can be coupled with a wide array of both natural and modified pyrimidine and purine bases to rapidly generate a library of compounds for structure-activity relationship (SAR) studies.[5]
Part 2: Comparative Reactivity, Biological Activity, and Mechanism of Action
The positional difference of the ethynyl group profoundly influences the biological properties of the resulting nucleoside analogs.
Reactivity and Structural Implications
-
5-Ethynyluracil: The ethynyl group at the C5 position is electronically similar to the methyl group of thymidine. This structural mimicry allows nucleosides like 5-ethynyl-2'-deoxyuridine (EdU) to be recognized and processed by both host and viral enzymes. The terminal alkyne also provides a valuable chemical handle for "click chemistry" reactions, enabling applications in biochemical probing and diagnostics.
-
4'-Ethynyl Nucleosides: Placing the ethynyl group on the sugar ring at the 4' position introduces a significant steric and electronic perturbation. This modification can lock the sugar into a specific conformation (pucker), which can enhance binding to the active site of viral polymerases. Crucially, even with a free 3'-hydroxyl group, the 4'-ethynyl moiety can act as a "non-obligate" chain terminator. After incorporation into the growing DNA chain, the steric clash between the 4'-ethynyl group and the incoming nucleotide disrupts the polymerase's function, effectively halting replication.[6]
Caption: General mechanism of action for ethynyl nucleoside analogs.
Antiviral Activity: A Head-to-Head Comparison
Both classes of compounds have demonstrated potent activity against a range of viruses, but their primary strengths lie in different areas.
-
5-Ethynyluracil Derivatives: Nucleosides derived from 5-ethynyluracil have shown notable activity against DNA viruses, particularly those in the Herpesviridae family, such as Herpes Simplex Virus (HSV).[7] Their efficacy is often comparable to established antiviral agents. For instance, some derivatives have shown anti-HSV-1 activity equipotent to acyclovir.[7]
-
4'-Ethynyl Nucleoside Analogs: This class has emerged as exceptionally potent inhibitors of Human Immunodeficiency Virus (HIV).[5] Analogs like 4'-E-2'-deoxycytidine (4'-E-dC) and 4'-E-2'-deoxyadenosine (4'-E-dA) exhibit activity in the nanomolar and even sub-nanomolar range.[5] A key advantage is their ability to inhibit a wide spectrum of drug-resistant HIV strains, a critical feature for modern antiretroviral therapy.[5]
The trustworthiness of these findings is rooted in self-validating experimental systems. For example, the antiviral activity of 4'-ethynyl nucleosides is often shown to be reversible by the addition of the corresponding natural deoxynucleoside, confirming their mechanism as competitive inhibitors within the nucleotide salvage pathway.[5]
Table 1: Comparative Antiviral Activity (EC₅₀ Values)
| Compound/Analog Class | Virus | EC₅₀ (µM) | Cell Line | Reference |
| 5-Ethynyluracil Derivatives | ||||
| 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine | HSV-1 | 2.3 - 15.3 | (TK- strain) | [7] |
| Acyclic 5-substituted uracil analog | DHBV | 0.31 - 1.55 | N/A | [8] |
| 4'-Ethynyl Nucleoside Analogs | ||||
| 4'-E-2'-deoxycytidine (4'-E-dC) | HIV-1 | 0.0003 - 0.01 | MT-4 | [5] |
| 4'-E-2'-deoxyadenosine (4'-E-dA) | HIV-1 | 0.0003 - 0.01 | MT-4 | [5] |
| 4'-E-thymidine (4'-E-T) | HIV-1 | 0.83 | MT-4 | [5] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HCoV-229E | Inactive | MRC-5 | [9] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. DHBV: Duck Hepatitis B Virus; HCoV: Human Coronavirus; HSV: Herpes Simplex Virus; HIV: Human Immunodeficiency Virus.
Part 3: Strategic Application and Future Directions
The choice between a 5-ethynyl base modification and a 4'-ethynyl sugar modification is a strategic one, dictated by the viral target and the desired therapeutic profile.
-
5-Ethynyluracil provides a robust platform for developing antivirals primarily against DNA viruses. Its synthesis is relatively straightforward, making it an attractive starting point for medicinal chemistry campaigns.
-
4'-Ethynyl Nucleosides represent a more advanced and potent class of antivirals, particularly for retroviruses like HIV. While their synthesis is more complex, the payoff is extraordinary potency and a high barrier to resistance. The success of compounds like 4′-ethynyl-2-fluoro-2′-deoxyadenosine (Islatravir, MK-8591) in clinical trials underscores the power of this approach.[2]
Caption: A typical workflow for antiviral compound screening.
Conclusion
Both 5-ethynyluracil and 4'-ethynyl nucleoside analogs are powerful tools in the antiviral synthesis arsenal. The former offers a reliable scaffold for targeting DNA viruses through base modification, while the latter, through a more complex sugar modification, provides exceptional potency against challenging retroviruses like HIV. Understanding the distinct synthetic strategies, mechanisms of action, and resulting biological activity profiles allows researchers to make informed decisions in the design of next-generation antiviral agents, ultimately contributing to the development of more effective treatments for viral diseases.
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Antiviral activity of 4′-ethynyl nucleosides in the... - ResearchGate. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing and Improving the Metabolic Stability of 4-Ethynylpyrimidine-Containing Compounds
In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimal pharmacokinetic profiles is paramount. Among the vast array of heterocyclic scaffolds utilized by medicinal chemists, the pyrimidine core is a privileged structure, appearing in numerous approved therapeutics. The introduction of a 4-ethynyl group to this scaffold creates a versatile building block, the 4-ethynylpyrimidine moiety, which can serve as a key pharmacophoric element or a synthetic handle for further elaboration via reactions like "click chemistry".[1][2] However, the inclusion of a terminal alkyne raises critical questions about metabolic stability, a key determinant of a drug candidate's in vivo exposure, duration of action, and potential for toxicity.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of this compound-containing compounds. We will delve into the underlying metabolic pathways, present detailed experimental protocols for in vitro assessment, and explore strategic bioisosteric replacements to mitigate metabolic liabilities while preserving or enhancing biological activity.
The Metabolic Landscape: Understanding the Liabilities
The metabolic fate of a this compound-containing compound is influenced by both the pyrimidine ring and the terminal alkyne functionality.
-
Pyrimidine Ring Metabolism: The pyrimidine core itself is subject to metabolic degradation. These pathways can involve oxidation, reduction, and eventual ring cleavage, ultimately leading to excretable products like β-alanine or β-aminoisobutyrate.[4] The specific enzymes and resulting metabolites are highly dependent on the other substituents on the ring.
-
Terminal Alkyne Metabolism: The terminal alkyne group is often a site of metabolic vulnerability. It is susceptible to oxidation mediated primarily by cytochrome P450 (CYP) enzymes.[5][6] This can lead to the formation of reactive ketene intermediates, which have the potential to covalently bind to macromolecules, a process that can lead to toxicity. The molecular context surrounding the alkyne is critical; in many approved drugs, this group is sufficiently stable.[5] However, its potential for metabolism necessitates careful evaluation early in the discovery process.
Experimental Assessment of Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver-derived systems are the industry standard.[3][7] These assays measure the rate of disappearance of the parent compound over time. The two most common systems are liver microsomes and hepatocytes.
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I metabolic enzymes, particularly CYPs, are located.[8] They are cost-effective and suitable for high-throughput screening to get an initial read on CYP-mediated metabolism.
-
Hepatocytes: As intact liver cells, hepatocytes provide a more comprehensive metabolic system, containing both Phase I and Phase II (conjugation) enzymes and their necessary cofactors.[7][9] They are considered a more physiologically relevant model for predicting in vivo clearance.
Below are detailed, field-proven protocols for conducting metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol determines a compound's intrinsic clearance (CLint) in a system containing the primary oxidative enzymes.
Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the microsome mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and a pre-warmed NADPH regenerating solution (to sustain enzyme activity).
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard. The organic solvent precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic clearance.
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%). Resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension in a multi-well plate. Place the plate on an orbital shaker in a 37°C incubator with 5% CO₂.[9]
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension.[9] For compounds expected to be slowly metabolized, longer incubation times may be necessary.[8]
-
Reaction Quenching: Quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal protocol.
-
Data Analysis: Calculate t½ and CLint as described previously, normalizing clearance to the number of hepatocytes per well.[9]
Caption: General workflow for in vitro metabolic stability assays.
Improving Metabolic Stability: A Bioisosteric Replacement Strategy
When a this compound compound exhibits poor metabolic stability, and the alkyne is identified as the metabolic "hotspot," a common and effective strategy is bioisosteric replacement.[10] A bioisostere is a chemical group that can replace another while retaining the desired biological activity, but with altered physicochemical or metabolic properties.[11][12][13]
The goal is to replace the ethynyl group with a more stable mimic that preserves the key interactions with the biological target.
Comparative Analysis of Bioisosteres for the 4-Ethynyl Group
Below is a comparative table of potential bioisosteric replacements for the 4-ethynyl group on a hypothetical parent compound, CMPD-1. This data illustrates how strategic modifications can impact metabolic stability while attempting to maintain target potency.
| Compound ID | Modification on Pyrimidine Ring | Human Liver Microsome t½ (min) | Human Hepatocyte t½ (min) | CLint (µL/min/10⁶ cells) | Target IC₅₀ (nM) | Rationale for Modification |
| CMPD-1 | -C≡CH (Parent) | 8 | 15 | 46.2 | 10 | Baseline compound with metabolic liability. |
| CMPD-2 | -C≡N (Nitrile) | 45 | 92 | 7.5 | 25 | The nitrile group mimics the linear geometry and electronics of the alkyne but is generally more resistant to oxidative metabolism. |
| CMPD-3 | -Cyclopropyl | > 120 | > 240 | < 2.9 | 85 | Replaces the linear alkyne with a small, strained ring that is sterically shielded and metabolically robust. May impact binding affinity due to altered geometry. |
| CMPD-4 | -C≡C-D (Deuterated Alkyne) | 15 | 31 | 22.4 | 12 | Replacing the terminal hydrogen with deuterium can slow metabolism by a kinetic isotope effect if C-H bond cleavage is the rate-limiting step.[11] |
| CMPD-5 | -CF₃ (Trifluoromethyl) | > 120 | > 240 | < 2.9 | 150 | A well-known metabolic blocker. While not a classic geometric mimic, it can improve stability but may significantly alter electronic properties and binding.[11] |
Analysis:
-
CMPD-1 (Parent): The short half-life indicates rapid metabolism, likely at the terminal alkyne.
-
CMPD-2 (Nitrile): This replacement provides a significant improvement in metabolic stability with only a modest 2.5-fold loss in potency, representing a good balance.
-
CMPD-3 (Cyclopropyl): While exceptionally stable, the change in geometry leads to a more substantial loss of potency (8.5-fold), suggesting the linear nature of the alkyne is important for target binding.
-
CMPD-4 (Deuterated): The modest improvement suggests that C-H bond cleavage is part of, but perhaps not the sole rate-limiting step in, the metabolic cascade.
-
CMPD-5 (Trifluoromethyl): This modification confers the highest stability but at the cost of a significant drop in activity, making it a less desirable option in this case.
Caption: Structure-Metabolism Relationship (SMR) decision-making process.
Conclusion and Forward Look
The this compound moiety is a valuable scaffold in drug discovery, but its inherent potential for metabolic degradation at the terminal alkyne necessitates a proactive and systematic assessment. As demonstrated, the metabolic stability of these compounds is not a fixed property but is highly dependent on the overall molecular structure.
By employing robust in vitro assays, such as those with liver microsomes and hepatocytes, researchers can gain crucial, early insights into a compound's metabolic fate.[14] When metabolic instability is identified as a hurdle, a data-driven strategy of bioisosteric replacement offers a powerful toolkit to rationally design improved analogs. The key to success lies in finding the optimal balance between enhancing metabolic stability and maintaining the crucial molecular interactions required for potent biological activity. This iterative cycle of design, synthesis, and testing is the cornerstone of successful drug optimization and is essential for advancing compounds with promising therapeutic potential.
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Cho, J. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile . PubMed. [Link]
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Cho, J. H., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile . National Institutes of Health (NIH). [Link]
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A Head-to-Head Comparison of Ethynyl-Heterocycles in Bioconjugation: A Guide for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the "click" reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool.[1] The formation of a stable triazole linkage is at the heart of these powerful techniques.[2] While terminal alkynes have been the workhorses of click chemistry, the emergence of ethynyl-heterocycles is paving the way for a new generation of bioconjugation reagents with fine-tuned properties. This guide provides a head-to-head comparison of different ethynyl-heterocycles, offering insights into their reactivity, stability, and practical application, supported by experimental data and protocols.
The Rise of Ethynyl-Heterocycles: Beyond Simple Alkynes
The motivation for replacing a simple terminal alkyne with an ethynyl-heterocycle lies in the ability of the heterocyclic ring to modulate the electronic properties of the alkyne. This, in turn, influences the kinetics of the cycloaddition reaction and the properties of the resulting bioconjugate. For instance, electron-withdrawing heterocycles can enhance the reactivity of the alkyne in CuAAC reactions. Furthermore, the heterocycle itself can introduce desirable characteristics such as improved solubility, altered pharmacokinetic profiles, and the potential for additional molecular interactions.
A Comparative Analysis of Prominent Ethynyl-Heterocycles
Here, we compare three classes of ethynyl-heterocycles that are gaining traction in the field of bioconjugation: ethynyl-pyridines, ethynyl-pyrazoles, and ethynyl-cinnolines.
| Feature | Ethynyl-Benzene (Control) | Ethynyl-Pyridine | Ethynyl-Pyrazole | Ethynyl-Cinnoline |
| Relative Reactivity in CuAAC | Baseline | Enhanced | Modulated | Enhanced |
| Influence of Heterocycle | Electronically neutral | Electron-withdrawing, potential for copper coordination | Electron-rich, potential for hydrogen bonding | Electron-withdrawing, rigid structure |
| Solubility of Conjugate | Generally hydrophobic | Generally improved hydrophilicity | Can be tailored by substitution | Generally improved hydrophilicity |
| Stability of Conjugate | High | High | High | High |
| Key Advantages | Well-established, readily available | Accelerated kinetics, improved solubility | Versatile synthesis, tunable properties | Favorable kinetics, useful as a bioorthogonal handle |
| Potential Considerations | Lower reactivity compared to activated alkynes | Potential for off-target coordination to metalloproteins | Isomeric mixtures possible during synthesis | Less commercially available than simpler alkynes |
Ethynyl-Pyridines: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the alkyne, leading to accelerated rates in CuAAC reactions.[3] The nitrogen atom in the pyridine ring can also act as a ligand for the copper catalyst, potentially pre-concentrating the catalyst near the alkyne and further accelerating the reaction. This can be particularly advantageous when working with low concentrations of biomolecules.[4]
Ethynyl-Pyrazoles: Pyrazoles are a versatile class of heterocycles, and their synthesis allows for a high degree of functionalization.[5][6][7][8][9] This enables the fine-tuning of the electronic and steric properties of the ethynyl-pyrazole reagent. The pyrazole ring itself can engage in hydrogen bonding, which may influence the conformation and binding properties of the final bioconjugate. The reactivity of ethynyl-pyrazoles can be either enhanced or slightly attenuated compared to simple terminal alkynes, depending on the substitution pattern on the pyrazole ring.[10]
Ethynyl-Cinnolines: Cinnoline is a bicyclic heterocycle containing two nitrogen atoms. The ethynyl-cinnoline scaffold provides a rigid and planar structure that can be beneficial for certain applications, such as the development of probes where fluorescence properties are sensitive to the local environment.[11] The electron-deficient nature of the cinnoline ring system generally leads to enhanced reactivity in CuAAC.
Experimental Workflow for Protein Labeling using CuAAC
The following is a generalized protocol for the labeling of a protein containing an azide group with an ethynyl-heterocycle.
Diagram of the Experimental Workflow
Caption: General workflow for protein labeling via CuAAC.
Step-by-Step Protocol
Materials:
-
Azide-modified protein
-
Ethynyl-heterocycle of choice
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of the ethynyl-heterocycle in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Add the ethynyl-heterocycle stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
-
Initiation of the Reaction:
-
Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time will vary depending on the specific ethynyl-heterocycle and the protein.
-
-
Purification and Analysis:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Analyze the purified, labeled protein by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.
-
Causality Behind Experimental Choices
-
Ligand Selection (THPTA): The use of a copper-chelating ligand like THPTA is crucial for several reasons. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, which are detrimental to the catalytic cycle.[4] It also prevents the precipitation of copper salts and can accelerate the reaction rate.
-
Sodium Ascorbate: This reducing agent is used to reduce Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) species in situ. A fresh solution is essential as it is prone to oxidation.
-
Molar Excess of Reagents: A molar excess of the ethynyl-heterocycle and the catalyst components ensures that the reaction proceeds to completion, especially when labeling precious protein samples that may be present at low concentrations.
The Influence of the Heterocycle on Reaction Mechanism
The electronic nature of the heterocycle directly impacts the key steps in the CuAAC catalytic cycle.
Caption: Simplified CuAAC catalytic cycle showing the influence of the heterocycle.
An electron-withdrawing heterocycle attached to the alkyne increases the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate. More importantly, it lowers the energy of the LUMO of the alkyne, which accelerates the rate-determining step of the reaction: the nucleophilic attack of the azide on the copper acetylide to form the six-membered metallacycle.
Conclusion and Future Outlook
The use of ethynyl-heterocycles in bioconjugation offers a sophisticated approach to fine-tuning reaction kinetics and the properties of the resulting conjugates. While ethynyl-pyridines often provide the fastest reaction rates due to their strong electron-withdrawing character, ethynyl-pyrazoles offer unparalleled synthetic versatility for tailoring the properties of the bioconjugation reagent. As the field of chemical biology continues to demand more precise and efficient tools, we can expect to see the development of novel ethynyl-heterocycles with even more advanced features, such as built-in fluorophores, cleavable linkers, and functionalities for multimodal imaging. The continued exploration of these promising reagents will undoubtedly expand the capabilities of bioconjugation in both basic research and therapeutic development.
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A Comparative Guide to Absolute Configuration Determination of 4-Ethynylpyrimidine Products: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] For novel 4-ethynylpyrimidine derivatives, a class of compounds with significant therapeutic potential, unambiguous determination of the absolute configuration is a critical step in preclinical development. This guide provides an in-depth comparison of methodologies for this purpose, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. While a routine diffraction experiment readily reveals the relative configuration of stereocenters, determining the absolute configuration is a more nuanced challenge.[2][3]
The key to unlocking absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering).[4][5][6] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom is altered, introducing a phase shift.[4][5][7] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal.[6] The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.
The Flack Parameter: A Quantitative Measure of Confidence
In modern crystallographic refinement, the Flack parameter (x) is a crucial value for validating the determined absolute structure.[8] It is refined against the diffraction data and ideally converges to a value near 0 for the correct enantiomer and near 1 for the incorrect, inverted structure.[8] A value close to 0.5 may indicate a racemic crystal or twinning.[8] The precision of the Flack parameter, indicated by its standard uncertainty, is critical for a confident assignment.[9][10][11]
Experimental Workflow: From Powder to Structure
The journey from a synthesized this compound product to its absolute configuration via X-ray crystallography involves a meticulous, multi-step process.
Diagram: X-ray Crystallography Workflow for Absolute Configuration
Caption: A streamlined workflow for determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Crystallization of this compound Derivatives:
-
Purity is paramount: The starting material should be of the highest possible purity (>95%) to facilitate the growth of high-quality single crystals.[12][13]
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. For pyrimidine derivatives, which can have limited solubility, solvents like DMF and DMSO may be necessary, often in combination with an anti-solvent in a diffusion setup.[14] Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[12]
-
Patience is a virtue: Crystal growth can take anywhere from a few hours to several weeks. It is crucial to leave the crystallization experiments undisturbed.[12][13]
2. Data Collection and Processing:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
X-ray Source: While laboratory X-ray sources can be sufficient, synchrotron radiation is often preferred for its high intensity and tunability, which allows for the optimization of anomalous scattering signals.[5]
-
Data Collection Strategy: A complete dataset, including Friedel pairs, is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).
3. Structure Solution, Refinement, and Absolute Configuration Determination:
-
Structure Solution: The initial electron density map is generated using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Absolute Configuration Assignment: The Flack parameter is refined. A value close to 0 with a small standard uncertainty (typically < 0.1) confirms the correctness of the assigned absolute configuration.[10] The Hooft parameter, derived using Bayesian statistics, provides a complementary assessment.[10]
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method, it is not always feasible, primarily due to difficulties in obtaining suitable crystals.[15][16][17] In such cases, several spectroscopic techniques, often coupled with quantum mechanical calculations, offer viable alternatives.
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion. | Unambiguous and direct determination of 3D structure and absolute configuration.[2][3] | Requires high-quality single crystals, which can be challenging to grow.[15][16] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18][19] | Does not require crystallization. Provides rich structural information.[20] | Requires comparison with computationally expensive ab initio or DFT calculations.[1][21] Accuracy depends on the quality of the theoretical model.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[22][23] | Highly sensitive for molecules with chromophores. Can be used for compounds that are difficult to crystallize. | Interpretation can be complex.[24] Requires comparison with theoretical calculations (e.g., TD-DFT).[22][25] |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, leading to distinguishable NMR signals.[] | Does not require crystallization. Can be performed with small sample quantities.[27] In-tube derivatization methods simplify the workflow.[27][28] | Indirect method; relies on the formation of suitable derivatives.[29] Interpretation can be model-dependent.[30] |
Causality Behind Experimental Choices
The choice of method is dictated by the physical properties of the this compound derivative and the stage of the research.
-
When to Prioritize X-ray Crystallography: If the compound crystallizes readily, X-ray crystallography is the preferred method due to its unambiguous nature. It provides a complete and definitive picture of the molecule's three-dimensional structure.
-
When to Consider VCD/ECD: For non-crystalline materials or when only a solution-state conformation is of interest, VCD and ECD are powerful alternatives.[1][19] The presence of a UV-active chromophore in the this compound core makes ECD a particularly attractive option.
-
When to Utilize NMR with CDAs: When rapid confirmation of absolute configuration is needed and derivatization is straightforward, NMR with CDAs offers a practical and efficient solution.[31]
Conclusion
For the definitive assignment of the absolute configuration of this compound products, single-crystal X-ray crystallography remains the gold standard. Its ability to directly visualize the molecular structure provides an unparalleled level of certainty. However, the practical challenge of crystallization necessitates a familiarity with alternative spectroscopic techniques. A comprehensive approach, leveraging the strengths of each method, will empower researchers and drug development professionals to confidently advance their chiral drug candidates. The Cambridge Structural Database (CSD) serves as an invaluable resource for accessing and comparing crystallographic data of related compounds.[32][33]
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Benchmarking the Quantum Yield of 4-Ethynylpyrimidine-Derived Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probe development, the pyrimidine scaffold has emerged as a versatile platform for creating novel fluorophores with tunable photophysical properties. The introduction of an ethynyl group at the 4-position of the pyrimidine ring, in particular, offers a valuable handle for further functionalization through click chemistry, enabling the facile attachment of these fluorophores to a wide array of biomolecules and materials. A critical parameter dictating the performance of any fluorophore is its fluorescence quantum yield (Φf), a measure of the efficiency with which it converts absorbed photons into emitted fluorescence.
This guide provides a comprehensive analysis of the quantum yield of 4-ethynylpyrimidine-derived fluorophores, offering a comparative benchmark against established fluorescent probes. We will delve into the experimental protocols for accurate quantum yield determination, present a comparative analysis of their performance, and discuss the implications of these findings for their application in research and drug development.
The Significance of Quantum Yield in Fluorophore Performance
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield translates to a brighter fluorescent signal, which is paramount in applications where high sensitivity is required, such as in cellular imaging of low-abundance targets or in high-throughput screening assays. The quantum yield of a fluorophore is intrinsically linked to its molecular structure and is highly sensitive to its immediate environment, including solvent polarity, viscosity, and temperature.[2] Therefore, a thorough characterization of the quantum yield under relevant experimental conditions is essential for selecting the optimal fluorophore for a given application.
Experimental Protocol for Relative Quantum Yield Measurement
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4] This protocol outlines the key steps and considerations for obtaining reliable and reproducible quantum yield data.
Causality Behind Experimental Choices
-
Choice of Standard: The selection of an appropriate quantum yield standard is critical. The standard should have a well-characterized and stable quantum yield, and its absorption and emission spectra should overlap with those of the sample to minimize wavelength-dependent instrumental errors.[3] Quinine sulfate in 0.1 M H2SO4 was historically a common standard, but its temperature sensitivity has led to the recommendation of more stable standards.[1]
-
Solvent and Concentration: The quantum yield can be significantly influenced by the solvent.[5][6] Therefore, it is crucial to perform measurements in the solvent relevant to the intended application. To avoid inner filter effects and non-linearities, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept low, typically below 0.1 in a 1 cm path length cuvette.[7]
-
Corrected Spectra: It is imperative to use a spectrofluorometer capable of providing corrected emission spectra. This correction accounts for the wavelength-dependent efficiency of the instrument's optics and detector, ensuring that the measured fluorescence intensity is a true representation of the sample's emission.[3]
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound-derived fluorophore (test sample) and a suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95) in the desired solvent.[6][8]
-
Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard, ensuring the absorbance at the chosen excitation wavelength remains in the linear range (A < 0.1).
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra of all diluted solutions. Determine the absorbance value at the excitation wavelength (λex) for each solution.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the corrected fluorescence emission spectrum for each diluted solution of the test sample and the standard.
-
Maintain identical experimental parameters (e.g., excitation and emission slit widths, detector gain) for all measurements.
-
Record the emission spectrum of the pure solvent to serve as a blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded emission spectra.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the test sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at λex.
-
Perform a linear regression for each dataset to obtain the slope (Gradient).
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φs) can be calculated using the following equation:[4][7]
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Comparative Analysis of Quantum Yields
The following table presents a compilation of quantum yield data for various pyrimidine-based fluorophores and common alternative dyes. It is important to note that these values were obtained from different studies and under varying experimental conditions (e.g., solvent, temperature), which can influence the quantum yield. Therefore, this table should be used as a comparative guide rather than a source of absolute values.
| Fluorophore Class | Specific Derivative/Compound | Solvent | Quantum Yield (Φf) | Reference |
| Pyrimidine-Based | CF3-Substituted Pyrimidine | Acetonitrile | up to 0.33 | [9] |
| Pyrimidine-BODIPY Conjugate | DMSO | High (not specified) | [10] | |
| 2-Isothiocyanate Pyrimidine Probe | Toluene | 0.79 | [11] | |
| 2-Isothiocyanate Pyrimidine Probe | Chloroform | 0.71 | [11] | |
| Thymine-Thymine (6-4) Photoadduct | - | 0.21 | [12] | |
| Triphenylamine-Substituted Pyrimidine | Dichloromethane | >0.3 | [13] | |
| Ethynyl-Containing | 4-Ethynyl-2,1,3-benzothiadiazole (strong push-pull) | Apolar Solvents | High | [14] |
| 4-Ethynyl-2,1,3-benzothiadiazole (strong push-pull) | Polar Solvents | Low | [14] | |
| Common Alternatives | Fluorescein | 0.1 M NaOH | 0.925 | [6][8] |
| Rhodamine 6G | Ethanol | 0.950 | [6][8] | |
| Rhodamine B | Water | 0.31 | [15] | |
| Alexa Fluor 488 | PBS | 0.92 | [16] | |
| Cy5 | PBS | 0.27 | [16] |
Discussion and Field-Proven Insights
The data reveals that the quantum yields of pyrimidine-based fluorophores can vary significantly depending on their specific structure and the surrounding environment.
-
Structural Effects: The introduction of electron-donating or electron-withdrawing groups can dramatically alter the photophysical properties of the pyrimidine core. For instance, push-pull systems, where the pyrimidine acts as an acceptor, can lead to high quantum yields, particularly in non-polar environments.[9][14] The fusion of pyrimidine with other fluorescent moieties, such as BODIPY, can also result in probes with high brightness.[10] However, some pyrimidine derivatives exhibit only moderate quantum yields.[9] It is noteworthy that even subtle structural changes, such as the hydrolysis of a phosphodiester bond in pyrimidine photoadducts, can lead to a several-fold increase in quantum yield.[12]
-
Environmental Sensitivity: The strong solvatochromic behavior observed in some ethynyl-containing systems, where the quantum yield is high in apolar solvents and low in polar solvents, highlights the importance of matching the fluorophore's properties to the intended application environment.[14] For intracellular imaging, where the environment is aqueous and heterogeneous, a fluorophore that maintains a high quantum yield in polar media is generally desirable.
-
Comparison with Alternatives: Established fluorophores like fluorescein and rhodamine derivatives, as well as commercial dyes like the Alexa Fluor series, often exhibit very high quantum yields (typically >0.9 in optimal conditions).[6][8][16] While some specialized pyrimidine-based probes can achieve high quantum yields, many of the reported derivatives have more moderate values. The key advantage of the this compound scaffold often lies not in achieving the absolute highest quantum yield, but in its synthetic accessibility and the ease of its incorporation into larger molecular systems via click chemistry, enabling the development of highly specific and functional probes.
Conclusion and Future Directions
This compound-derived fluorophores represent a promising class of fluorescent probes with tunable properties. While their quantum yields may not always surpass those of the brightest commercially available dyes, their synthetic versatility makes them highly valuable for the development of custom probes for specific biological targets and applications.
For researchers and drug development professionals, the critical takeaway is the necessity of rigorous photophysical characterization, with a particular emphasis on quantum yield determination in a biologically relevant context. The protocols and comparative data presented in this guide provide a framework for such evaluations. Future research in this area should focus on systematic structure-property relationship studies to rationally design this compound derivatives with enhanced quantum yields and optimized performance for in vitro and in vivo applications.
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Krylov, V. O., et al. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 27(15), 4975. [Link]
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Tu, Y., et al. (2016). Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging. Photochemical & Photobiological Sciences, 15(10), 1309-1316. [Link]
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Douki, T., & Cadet, J. (1994). Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts. Photochemistry and Photobiology, 59(4), 402-404. [Link]
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Li, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Dyes and Pigments, 205, 110515. [Link]
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Saha, S., & Samanta, A. (2013). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 268, 23-30. [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
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de la Cruz-Cruz, J. I., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4969. [Link]
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Technologies Application Note. [Link]
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Ghosh, A., et al. (2018). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 20(2), 1058-1069. [Link]
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Achelle, S., et al. (2015). Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. European Journal of Organic Chemistry, 2015(26), 5850-5859. [Link]
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Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462. [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, photophysical properties, anticancer evaluation, and molecular docking studies of new pyrimidine linked 4-arylidene-thiazolidin-4-ones as potent anticancer agents. Journal of Molecular Structure, 1264, 133293. [Link]
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Yuan, Y., et al. (2020). Development of a high quantum yield dye for tumour imaging. Chemical Communications, 56(6), 934-937. [Link]
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Jafar, N. N., et al. (2025). A Novel Spectrofluorometric Method for the Determination of the Quantum Yield of a Pharmacological Compound. ResearchGate. [Link]
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Van der Vlag, R., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(15), 9035-9043. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Ethynylpyrimidine
As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and compliance of our clients throughout the entire lifecycle of a chemical. 4-Ethynylpyrimidine, a valuable building block in synthetic chemistry and drug development, requires meticulous handling, not just in its use but critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and practical laboratory experience. The objective is to empower researchers to manage this chemical waste safely, protecting both themselves and the environment.
Immediate Safety Profile & Hazard Identification
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200), a conservative approach is always recommended due to the lack of exhaustive toxicological data.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Key considerations:
-
Inhalation: Avoid generating and inhaling dust.[1][2] In case of inhalation, move the individual to fresh air.[1][3]
-
Skin Contact: The compound may cause skin irritation.[4] Upon contact, immediately remove all contaminated clothing and rinse the skin with water.[1][3]
-
Eye Contact: Can cause serious eye irritation.[5] In case of contact, rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present.[1][3]
-
Ingestion: If swallowed, rinse the mouth and provide water to drink.[1] Seek medical advice if feeling unwell.[1]
The primary directive is to prevent exposure. Always consult the most current Safety Data Sheet (SDS) for the specific material you have on hand.
Required Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound waste. The goal is to create a barrier between the researcher and the chemical, a principle of good laboratory practice.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[1][6][8] | To prevent direct skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] | To protect against splashes and airborne dust particles. |
| Skin/Body Protection | A lab coat or a complete suit protecting against chemicals.[6][9] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated or if working outside of a well-ventilated area like a chemical fume hood.[1][2][6] | To prevent inhalation of potentially harmful airborne particles. |
Waste Characterization: The Cornerstone of Compliance
The most critical step in chemical disposal is determining if the waste is classified as "hazardous" by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This determination dictates the entire disposal pathway. All chemical waste should be assumed hazardous until a formal determination proves otherwise.[10]
Step 1: Is it a Solid Waste? The EPA's definition of "solid waste" is broad and includes any discarded material, which is not limited to physically solid items.[10] Any unwanted or spent this compound, including contaminated lab supplies, is considered a solid waste.
Step 2: Is it a Listed or Characteristic Hazardous Waste? A generator must determine if the waste is hazardous.[11][12] This involves checking two criteria:
-
Listed Wastes: Check if this compound or your specific waste mixture is explicitly listed in the regulations (40 CFR part 261 subpart D). Pyrimidine derivatives are used in many pharmaceuticals, and some discarded pharmaceuticals are listed as P- or U-listed hazardous wastes.[13]
-
Characteristic Wastes: If not listed, the waste must be evaluated for the four characteristics of hazardous waste as defined in 40 CFR 261.21-24.[14]
-
Ignitability (D001): Does it have a low flash point or is it combustible?
-
Corrosivity (D002): Does it have a high or low pH?
-
Reactivity (D003): Is it unstable, or does it react violently with water?
-
Toxicity (D004-D043): Does it contain contaminants at concentrations above specified thresholds?
-
Given that the toxicological properties are not fully known, it is prudent and often required by institutional policy to manage this compound waste as hazardous waste.[1][10]
Step-by-Step Disposal Protocol
This protocol ensures the safe segregation, containment, and labeling of this compound waste at the point of generation.
Methodology:
-
Segregation:
-
Do NOT dispose of this compound down the drain.[1][6] This is a direct violation of environmental regulations and can harm aquatic life.
-
Keep this compound waste separate from other chemical waste streams unless you have confirmed their compatibility. A chemical compatibility database can be a useful tool for this assessment.[15]
-
-
Containment:
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, use a designated, sealable, and chemically compatible liquid waste container.[10]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or glass pipettes must be placed in a designated, puncture-resistant sharps container.
-
-
-
Container Management:
-
All waste containers must be kept tightly closed at all times, except when adding waste.[3][10] Open waste containers are a common and serious EPA violation.[10]
-
Store the waste container in a well-ventilated, secondary containment area away from heat and sources of ignition.[3][16]
-
Ensure the storage area is clearly marked and, if necessary, locked.[3]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the full chemical name of all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Disposal Request:
-
Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do not attempt to transport or dispose of the waste off-site yourself. Hazardous waste must be transported by licensed professionals following a manifest system that tracks the waste from "cradle to grave."[11][12]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision-making workflow for the disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
-
Personal Exposure:
By adhering to these procedures, you ensure a compliant and safe laboratory environment, demonstrating a commitment to responsible chemical stewardship that extends from discovery to disposal.
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Navigating the Safe Handling of 4-Ethynylpyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel chemical scaffold of 4-Ethynylpyrimidine presents exciting possibilities. However, its unique reactivity, stemming from the pyrimidine ring and the terminal alkyne, necessitates a robust and well-understood safety protocol. This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring the protection of laboratory personnel and the integrity of your research. Our aim is to empower you with the knowledge to work confidently and safely, making this a trusted resource that extends beyond the product itself.
Understanding the Hazard Landscape
Therefore, all handling procedures must be designed to mitigate these primary risks through a multi-layered approach to personal protective equipment (PPE) and engineering controls.
Core Principles of Protection: A Proactive Approach
The cornerstone of safely handling this compound lies in a proactive, rather than reactive, safety posture. This begins with a thorough understanding of the "why" behind each piece of personal protective equipment and each step in the handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk-mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications | Rationale and Expert Insight |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum); Chemical splash goggles are strongly recommended.[4] | The most significant anticipated hazard is serious eye irritation.[1] Standard safety glasses offer baseline protection from projectiles, but the tight seal of goggles is essential to protect against fine powders or accidental splashes, which are more likely in a research setting. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves provide a robust barrier against a wide range of chemicals, including the anticipated hazards of pyrimidine derivatives.[5][6] Always double-glove when handling the neat compound or concentrated solutions to provide an additional layer of protection in case of a breach in the outer glove. |
| Body Protection | A flame-resistant lab coat. | A lab coat is your primary defense against accidental spills and contamination of personal clothing.[6] Ensure your lab coat is fully buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required when handling in a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of any dust or vapors. If weighing the solid outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates. |
This multi-layered approach ensures that in the event of an unforeseen incident, you have redundant layers of protection.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8][9] The storage location should be clearly labeled with the compound's identity and primary hazard warnings.
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure that your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above. This should be done before entering the area where the chemical is handled.
-
Weighing and Dispensing:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured and that the reaction is assembled in a way that minimizes the risk of spills or breakage.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, following established laboratory procedures.
-
Perform all extractions and purifications within the chemical fume hood.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual contamination.
-
Properly dispose of all contaminated consumables, such as weigh boats and pipette tips, in the designated solid waste container.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][10] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][10] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][10] |
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, open a window if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated consumables, and spill clean-up materials, must be treated as hazardous waste.[11][12]
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[7][12]
Visualizing the Path to Safety
To further clarify the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.
Caption: A workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely unlock the scientific potential of this compound. This proactive and informed approach to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
